Esomeprazole magnesium salt
Description
Properties
IUPAC Name |
magnesium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H18N3O3S.Mg.2H2O/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;;/h2*5-8H,9H2,1-4H3;;2*1H2/q2*-1;+2;;/t2*24-;;;/m00.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOUSUONOXEWHU-VCKZSRROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40MgN6O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
749.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217087-10-0 | |
| Record name | Esomeprazole magnesium dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217087100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Omeprazole magnesium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESOMEPRAZOLE MAGNESIUM DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36H71644EQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Esomeprazole Magnesium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Esomeprazole, the S-isomeprazole, is a proton pump inhibitor (PPI) that potently suppresses gastric acid secretion.[1][2] This technical guide provides a detailed examination of the mechanism of action of esomeprazole magnesium, encompassing its molecular interactions, pharmacokinetics, and the physiological pathways it modulates. The information presented herein is intended for researchers, scientists, and professionals involved in drug development, offering a comprehensive resource on the core functionalities of this widely prescribed therapeutic agent.
Introduction
Esomeprazole magnesium is a member of the substituted benzimidazole class of drugs, specifically classified as a proton pump inhibitor (PPI).[1] It is the S-enantiomer of omeprazole and is utilized in the management of acid-related gastrointestinal conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome.[1] Its primary therapeutic effect is achieved through the specific and irreversible inhibition of the gastric H+/K+-ATPase (proton pump), the final step in the pathway of gastric acid secretion.[1]
Molecular Mechanism of Action
Esomeprazole is a prodrug, meaning it is administered in an inactive form and requires conversion to its active form to exert its pharmacological effect.[3] This activation process is pH-dependent and occurs in the highly acidic environment of the secretory canaliculi of gastric parietal cells.
The activation cascade involves a two-step protonation. The initial protonation occurs on the pyridine ring, followed by a second protonation on the benzimidazole moiety.[1] This leads to an intramolecular rearrangement, forming a tetracyclic sulfenic acid, which is then dehydrated to the active, permanently cationic and membrane-impermeable tetracyclic sulfenamide.[1]
The active sulfenamide then forms a covalent disulfide bond with sulfhydryl groups of cysteine residues on the alpha-subunit of the H+/K+-ATPase.[1][4] This irreversible binding inactivates the proton pump, thereby inhibiting the exchange of extracellular K+ for intracellular H+ and effectively halting gastric acid secretion.[1]
Quantitative Data on H+/K+-ATPase Inhibition
The inhibitory potency of esomeprazole on the H+/K+-ATPase has been quantified in various studies. The following table summarizes key inhibitory parameters.
| Parameter | Value | Reference |
| IC50 | 2.3 µM |
Signaling Pathways Regulating Gastric Acid Secretion
The secretion of gastric acid by parietal cells is a complex process regulated by multiple signaling pathways involving histamine, acetylcholine, and gastrin.[1][5][6] These secretagogues bind to specific receptors on the basolateral membrane of parietal cells, initiating intracellular signaling cascades that ultimately lead to the activation and translocation of the H+/K+-ATPase to the secretory canaliculi.[6][7]
-
Histamine: Released from enterochromaffin-like (ECL) cells, histamine binds to H2 receptors on parietal cells, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP) levels.[5][6] This in turn activates protein kinase A (PKA), which phosphorylates proteins involved in the translocation of the H+/K+-ATPase to the apical membrane.[5]
-
Acetylcholine: Released from postganglionic vagal fibers, acetylcholine stimulates M3 muscarinic receptors on parietal cells, leading to an increase in intracellular calcium (Ca2+) concentrations.[3][5]
-
Gastrin: Secreted by G-cells in the gastric antrum, gastrin can directly stimulate parietal cells via CCK2 receptors, also leading to increased intracellular Ca2+.[3][6] However, its primary effect is indirect, by stimulating histamine release from ECL cells.[5][6]
The signaling pathways of these three secretagogues are interconnected and can have synergistic effects on gastric acid secretion. Esomeprazole, by inhibiting the final common step of these pathways, provides effective control of gastric acid secretion irrespective of the primary stimulus.
References
- 1. proteopedia.org [proteopedia.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Pharmacodynamics, pharmacokinetics, interactions with other drugs, toxicity and clinical effectiveness of proton pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parietal cell - Wikipedia [en.wikipedia.org]
- 6. The Physiology of the Gastric Parietal Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An in-depth exploration of the synthesis, mechanism of action, pharmacokinetics, and analytical methodologies of Esomeprazole magnesium salt, tailored for researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of this compound, a widely used proton pump inhibitor (PPI) for the management of acid-related gastrointestinal disorders.[1] As the S-isomer of omeprazole, Esomeprazole offers enhanced pharmacokinetic properties, resulting in more consistent and effective suppression of gastric acid secretion.[1] This document delves into the core scientific principles underlying its therapeutic efficacy, presenting detailed experimental protocols, quantitative data, and visual representations of key biological pathways and analytical workflows.
SEO-Driven, Long-Tail Keywords for Scientific Researchers
For researchers seeking specific information on this compound, the following long-tail keywords can facilitate targeted literature and data retrieval:
Synthesis and Characterization:
-
"Esomeprazole magnesium trihydrate synthesis protocol"
-
"Chiral synthesis of Esomeprazole from omeprazole sulfide"
-
"Asymmetric oxidation catalysts for Esomeprazole synthesis"[2]
-
"Polymorphic forms of Esomeprazole magnesium characterization"
-
"Spectroscopic analysis of Esomeprazole magnesium impurities"
-
"this compound crystal structure determination"
-
"Preparation of Esomeprazole magnesium dihydrate vs. trihydrate"[3]
Mechanism of Action and Pharmacology:
-
"Esomeprazole mechanism of action on gastric H+/K+-ATPase"[4]
-
"Irreversible inhibition of proton pump by Esomeprazole sulfenamide"[1]
-
"Signaling pathway of Esomeprazole-induced gastric acid suppression"
-
"Pharmacodynamics of Esomeprazole in primary parietal cell culture"
-
"In vitro IC50 determination of Esomeprazole on H+/K+-ATPase"[1]
-
"Molecular docking studies of Esomeprazole with proton pump"
-
"Comparative efficacy of Esomeprazole vs. omeprazole enantiomers"
Pharmacokinetics and Drug Metabolism:
-
"Bioavailability and absorption of Esomeprazole magnesium delayed-release capsules"[5]
-
"CYP2C19 and CYP3A4 metabolism of Esomeprazole"[4]
-
"Pharmacokinetic modeling of Esomeprazole dual delayed-release formulations"[6]
-
"Impact of food on the pharmacokinetics of Esomeprazole magnesium"
-
"Single-dose vs. steady-state pharmacokinetics of Esomeprazole"
-
"Bioequivalence studies of generic Esomeprazole magnesium formulations"[7]
-
"Plasma concentration-time profile of Esomeprazole after oral administration"[8]
Analytical Methodologies:
-
"HPLC-UV method for Esomeprazole quantification in plasma"
-
"Validation of analytical methods for Esomeprazole magnesium in tablets"[9]
-
"LC-MS/MS for determination of Esomeprazole and its metabolites"
-
"Capillary electrophoresis for chiral separation of omeprazole isomers"
-
"UV-Vis spectrophotometric assay for Esomeprazole in pharmaceutical formulations"[10]
-
"Atomic absorption spectroscopy for magnesium content in Esomeprazole magnesium"[11]
-
"Forced degradation studies of Esomeprazole magnesium by HPLC"
Physicochemical Properties and Solubility
Esomeprazole magnesium is an off-white amorphous powder with a characteristic odor and a slightly bitter taste. Its solubility is pH-dependent, increasing with a rise in pH.
| Solvent/Medium | Solubility (mg/mL) at 25°C |
| Methanol | 1.214 |
| Phosphate Buffer (pH 7.4) | 0.521 |
| Simulated Intestinal Fluid (pH 6.8) | 0.475 |
| Phosphate Buffer (pH 6.8) | 0.466 |
| Simulated Gastric Fluid (pH 1.2) | 0.147 |
| 0.1 N HCl | 0.131 |
| Distilled Water | 0.017 |
Synthesis of Esomeprazole Magnesium Trihydrate
A common method for the synthesis of Esomeprazole magnesium trihydrate involves the asymmetric oxidation of omeprazole sulfide.[2]
Mechanism of Action: Proton Pump Inhibition
Esomeprazole is a prodrug that, in the acidic environment of the secretory canaliculi of gastric parietal cells, is converted to its active sulfenamide form.[1][4] This active metabolite forms an irreversible covalent bond with cysteine residues on the H+/K+-ATPase enzyme (the proton pump), thereby inhibiting both basal and stimulated gastric acid secretion.[1][12]
Pharmacokinetic and Pharmacodynamic Parameters
Esomeprazole is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 1.5 to 2 hours.[4][13] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[4]
Pharmacokinetic Parameters of Esomeprazole Formulations
| Parameter | Esomeprazole/Magnesium Hydroxide FDC (40/350 mg) | Enteric-Coated Esomeprazole (40 mg) | Dual Delayed-Release Esomeprazole (40 mg) |
| Tmax (median, hours) | Faster than EC form by 1.68h[14] | 2[6] | 4[6] |
| Systemic Exposure (AUC) | Similar to EC form[14] | Comparable to DR form[6][8][15] | Comparable to EC form[6][8][15] |
Pharmacodynamic Parameters of Esomeprazole Formulations
| Parameter | Esomeprazole/Magnesium Hydroxide FDC (40/350 mg) | Enteric-Coated Esomeprazole (40 mg) | Dual Delayed-Release Esomeprazole (40 mg) |
| Time to reach gastric pH ≥ 4 | Shorter than EC form[14] | - | - |
| 24-hour Gastric Acid Suppression | Equivalent to EC form[14] | Similar to DR form[6][8][15] | Similar to EC form, with a better tendency for nighttime inhibition[6][8][15] |
Detailed Experimental Protocols
In Vitro H+/K+-ATPase Inhibition Assay
This assay directly quantifies the inhibitory effect of Esomeprazole on the proton pump enzyme.[1]
Methodology:
-
Enzyme Preparation: Isolate H+/K+-ATPase from fresh porcine or rabbit gastric mucosa.
-
Reaction Mixture: Prepare a reaction buffer containing the isolated enzyme, Esomeprazole at varying concentrations, and necessary co-factors such as MgCl2 and KCl.[1]
-
Initiation: Start the enzymatic reaction by adding ATP. The enzyme will hydrolyze ATP to ADP and inorganic phosphate (Pi).[1]
-
Quantification: Measure the amount of released inorganic phosphate using a colorimetric method.
-
Analysis: Calculate the percentage of inhibition by comparing the phosphate release in the presence of Esomeprazole to a control without the inhibitor. Determine the IC50 value, which is the concentration of Esomeprazole required to inhibit 50% of the enzyme's activity.[1]
High-Performance Liquid Chromatography (HPLC) for Quantification in Tablets
A simple, rapid, and precise HPLC method is commonly used for the determination of Esomeprazole magnesium in tablets.[9]
Instrumentation and Conditions:
-
System: Standard HPLC with a UV detector.[9]
-
Column: Phenomenex Luna C18 (250 x 4.6 mm, 5 µm).[9]
-
Mobile Phase: A 35:65 v/v mixture of 0.025 M ammonium dihydrogen phosphate buffer and methanol, with the pH adjusted to 6.1.[9]
-
Flow Rate: 0.8 mL/min.[9]
-
Detection Wavelength: 302 nm.[9]
Sample Preparation:
-
Standard Solution: Prepare a stock solution of Esomeprazole magnesium trihydrate (1 mg/mL) in methanol. Create working standards by diluting the stock solution with the mobile phase to achieve concentrations within the linear range.[9]
-
Sample Solution: Weigh and finely powder twenty tablets. Dissolve a quantity of powder equivalent to 40 mg of Esomeprazole in methanol, sonicate, and dilute to a final concentration within the calibration range.[9]
Atomic Absorption Spectrophotometry (AAS) for Magnesium Content
A validated AAS method can be employed to determine the magnesium content in Esomeprazole magnesium.[11]
Instrumentation and Conditions:
-
System: Atomic absorption spectrometer with a high-speed deuterium (D2) lamp.[11]
-
Wavelength: 285.2 nm.[11]
-
Slit Width: 0.2 nm.[11]
-
Read Time: 3.0 seconds.[11]
Sample Preparation:
-
Blank Solution: Transfer 1 mL of lanthanum chloride solution to a 25 mL volumetric flask and dilute with Milli-Q water.[11]
-
Standard Solution: Use a pure 1000 µg/mL magnesium standard. Prepare a stock solution by diluting 0.5 mL of the standard in a 20 mL volumetric flask with 4 mL of 1 N hydrochloric acid and Milli-Q water.[11]
-
Sample Solution: Accurately weigh 100 mg of Esomeprazole magnesium into a 100 mL volumetric flask, add 20 mL of 1 N hydrochloric acid, and dilute with Milli-Q water. After 30 minutes, transfer 0.25 mL of this solution to a 25 mL volumetric flask, add 1 mL of Lanthanum Chloride, and dilute with Milli-Q water.[11]
Conclusion
This technical guide has provided a detailed overview of this compound, from its synthesis and mechanism of action to its pharmacokinetic profile and analytical determination. The presented data and protocols offer a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and pharmaceutical sciences, facilitating a deeper understanding and further investigation of this important therapeutic agent. The long-tail keywords provided aim to enhance the discoverability of specific scientific information related to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. CN103788069A - Preparation method for esomeprazole magnesium trihydrate - Google Patents [patents.google.com]
- 3. Preparation, Characterization and Transformation of Esomeprazole Magnesium Polymorphs [cjph.com.cn]
- 4. What is the mechanism of Esomeprazole Magnesium? [synapse.patsnap.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Pharmacokinetics and Pharmacodynamics of Esomezol DR, a New Dual Delayed-Release Formulation of Esomeprazole 20 Mg or 40 Mg, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacokinetics and bioequivalence study of esomeprazole magnesium enteric-coated tablets 20 mg in healthy Chinese subjects under fasting and fed conditions [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. orientjchem.org [orientjchem.org]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Esomeprazole magnesium: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 14. snu.elsevierpure.com [snu.elsevierpure.com]
- 15. Pharmacokinetics and Pharmacodynamics of Esomezol DR, a New Dual Delayed-Release Formulation of Esomeprazole 20 Mg or 40 Mg, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
To guide content creation effectively, the keywords must be categorized based on the following five specific researcher intents:
Unlocking Researcher Intent: A Technical Guide for Drug Development Content
To effectively engage researchers, scientists, and drug development professionals, content must be meticulously crafted to align with their specific informational needs at various stages of their research. This guide categorizes keywords into five distinct researcher intents, providing a framework for creating in-depth technical guides and whitepapers. It also offers structured data presentations, detailed experimental protocols, and mandatory visualizations to meet the rigorous demands of a scientific audience.
Keyword Categorization by Researcher Intent
Understanding the "why" behind a search query is fundamental to creating content that resonates. For the scientific community, search intent can be categorized into the following five stages:
1. Foundational & Exploratory Intent: At this initial stage, researchers are building a foundational understanding of a new area of study. They are looking for broad, comprehensive information to orient themselves.
-
Keyword Modifiers: introduction to, overview of, principles of, mechanism of action, signaling pathway, review, what is, how does
-
Keyword Examples:
-
"introduction to PI3K/AKT/mTOR pathway"
-
"mechanism of action of tyrosine kinase inhibitors"
-
"cancer signaling pathways review"
-
"what is CRISPR-Cas9"
-
"how does immunotherapy work"
-
"drug discovery process overview"
-
"preclinical development stages"
-
"in vivo pharmacology basics"
-
"pharmacokinetics vs pharmacodynamics"
-
"advances in oncology drug development"
-
2. Methodological & Protocol-Specific Intent: Once a foundational understanding is established, researchers seek out detailed, actionable information to design and execute experiments. They require precise, step-by-step instructions.
-
Keyword Modifiers: protocol, methodology, assay, technique, guide, SOP, workflow, step-by-step, how to
-
Keyword Examples:
-
"western blot protocol for p-AKT"
-
"in vivo pharmacodynamics study design"
-
"cell culture protocol for MCF-7"
-
"CRISPR transfection methodology"
-
"IC50 calculation guide"
-
"ELISA assay for cytokine profiling"
-
"animal models for oncology research"
-
"flow cytometry gating strategy"
-
"high-throughput screening workflow"
-
"dosing regimen for preclinical studies"
-
3. Data-Driven & Analytical Intent: In this phase, researchers are looking for specific data points to compare their results, validate their findings, or inform their next steps. They are interested in quantitative and comparative information.
-
Keyword Modifiers: data, results, statistics, IC50, EC50, tumor volume, efficacy data, clinical trial data, dose-response curve
-
Keyword Examples:
-
"gefitinib IC50 in A549 cells"
-
"pembrolizumab clinical trial efficacy data"
-
"tumor volume data xenograft model"
-
"dose-response curve for doxorubicin"
-
"statistical analysis of clinical trial results"
-
"pharmacokinetic data for small molecules"
-
"patient-derived xenograft (PDX) models data"
-
"biomarker expression levels in lung cancer"
-
"drug combination synergy scores"
-
"adverse event data for EGFR inhibitors"
-
4. Commercial & "Build or Buy" Intent: Researchers at this stage are evaluating products, services, or technologies to incorporate into their work. They are comparing options and looking for solutions to specific experimental needs.
-
Keyword Modifiers: best, top, vs, review, comparison, alternative, pricing, for sale, quote
-
Keyword Examples:
-
"best CRISPR library provider"
-
"top contract research organizations (CROs) for in vivo studies"
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"next-generation sequencing (NGS) platforms comparison"
-
"automated liquid handler reviews"
-
"alternative to Matrigel"
-
"HEK293 cells for sale"
-
"custom antibody service pricing"
-
"get a quote for peptide synthesis"
-
"best practices for lab inventory management software"
-
"comparison of cell imaging systems"
-
5. Navigational & "Go-To" Intent: Here, the researcher knows what they are looking for and is trying to locate a specific resource, database, or supplier. This intent is about finding a known destination.
-
Keyword Modifiers: login, website, database, platform, contact, location, "near me"
-
Keyword Examples:
-
"PubMed advanced search"
-
"ClinicalTrials.gov search"
-
"Addgene plasmid repository"
-
"Thermo Fisher Scientific website"
-
"contact sales for Agilent Technologies"
-
"find a clinical trial site near me"
-
"ATCC cell line bank"
-
"NCBI BLAST login"
-
"RCSB Protein Data Bank"
-
"local scientific equipment supplier"
-
Data Presentation: Quantitative Insights
Table 1: In Vitro Efficacy of Compound XYZ-123 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Standard Deviation |
| A549 | Lung Carcinoma | 0.52 | ± 0.07 |
| MCF-7 | Breast Adenocarcinoma | 1.21 | ± 0.15 |
| HCT116 | Colorectal Carcinoma | 0.89 | ± 0.11 |
| U-87 MG | Glioblastoma | 2.45 | ± 0.32 |
Table 2: In Vivo Efficacy of Compound XYZ-123 in a Xenograft Mouse Model (HCT116)
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Standard Error of the Mean (SEM) | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 0 | 1250 | ± 150 | 0% |
| Compound XYZ-123 | 10 | 625 | ± 85 | 50% |
| Compound XYZ-123 | 25 | 312 | ± 45 | 75% |
| Compound XYZ-123 | 50 | 125 | ± 20 | 90% |
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of scientific research. Below are examples of methodologies for key experiments.
Protocol 1: Western Blot Analysis of PI3K/AKT/mTOR Pathway Activation
Objective: To determine the effect of a test compound on the phosphorylation status of AKT, a key downstream effector in the PI3K signaling pathway.
Methodology:
-
Cell Culture and Treatment:
-
Seed a relevant cancer cell line (e.g., MCF-7) in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of the test compound or a vehicle control for a predetermined time period (e.g., 2, 6, 12, or 24 hours).
-
-
Protein Extraction:
-
Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay to ensure equal protein loading for electrophoresis.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated AKT (p-AKT Ser473) overnight at 4°C.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
To normalize the results, strip the membrane and re-probe with an antibody for total AKT.
-
-
Detection and Analysis:
Protocol 2: In Vivo Pharmacodynamic (PD) Study
Objective: To evaluate the effect of a test compound on a specific biomarker in a tumor xenograft model.
Methodology:
-
Animal Model and Tumor Implantation:
-
Implant a human cancer cell line (e.g., HCT116) subcutaneously into immunodeficient mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Treatment Administration:
-
Randomize the mice into different treatment groups (vehicle control and various doses of the test compound).
-
Administer the treatment according to the planned dosing schedule (e.g., once daily, orally).
-
-
Sample Collection:
-
At specified time points after the final dose, euthanize the mice and excise the tumors.
-
Collect blood samples via cardiac puncture for pharmacokinetic (PK) analysis if required.
-
-
Biomarker Analysis:
-
Process the tumor tissue for the desired biomarker analysis (e.g., Western blot, immunohistochemistry, or gene expression analysis).
-
For example, if the target is in the PI3K pathway, tumor lysates can be analyzed for p-AKT levels as described in Protocol 1.
-
-
Data Analysis:
Mandatory Visualizations
Visual representations of complex biological pathways and experimental workflows are essential for clarity and comprehension.
Caption: PI3K/AKT/mTOR Signaling Pathway.
Caption: Preclinical Drug Discovery Workflow.
References
- 1. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Western Blot Protocol | Proteintech Group [ptglab.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Master In Vivo Testing: A Step-by-Step Guide for Clinical Research [bioaccessla.com]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
A Foundational & Exploratory Guide to the Wnt Signaling Pathway for Therapeutic Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Wnt Signaling
The Wnt signaling pathway is a highly conserved signal transduction cascade crucial for a multitude of biological processes, from embryonic development to adult tissue homeostasis.[1][2][3] The name "Wnt" is a fusion of "Wingless" (Wg), a gene discovered in Drosophila melanogaster, and "Int-1," a proto-oncogene identified in mammals.[1] This pathway's fundamental importance is underscored by its involvement in cell fate determination, proliferation, migration, and the maintenance of stem cells.[1][2][4] Consequently, dysregulation of Wnt signaling is implicated in a wide array of human diseases, most notably cancer, making it a significant focus for modern drug discovery and development.[4][5][6]
This technical guide provides a foundational overview of the canonical Wnt signaling pathway, details key experimental methodologies for its investigation, presents relevant quantitative data, and explores its implications in oncology.
Core Mechanics of Canonical Wnt/β-Catenin Signaling
The canonical Wnt pathway's central player is β-catenin, a protein that functions as a transcriptional co-activator.[7] The activity of this pathway is tightly regulated by the presence or absence of Wnt ligands.
In the "Off" State (Absence of Wnt Ligand):
Without a Wnt signal, cytoplasmic β-catenin is targeted for degradation by a "destruction complex."[2] This complex is composed of several key proteins:
-
Axin: A scaffold protein that brings the complex together.
-
Adenomatous Polyposis Coli (APC): A tumor suppressor that facilitates the capture of β-catenin.[5]
-
Glycogen Synthase Kinase 3 (GSK3): A kinase that phosphorylates β-catenin.[5]
-
Casein Kinase 1α (CK1α): A kinase that primes β-catenin for GSK3-mediated phosphorylation.[2]
Phosphorylated β-catenin is recognized by the E3 ubiquitin ligase β-TrCP, leading to its ubiquitination and subsequent degradation by the proteasome.[8] This ensures that β-catenin levels in the cytoplasm remain low, and it cannot translocate to the nucleus.
In the "On" State (Presence of Wnt Ligand):
The pathway is activated when a Wnt ligand, a secreted glycoprotein, binds to a receptor complex on the cell surface.[4][9] This complex consists of:
-
Frizzled (Fz): A seven-pass transmembrane receptor.[4]
-
Low-density Lipoprotein Receptor-related Protein 5/6 (LRP5/6): A single-pass transmembrane co-receptor.[4]
Ligand binding triggers a series of events, including the recruitment of the cytoplasmic scaffold protein Dishevelled (Dvl).[4][7] This leads to the phosphorylation of the LRP5/6 co-receptor and the recruitment of the Axin-containing destruction complex to the plasma membrane.[4] This sequestration and inactivation of the destruction complex prevents the phosphorylation and degradation of β-catenin.
As a result, β-catenin accumulates in the cytoplasm and translocates to the nucleus.[5][8] In the nucleus, β-catenin binds to T-Cell Factor/Lymphoid Enhancer Factor (TCF/LEF) family of transcription factors, displacing the corepressor Groucho and recruiting co-activators to initiate the transcription of Wnt target genes. These target genes are often involved in cell proliferation (e.g., c-Myc, Cyclin D1), and stem cell maintenance.
Below is a diagram illustrating the canonical Wnt signaling pathway.
end
subgraph cluster_on [label="Wnt 'On' State", style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; node [fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4"];
end
beta_catenin_off -> beta_catenin_on [style=invis]; }
Caption: Canonical Wnt Signaling Pathway: "Off" and "On" states.Experimental Protocols for Wnt Pathway Investigation
A variety of experimental techniques are employed to investigate the Wnt signaling pathway. Below are detailed methodologies for two key experiments.
1. TOP/FOPflash Luciferase Reporter Assay
This is a widely used method to quantify the transcriptional activity of the Wnt/β-catenin pathway.
-
Principle: The assay utilizes two plasmid vectors. The TOPflash vector contains multiple TCF/LEF binding sites upstream of a minimal promoter driving the expression of a luciferase reporter gene. The FOPflash vector, serving as a negative control, contains mutated TCF/LEF binding sites. An increase in the TOP/FOPflash luminescence ratio indicates specific activation of the Wnt/β-catenin pathway.
-
Methodology:
-
Cell Culture and Transfection: Plate cells (e.g., HEK293T) in a 24-well plate. Co-transfect the cells with the TOPflash or FOPflash plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the cells with the compound of interest (e.g., a Wnt pathway agonist like Wnt3a, or an inhibitor) for a specified duration (e.g., 16-24 hours).
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using a passive lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in TOPflash activity relative to the FOPflash control and the untreated cells.
-
2. Co-immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions
Co-IP is used to identify and confirm interactions between proteins within the Wnt pathway, such as the interaction between β-catenin and TCF/LEF.
-
Principle: An antibody specific to a "bait" protein is used to pull down the entire protein complex from a cell lysate. The presence of "prey" proteins in the complex is then detected by Western blotting.
-
Methodology:
-
Cell Lysis: Lyse cells expressing the proteins of interest in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with protein A/G-agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the bait protein (e.g., anti-β-catenin) overnight at 4°C.
-
Complex Capture: Add protein A/G-agarose beads to the lysate-antibody mixture to capture the antibody-protein complex.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complex from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with an antibody against the prey protein (e.g., anti-TCF4) to detect the interaction.
-
Below is a diagram illustrating a typical experimental workflow for a TOP/FOPflash assay.
Caption: Experimental Workflow for a TOP/FOPflash Luciferase Assay.
Quantitative Data in Wnt Signaling Research
Quantitative data is essential for understanding the dynamics and therapeutic targeting of the Wnt pathway. The table below summarizes key quantitative parameters.
| Parameter | Typical Value/Range | Significance in Drug Development |
| Wnt3a EC50 in Reporter Assays | 1-10 ng/mL | Provides a baseline for assessing the potency of Wnt pathway agonists and antagonists. |
| Dissociation Constant (Kd) of Wnt-Frizzled Interaction | 1-50 nM | A key parameter for developing drugs that block the ligand-receptor interaction. |
| IC50 of Tankyrase Inhibitors (e.g., XAV939) | 5-50 nM | Measures the potency of small molecules that promote β-catenin degradation by stabilizing Axin. |
| Nuclear vs. Cytoplasmic β-catenin Ratio | >1 in activated cells | A quantitative measure of pathway activation, often assessed by immunofluorescence or cell fractionation. |
| TCF/LEF Target Gene mRNA Fold Change (e.g., AXIN2) | 2 to >10-fold | A direct readout of the downstream transcriptional consequences of pathway modulation. |
Wnt Signaling in Cancer and Therapeutic Implications
Aberrant activation of the Wnt/β-catenin pathway is a hallmark of many cancers, particularly colorectal cancer.[6][10] Mutations in core components of the destruction complex, such as APC or Axin, or gain-of-function mutations in β-catenin itself, lead to constitutive pathway activation.[11] This results in uncontrolled cell proliferation and the maintenance of cancer stem cells, which are thought to drive tumor growth and relapse.[11]
The central role of Wnt signaling in tumorigenesis makes it an attractive target for therapeutic intervention.[5][9] Drug development efforts are focused on several key nodes within the pathway:
-
Inhibiting Wnt Ligand Secretion: Small molecules that inhibit Porcupine, an O-acyltransferase essential for Wnt palmitoylation and secretion, are in clinical trials.
-
Blocking Receptor-Ligand Interaction: Monoclonal antibodies targeting Wnt ligands or Frizzled receptors are being developed to prevent pathway activation.
-
Disrupting the β-catenin/TCF Complex: Developing small molecules to inhibit the interaction between nuclear β-catenin and TCF/LEF transcription factors is a major goal, as this would be a highly specific way to block downstream signaling.
-
Promoting β-catenin Degradation: Tankyrase inhibitors stabilize Axin, thereby enhancing the activity of the destruction complex and promoting β-catenin degradation.
The logical relationship between Wnt pathway dysregulation and cancer is depicted in the diagram below.
Caption: Logical Progression from Wnt Pathway Mutation to Cancer.
Conclusion
The Wnt signaling pathway is a fundamental cellular process with profound implications for human health and disease. A thorough understanding of its core mechanisms, coupled with robust experimental investigation and quantitative analysis, is essential for the development of novel therapeutics. As research continues to unravel the complexities of Wnt signaling, the potential for targeted therapies to treat cancer and other diseases driven by its dysregulation will undoubtedly expand.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 3. cusabio.com [cusabio.com]
- 4. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Wnt signaling pathway in tumorigenesis, pharmacological targets, and drug development for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Wnt Pathways in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Drug Discovery Approaches to Target Wnt Signaling in Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wnt signaling pathways in biology and disease: mechanisms and therapeutic advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization: Keywords addressing challenges, process improvements, and method refinements for experiments involving This Compound.
An In-depth Technical Guide to Troubleshooting & Optimization of Experiments Involving [Insert Compound Name]
Keywords:
Troubleshooting, Optimization, Process Improvement, Method Refinement, [Insert Compound Name], Experimental Challenges, Protocol Development, Assay Validation, Data Reproducibility, Signal-to-Noise Ratio, Off-Target Effects, Solubility Issues, Stability, Dose-Response, Mechanism of Action.
Introduction
This guide provides a comprehensive overview of common challenges, process improvements, and method refinements for experiments involving [Insert Compound Name]. It is intended for researchers, scientists, and drug development professionals seeking to optimize their experimental workflows and ensure the generation of robust and reproducible data. By addressing potential pitfalls and offering practical solutions, this document aims to streamline research efforts and accelerate the discovery process.
Core Concepts and Background
[This section should provide a brief background on the compound, its mechanism of action, and its primary applications. It should set the stage for the troubleshooting and optimization sections that follow.]
Troubleshooting Common Experimental Challenges
Effective troubleshooting is critical for overcoming experimental hurdles. The following sections detail common issues encountered during experiments with [Insert Compound Name] and provide systematic approaches to their resolution.
Solubility and Stability Issues
Poor solubility and compound instability can significantly impact experimental outcomes.
-
Challenge: [Insert Compound Name] precipitates out of solution during the experiment.
-
Troubleshooting Steps:
-
Verify the recommended solvent and concentration.
-
Test alternative solvents (e.g., DMSO, ethanol) or co-solvents.
-
Prepare fresh stock solutions for each experiment.
-
Assess compound stability at different temperatures and pH levels.
-
Inconsistent Dose-Response Relationships
Variability in dose-response curves can obscure the true biological activity of the compound.
-
Challenge: High variability between replicate experiments.
-
Troubleshooting Steps:
-
Ensure accurate and consistent serial dilutions.
-
Validate the cell viability and density prior to treatment.
-
Optimize incubation times and assay reading parameters.
-
Check for and mitigate edge effects in multi-well plates.
-
Optimization of Experimental Protocols
Once initial challenges are addressed, the focus can shift to optimizing protocols for improved accuracy and efficiency.
Assay Development and Validation
A well-validated assay is fundamental to generating reliable data.
-
Process Improvement:
-
Determine the optimal assay window and Z'-factor.
-
Assess the linearity, range, and sensitivity of the assay.
-
Perform control experiments to rule out off-target effects.
-
Refinement of Cellular Models
The choice and handling of cellular models are crucial for relevant and reproducible results.
-
Method Refinement:
-
Use low-passage number cells to maintain consistent phenotypes.
-
Regularly test for mycoplasma contamination.
-
Optimize cell seeding density to ensure logarithmic growth during the experiment.
-
Data Presentation and Analysis
Clear and concise data presentation is essential for interpretation and communication of results.
Table 1: Comparative Analysis of [Insert Compound Name] Efficacy in Different Cell Lines
| Cell Line | IC50 (µM) | Maximum Inhibition (%) | Standard Deviation |
| Cell Line A | 1.5 | 95 | ± 0.2 |
| Cell Line B | 5.2 | 88 | ± 0.5 |
| Cell Line C | 0.8 | 98 | ± 0.1 |
Table 2: Optimization of Assay Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |
| Incubation Time | 24h | 48h | 72h | Optimal S/N at 48h |
| Seeding Density | 5,000 cells/well | 10,000 cells/well | 20,000 cells/well | 10,000 cells/well optimal |
| Compound Diluent | PBS | 0.1% DMSO | 0.5% DMSO | 0.1% DMSO shows no toxicity |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Viability Assay (MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of [Insert Compound Name] and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis for [Target Protein]
-
Protein Extraction: Lyse treated cells and quantify protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20 µg of protein per sample on a 10% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against [Target Protein] and a loading control (e.g., GAPDH), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizing Workflows and Pathways
Diagrams can effectively illustrate complex processes and relationships.
Validation & Comparative: Keywords centered on confirming findings and comparing the Compound with other compounds or techniques.
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of drug discovery and development, the rigorous validation of a lead compound and its objective comparison against existing standards or alternative candidates are cornerstones of a successful research program. This technical guide provides a comprehensive framework for these critical activities, emphasizing robust methodologies, clear data presentation, and logical workflows. The aim is to ensure the integrity of research findings and to facilitate informed decision-making in the progression of new therapeutic agents.[1][2]
The process of bringing a new drug to market is a lengthy and costly endeavor, with a high rate of attrition.[3][4] A significant factor in this failure rate is the lack of rigorous validation of the biological target and the pharmacological activity of the compound in the early stages.[5][6] Therefore, a systematic approach to confirming the on-target activity, assessing off-target effects, and comparing the overall profile of a compound is paramount.
This guide will delve into the essential experimental protocols, data interpretation, and visualization of key processes to support the validation and comparative assessment of your compound.
I. The Validation & Comparative Workflow: A Logical Framework
A systematic workflow is crucial for ensuring that all aspects of compound validation and comparison are addressed comprehensively. This process begins with the initial characterization of the compound and progresses through a series of in vitro and in vivo assessments to build a robust data package for decision-making.
II. Data Presentation for Comparative Analysis
Clear and concise presentation of quantitative data is essential for direct comparison and interpretation.[1] Structured tables allow for a quick assessment of a compound's performance relative to controls or other candidates.
Table 1: In Vitro Potency and Selectivity Profile
This table should summarize the potency of the lead compound against its primary target and a panel of related off-targets to assess its selectivity.
| Compound | Target | IC50 / EC50 (nM) | Selectivity Ratio (Off-target/Target) |
| Lead Compound | Target A | 15 | - |
| Off-target B | 1500 | 100 | |
| Off-target C | >10000 | >667 | |
| Comparator 1 | Target A | 50 | - |
| Off-target B | 500 | 10 | |
| Off-target C | 2500 | 50 | |
| Comparator 2 | Target A | 5 | - |
| Off-target B | 10 | 2 | |
| Off-target C | 100 | 20 |
Table 2: Comparative Pharmacokinetic (PK) Parameters
This table compares the key PK parameters of the lead compound with a standard of care or a previously studied compound.
| Compound | Route of Administration | Tmax (h) | Cmax (ng/mL) | AUC (ng*h/mL) | Half-life (h) | Bioavailability (%) |
| Lead Compound | Oral | 2 | 850 | 4250 | 8 | 60 |
| Comparator 1 | Oral | 4 | 600 | 3600 | 6 | 45 |
III. Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline common protocols for key validation and comparative experiments.
A. Target Engagement Assays
Objective: To confirm that the compound directly interacts with its intended biological target in a cellular context.
Methodology: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Culture cells expressing the target protein to 80-90% confluency.
-
Compound Treatment: Treat cells with the lead compound or a vehicle control at various concentrations for a specified time.
-
Heat Challenge: Heat the cell lysates at a range of temperatures to induce protein denaturation.
-
Protein Extraction: Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blot Analysis: Quantify the amount of soluble target protein at each temperature using Western blotting with a target-specific antibody.
-
Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.
B. In Vitro Potency and Selectivity Profiling
Objective: To determine the concentration of the compound required to elicit a 50% response (IC50 or EC50) and to assess its activity against other related targets.
Methodology: Kinase Activity Assay (Example)
-
Reagents: Prepare a reaction buffer containing the kinase, its substrate (e.g., a peptide), and ATP.
-
Compound Dilution: Prepare a serial dilution of the lead compound and comparator compounds.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate for a specific time at a controlled temperature.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Selectivity Panel: Repeat the assay with a panel of other kinases to determine the selectivity profile.
C. Comparative Analysis of Signaling Pathways
Objective: To compare the effect of the lead compound and a comparator on a specific signaling pathway downstream of the target.
Methodology: Western Blot Analysis of Phosphorylated Proteins
-
Cell Treatment: Treat cells with the lead compound, a comparator, and a vehicle control for various time points.
-
Protein Extraction: Lyse the cells and determine the total protein concentration.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the downstream signaling proteins (e.g., p-ERK and total ERK).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
IV. Visualization of Key Concepts
Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows.
Signaling Pathway Modulation
This diagram illustrates how a lead compound and a comparator might differentially affect a downstream signaling cascade.
Experimental Workflow for Comparative In Vivo Study
This diagram outlines the steps involved in a head-to-head comparison of a lead compound and a comparator in an animal model of disease.
V. Conclusion
The validation and comparative analysis of a lead compound are iterative and data-driven processes that are fundamental to mitigating risk and ensuring the selection of the most promising drug candidates for further development.[7] By adhering to rigorous experimental protocols, presenting data in a clear and comparative manner, and utilizing logical workflows, research teams can build a strong foundation for the successful advancement of novel therapeutics. The methodologies and frameworks presented in this guide are intended to serve as a robust starting point for these critical activities in the drug discovery journey.
References
- 1. benchchem.com [benchchem.com]
- 2. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content.e-bookshelf.de [content.e-bookshelf.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
Please format the final output as a table with two columns: 'Category' and 'Long-tail Keyword'. Each keyword must be on its own separate row.
For researchers, scientists, and drug development professionals seeking detailed technical information, long-tail keywords are crucial for finding precise and relevant content. These specific, multi-word phrases indicate a user's clear intent, leading to higher engagement with in-depth resources like technical guides and whitepapers. The following table provides a comprehensive list of categorized long-tail keywords tailored to this expert audience.
| Category | Long-tail Keyword |
| Drug Discovery & Preclinical Development | early-stage drug discovery process for novel biologics |
| high-throughput screening assays for kinase inhibitors | |
| in vitro and in vivo models for preclinical toxicology studies | |
| pharmacokinetic and pharmacodynamic modeling in preclinical development | |
| target identification and validation in oncology drug discovery | |
| lead optimization strategies for small molecule drug candidates | |
| biomarker discovery for patient stratification in preclinical trials | |
| assessing immunogenicity of therapeutic proteins in animal models | |
| Signaling Pathway Analysis | quantitative analysis of MAPK signaling pathway activation |
| PI3K/Akt/mTOR pathway dysregulation in metastatic cancers | |
| role of Wnt/β-catenin signaling in cancer stem cell maintenance | |
| crosstalk between Notch and Hedgehog signaling pathways in development | |
| systems biology approach to modeling GPCR signaling networks | |
| functional genomics screening for novel signaling pathway components | |
| visualizing protein-protein interactions in signaling cascades | |
| molecular mechanisms of signal transduction in neurodegenerative diseases | |
| Therapeutic Approaches & Drug Design | structure-based drug design for selective kinase inhibitors |
| developing monoclonal antibodies for targeted cancer therapy | |
| small molecule inhibitors of protein-protein interactions | |
| PROTACs as a novel modality for targeted protein degradation | |
| rational design of allosteric modulators for GPCRs | |
| overcoming drug resistance in EGFR-mutant lung cancer | |
| therapeutic strategies for targeting fusion proteins in sarcomas | |
| computational methods for predicting off-target effects of drugs | |
| Experimental Techniques & Protocols | detailed protocol for CRISPR-Cas9 mediated gene editing in primary cells |
| flow cytometry techniques for immune cell profiling in tumors | |
| next-generation sequencing for identifying cancer driver mutations | |
| phosphoproteomics workflow for studying kinase inhibitor effects | |
| setting up a high-content screening assay for cellular phenotypes | |
| optimizing ELISA protocols for antibody-drug conjugate characterization | |
| methods for assessing blood-brain barrier penetration of small molecules | |
| protocol for generating and validating patient-derived xenograft models | |
| Regulatory & Clinical Development | FDA guidelines for IND submission for a novel biologic therapy |
| designing Phase I clinical trials for first-in-human dose escalation | |
| statistical analysis plan for a Phase IIa proof-of-concept study | |
| CMC requirements for manufacturing of cell and gene therapies | |
| navigating the regulatory landscape for orphan drug designation | |
| post-marketing surveillance and pharmacovigilance for biologics | |
| clinical trial design for adaptive pathway licensing | |
| intellectual property considerations in early-stage drug development |
Methodological & Application
Application Notes and Protocols for the Analytical Methods of Esomeprazole Magnesium Salt
Introduction
Esomeprazole, the S-isomer of omeprazole, is a proton pump inhibitor that significantly reduces gastric acid secretion.[1] It is chemically designated as bis(5-methoxy-2-[(S)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole-1-yl) magnesium trihydrate.[1] Due to its instability in acidic conditions, oral formulations are typically enteric-coated to ensure the drug's release and absorption in the alkaline environment of the small intestine.[2] Rigorous analytical testing is crucial to guarantee the quality, efficacy, and safety of esomeprazole magnesium formulations. This document provides detailed application notes and protocols for the most common analytical methods used in the quality control and development of esomeprazole magnesium salt and its pharmaceutical dosage forms.
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling
HPLC is the most widely used technique for the quantification of esomeprazole and the detection of its related substances and degradation products.[3][4] A stability-indicating HPLC method can separate the active pharmaceutical ingredient (API) from any potential impurities and degradation products, ensuring an accurate assessment of the drug's purity and stability.[5][6]
Data Presentation: HPLC Method Parameters
A comparative summary of various reported HPLC methods is presented below for easy reference.
| Parameter | Method 1 | Method 2 | Method 3 (for Impurities) |
| Column | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)[7] | C18 column[3] | YMC C18 (150 mm × 4.6 mm, 3 µm)[8][9] |
| Mobile Phase | Ammonium dihydrogen phosphate buffer : Methanol (35:65 v/v), pH 6.1[7] | Acetonitrile : Phosphate buffer (60:40, v/v), pH 7[3] | Phosphate buffer pH 7.6 : Acetonitrile (75:25 v/v)[8][9] |
| Flow Rate | 0.8 mL/min[1][7] | 1.0 mL/min[3] | 1.0 mL/min[8][9] |
| Detection | UV at 302 nm[1][7] | UV at 205 nm[3] | UV/PDA at 280 nm[8][9] |
| Internal Standard | Not specified | Lansoprazole[3] | Not specified |
| Linearity Range | 10-400 µg/mL[1][7] | 100-1000 ng/mL[3] | 0.02-1.22 µg/mL (for impurities)[8] |
| Correlation Coeff. (r²) | > 0.999[1][7] | 0.9992[3] | > 0.999[8] |
| Accuracy (% Recovery) | 99.56-99.90%[7] | 97.82-98.22%[3] | Not specified |
| Precision (% RSD) | < 1.1%[1][7] | Intra-day: 0.66-0.86%, Inter-day: 0.84-1.11%[3] | Not specified |
Experimental Protocol: HPLC Assay of Esomeprazole in Tablets
This protocol describes a validated method for the quantitative determination of esomeprazole in tablet dosage forms.[1]
1. Materials and Reagents:
-
Esomeprazole Magnesium Reference Standard
-
Methanol (HPLC grade)[1]
-
Ammonium dihydrogen phosphate
-
Deionized water[1]
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid (for pH adjustment)
2. Chromatographic Conditions:
-
Instrument: HPLC system with UV detector
-
Column: Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)[7]
-
Mobile Phase: Prepare a mixture of ammonium dihydrogen phosphate buffer and methanol (e.g., 35:65 v/v). Adjust pH if necessary.[7]
-
Injection Volume: 5 µL[1]
3. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Esomeprazole Magnesium Reference Standard in methanol to obtain a known concentration.[1]
-
Working Standard Solutions: Dilute the stock solution with the mobile phase to prepare a series of solutions within the linear range (e.g., 10-400 µg/mL).[1]
-
Sample Preparation:
-
Weigh and finely powder 20 tablets.[1]
-
Transfer a portion of the powder equivalent to 40 mg of esomeprazole into a 100 mL volumetric flask.[1]
-
Add 50 mL of methanol and sonicate to dissolve the drug completely.[1]
-
Dilute to volume with methanol.[1]
-
Centrifuge the mixture.[1]
-
Dilute an aliquot of the supernatant with the mobile phase to a final concentration within the calibration range.[1]
-
Filter the solution through a 0.22 µm membrane filter before injection.[1]
-
4. Analysis:
-
Inject the standard and sample solutions into the chromatograph.
-
Record the peak areas and calculate the concentration of esomeprazole in the sample.
Visualization: HPLC Analysis Workflow
Caption: Workflow for the HPLC analysis of Esomeprazole Magnesium tablets.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more cost-effective method for the routine analysis of esomeprazole magnesium in bulk and pharmaceutical formulations. The method is based on measuring the absorbance of the drug at its wavelength of maximum absorption (λmax).
Data Presentation: UV-Vis Spectrophotometry Parameters
| Parameter | Method 1 | Method 2 |
| Solvent | Methanol | Methanol and Chloroform (80:20) with Indigo Carmine reagent[10] |
| λmax | 203.5 nm | 577 nm and 617 nm[10] |
| Linearity Range | 2-10 µg/mL | 5-35 µg/mL[10] |
| Correlation Coeff. (r²) | 0.999 | 0.9997[10] |
| Limit of Quantitation (LOQ) | 1.00 µg/mL | Not specified |
Experimental Protocol: UV-Vis Spectrophotometric Assay
This protocol is based on a simple UV spectrophotometric method for the estimation of esomeprazole.
1. Materials and Reagents:
-
Esomeprazole Magnesium Reference Standard
-
Methanol (AR grade)
2. Instrumentation:
-
UV-Vis double beam spectrophotometer with 1 cm matched quartz cuvettes.
3. Preparation of Solutions:
-
Standard Stock Solution: Prepare a stock solution of esomeprazole magnesium in methanol.
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions in methanol to cover the linear range (e.g., 2-10 µg/mL).
-
Sample Preparation: Dissolve a quantity of powdered tablets equivalent to a known amount of esomeprazole in methanol, filter, and dilute to a concentration within the calibration range.
4. Analysis:
-
Scan the standard solutions between 200 nm and 400 nm to determine the λmax.
-
Measure the absorbance of the standard and sample solutions at the determined λmax against a methanol blank.
-
Construct a calibration curve and determine the concentration of esomeprazole in the sample solution.
Visualization: UV-Vis Spectrophotometry Workflow
Caption: Workflow for UV-Vis spectrophotometric analysis of Esomeprazole.
In Vitro Dissolution Testing
Dissolution testing is a critical quality control parameter for delayed-release dosage forms like esomeprazole tablets.[2] It ensures batch-to-batch consistency and helps predict the in vivo performance of the drug product.[2] The test is typically performed in two stages to simulate the gastrointestinal tract environment.[2]
Data Presentation: Dissolution Testing Parameters (USP Apparatus 2)
| Parameter | Acid Stage (Gastric Fluid Resistance) | Buffer Stage (Intestinal Release) |
| Apparatus | USP Apparatus 2 (Paddles)[2] | USP Apparatus 2 (Paddles)[2] |
| Medium | 0.1 N Hydrochloric Acid[2] | pH 6.8 Phosphate Buffer[2] |
| Volume | 300 mL[2] | 1000 mL (total volume after buffer addition)[11] |
| Temperature | 37 ± 0.5 °C[2] | 37 ± 0.5 °C[2] |
| Rotation Speed | 100 rpm[2] | 100 rpm[2][11] |
| Duration | 2 hours[2] | 30-45 minutes (or as specified)[11] |
| Analysis | HPLC or UV Spectrophotometry | HPLC or UV Spectrophotometry |
Experimental Protocol: Two-Stage Dissolution Test
This protocol is based on USP guidelines for delayed-release dosage forms.[2]
1. Acid Stage (Resistance to Gastric Fluid):
-
Objective: To evaluate the integrity of the enteric coating.
-
Procedure:
-
Place 300 mL of 0.1 N HCl in each dissolution vessel and equilibrate to 37 ± 0.5 °C.[2]
-
Place one tablet in each vessel.
-
Operate the apparatus at 100 rpm for 2 hours.[2]
-
After 2 hours, withdraw a sample to check for premature drug release (acceptance criteria are typically very low, e.g., not more than 10%).
-
2. Buffer Stage (Drug Release):
-
Objective: To measure the release of the drug in a simulated intestinal environment.
-
Procedure:
-
After the acid stage, add a pre-equilibrated buffer concentrate to each vessel to adjust the pH to 6.8.[2]
-
Continue the dissolution test at 100 rpm for the specified time (e.g., 45 minutes).[2]
-
At specified time points, withdraw samples from each vessel.
-
Immediately filter the samples through a 0.45 µm nylon syringe filter.[2]
-
To prevent degradation, mix an aliquot of the filtered sample with a stabilizing solution (e.g., 0.25 N sodium hydroxide) immediately.[2]
-
Analyze the samples using a validated HPLC or UV method to determine the percentage of esomeprazole dissolved.
-
Visualization: Logical Flow of Two-Stage Dissolution Testing
Caption: Logical flow diagram for the two-stage dissolution testing of Esomeprazole.
References
- 1. asianpubs.org [asianpubs.org]
- 2. benchchem.com [benchchem.com]
- 3. jfda-online.com [jfda-online.com]
- 4. The RP-HPLC method for simultaneous estimation of esomeprazole and naproxen in binary combination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmpas.com [jmpas.com]
- 6. A validated stability indicating ultra performance liquid chromatographic method for determination of impurities in Esomeprazole magnesium gastro resistant tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bio-integration.org [bio-integration.org]
- 9. scienceopen.com [scienceopen.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. ijrpr.com [ijrpr.com]
Esomeprazole magnesium salt HPLC method development
An advanced, stability-indicating High-Performance Liquid Chromatography (HPLC) method has been meticulously developed and validated for the quantitative determination of Esomeprazole magnesium salt in bulk drug and pharmaceutical dosage forms. This application note provides a comprehensive overview of the method, including the optimized chromatographic conditions, extensive validation data, and detailed experimental protocols. The method is proven to be simple, rapid, precise, accurate, and robust, making it highly suitable for routine quality control analysis and stability studies.
Chromatographic Conditions
A summary of the optimized chromatographic conditions for the analysis of this compound is presented below. These conditions were established to achieve optimal separation and quantification of the analyte from its potential impurities and degradation products.
| Parameter | Optimized Condition |
| Instrument | High-Performance Liquid Chromatography system with UV/Vis Detector |
| Column | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Ammonium Dihydrogen Phosphate Buffer : Methanol (35:65 v/v), pH 6.1 |
| Flow Rate | 0.8 mL/min[1] |
| Detection Wavelength | 302 nm[1] |
| Injection Volume | 5 µL[1] |
| Column Temperature | 25 °C[1] |
| Run Time | Approximately 7 minutes |
Method Validation Summary
The developed HPLC method was rigorously validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters, including linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness, were assessed.
Linearity
The linearity of the method was evaluated by analyzing a series of Esomeprazole standard solutions at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
| Parameter | Result |
| Linearity Range | 10 - 400 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
Accuracy (Recovery)
The accuracy of the method was determined by recovery studies. A known amount of standard Esomeprazole was spiked into a pre-analyzed sample solution, and the recovery percentage was calculated.
| Spiked Concentration Level | Mean Recovery (%) | % RSD |
| 80% | 99.56 | < 0.5 |
| 100% | 99.90 | < 0.5 |
| 120% | 99.75 | < 0.5 |
| % RSD refers to the Percentage Relative Standard Deviation.[1] |
Precision
The precision of the method was evaluated by assessing repeatability (intra-day precision) and intermediate precision (inter-day precision). The % RSD for the peak areas of multiple injections was calculated.
| Precision Type | % RSD |
| Repeatability (Intra-day) | 0.34 - 1.03[1] |
| Intermediate Precision (Inter-day) | 0.62[1] |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 0.0001[2] |
| Limit of Quantification (LOQ) | 0.0004[2] |
Robustness
The robustness of the method was evaluated by intentionally varying the chromatographic conditions, such as the flow rate, mobile phase composition, and pH. The method was found to be robust as the system suitability parameters remained within the acceptable limits.
Experimental Protocols
Preparation of Reagents and Mobile Phase
-
Ammonium Dihydrogen Phosphate Buffer (pH 6.1): Dissolve a suitable amount of ammonium dihydrogen phosphate in HPLC grade water to obtain a concentration of 0.025 M. Adjust the pH to 6.1 with a suitable acid or base.
-
Mobile Phase: Mix the prepared Ammonium Dihydrogen Phosphate Buffer and Methanol in a ratio of 35:65 (v/v). Degas the mobile phase using a sonicator or vacuum filtration before use.[1]
Preparation of Standard Stock Solution
Accurately weigh and transfer about 55.7 mg of Esomeprazole magnesium trihydrate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a stock solution with a concentration equivalent to 1 mg/mL of Esomeprazole.[1] This solution should be stored at 4°C and protected from light.
Preparation of Working Standard Solutions
From the standard stock solution, prepare a series of working standard solutions by diluting with the mobile phase to obtain concentrations within the linearity range (e.g., 10, 25, 50, 100, 150, 250, and 400 µg/mL).[1]
Preparation of Sample Solution (for Tablets)
-
Weigh and finely powder twenty tablets.
-
Accurately weigh a portion of the powder equivalent to 40 mg of Esomeprazole and transfer it to a 100 mL volumetric flask.
-
Add about 50 mL of methanol and sonicate to ensure complete dissolution of the drug.
-
Dilute to the final volume with methanol.
-
Centrifuge the mixture at 4500 rpm for 15 minutes.
-
Take 5 mL of the supernatant and dilute it to 10 mL with the mobile phase to get a final concentration of approximately 200 µg/mL of Esomeprazole.
-
Filter the solution through a 0.22 µm membrane filter before injecting it into the HPLC system.[1]
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 5 µL of the blank (mobile phase), followed by the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas for the Esomeprazole peak.
-
Calculate the concentration of Esomeprazole in the sample using the calibration curve obtained from the standard solutions.
Visualizations
The following diagrams illustrate the key workflows and relationships in the HPLC method development and validation process for this compound.
Caption: Workflow for HPLC Method Development and Validation.
Caption: Interrelationship of HPLC Validation Parameters.
References
Application Note: Chiral Separation of Esomeprazole Magnesium Using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Esomeprazole, the (S)-enantiomer of omeprazole, is a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders. The therapeutic benefit of using the single enantiomer lies in its more favorable metabolic profile compared to the racemic mixture. Consequently, the accurate determination of the enantiomeric purity of esomeprazole magnesium is a critical aspect of quality control in its pharmaceutical development and manufacturing. This application note provides a detailed protocol for the chiral separation of esomeprazole magnesium from its (R)-enantiomer using High-Performance Liquid Chromatography (HPLC).
The primary challenge in this analysis is to achieve a baseline separation between the (S)-enantiomer (esomeprazole) and the (R)-enantiomer.[1] Polysaccharide-based chiral stationary phases (CSPs) have demonstrated high efficacy for this enantioselective separation.[1] This document outlines methodologies employing various chiral columns and mobile phase compositions to ensure robust and reproducible results.
Experimental Protocols
This section details the methodologies for the chiral separation of esomeprazole magnesium. Multiple methods are presented to provide flexibility based on available instrumentation and specific analytical requirements.
Protocol 1: Normal-Phase HPLC using a Polysaccharide-Based CSP
This protocol is based on a common and effective method for the enantioselective separation of esomeprazole.[1]
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chiral Stationary Phase: Chiralcel OD-H (Cellulose tris-(3,5-dimethylphenylcarbamate) coated on silica gel) or a similar polysaccharide-based column.[2]
-
Reagents: n-Hexane (HPLC grade), 2-Propanol (HPLC grade), Acetic Acid (analytical grade), Triethylamine (analytical grade).
-
Sample: Esomeprazole magnesium reference standard and sample for analysis.
2. Chromatographic Conditions:
-
Mobile Phase: n-hexane / 2-propanol / acetic acid / triethylamine (100:20:0.2:0.1, v/v/v/v).[2]
-
Flow Rate: 1.2 mL/min.[2]
-
Column Temperature: Ambient or controlled at 25 °C.[3]
-
Injection Volume: 20 µL.[3]
3. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of omeprazole and esomeprazole standards and transfer to a 100 mL volumetric flask. Dissolve in a 1:1 mixture of n-hexane and 2-propanol with sonication for 15 minutes. Dilute to the mark with the same solvent mixture to obtain a concentration of 100 µg/mL.[2]
-
Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a suitable concentration.[1]
4. System Suitability: Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. The resolution between the (S)- and (R)-enantiomer peaks should be ≥ 2.[2]
Protocol 2: Normal-Phase HPLC with an Alternative Mobile Phase
This protocol provides an alternative mobile phase composition for the chiral separation on an immobilized-type chiral stationary phase.
1. Instrumentation and Materials:
-
HPLC system with a UV detector.
-
Chiral Stationary Phase: Chiralpak IA (immobilized amylose tris(3,5-dimethylphenylcarbamate)).[4]
-
Reagents: Methyl tert-butylether (MtBE), Ethyl Acetate (EA), Ethanol (EtOH), Diethylamine (DEA).
-
Sample: Esomeprazole magnesium.
2. Chromatographic Conditions:
-
Mobile Phase: Methyl tert-butylether (MtBE) / Ethyl Acetate (EA) / Ethanol (EtOH) / Diethylamine (DEA) (60:40:5:0.1, v/v/v/v).[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 302 nm.
-
Injection Volume: Typically 10-20 µL.
3. Sample Preparation:
-
Dissolve the esomeprazole magnesium sample in the mobile phase to an appropriate concentration.
Protocol 3: Reversed-Phase HPLC Method
For laboratories preferring reversed-phase chromatography, the following method can be employed.
1. Instrumentation and Materials:
-
HPLC system with a UV detector.
-
Chiral Stationary Phase: Chiralpak ID-3 (100 mm × 4.6 mm, 3 µm).[5]
-
Reagents: Acetonitrile (ACN, HPLC grade), Deionized Water.
-
Sample: Esomeprazole magnesium.
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile (ACN) / Water (50:50, v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 40 °C.[5]
-
Detection Wavelength: UV at a specified wavelength (e.g., 302 nm).
-
Injection Volume: As appropriate for the analysis.
3. Sample Preparation:
-
Prepare sample solutions by dissolving the esomeprazole magnesium in the mobile phase.
Data Presentation
The following tables summarize the key parameters from different published methods for the chiral separation of esomeprazole.
Table 1: HPLC Methods for Chiral Separation of Esomeprazole
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Chromatography Mode | Normal-Phase | Normal-Phase | Normal-Phase | Reversed-Phase |
| Chiral Stationary Phase | Chiralcel OD-H | Chiralpak IA | Kromasil Cellucoat | Chiralpak ID-3 |
| Mobile Phase | n-hexane/2-propanol/acetic acid/triethylamine (100:20:0.2:0.1, v/v/v/v)[2] | MtBE/EA/EtOH/DEA (60:40:5:0.1, v/v/v/v)[4] | Hexane/isopropanol/TFA (90:9.9:0.1, v/v/v)[6] | ACN/H₂O (50:50, v/v)[5] |
| Flow Rate | 1.2 mL/min[2] | 1.0 mL/min | Not Specified | 1.0 mL/min[5] |
| Detection Wavelength | 300 nm[2] | Not Specified | Not Specified | Not Specified |
| Column Temperature | Ambient[2] | Not Specified | Not Specified | 40 °C[5] |
Table 2: Performance Data for Selected HPLC Methods
| Parameter | Method A (S- and R-omeprazole) | Method B ((R)-enantiomer) | Method C (S-naproxen and Esomeprazole) |
| Limit of Detection (LOD) | 0.71 µg/mL (S), 1.16 µg/mL (R)[2] | 99 ng/mL[4] | 0.10 µg/mL (Esomeprazole)[6] |
| Limit of Quantitation (LOQ) | 2.16 µg/mL (S), 3.51 µg/mL (R)[2] | 333 ng/mL[4] | 0.35 µg/mL (Esomeprazole)[6] |
| Linearity Range | 50-90 µg/mL[2] | 0.5-25 µg/mL[4] | Not Specified |
| Recovery | 100.85-101.36% (S), 99.81-101.62% (R)[2] | Not Specified | Not Specified |
| Resolution (Rs) | ≥ 2[2] | Not Specified | 2.17 (Omeprazole isomers)[6] |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the chiral HPLC separation of esomeprazole magnesium.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Direct HPLC enantioseparation of omeprazole and its chiral impurities: application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High performance liquid chromatography with photo diode array for separation and analysis of naproxen and esomeprazole in presence of their chiral impurities: Enantiomeric purity determination in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Esomeprazole Magnesium Salt for In Vitro Cell Culture Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Esomeprazole, the S-isomer of omeprazole, is a widely recognized proton pump inhibitor (PPI) that effectively reduces gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells.[1][2][3] Beyond its clinical application in acid-related disorders, a growing body of research highlights its potential as an anti-cancer agent.[4] In vitro studies have demonstrated that esomeprazole can inhibit proliferation, induce apoptosis, and modulate key signaling pathways in a variety of cancer cell lines.[4][5] These anti-neoplastic properties are often attributed to mechanisms independent of its acid-suppressing function, primarily through the inhibition of vacuolar-type H+-ATPase (V-ATPase) in cancer cells.[1][6]
This document provides detailed application notes and protocols for the utilization of esomeprazole magnesium salt in in vitro cell culture experiments to investigate its effects on cell viability, proliferation, and signaling pathways.
Mechanism of Action in Cancer Cells
In the context of cancer, esomeprazole's primary target is the V-ATPase, an ATP-dependent proton pump crucial for maintaining pH homeostasis in cancer cells.[1][7] V-ATPase activity helps cancer cells maintain a neutral to alkaline intracellular pH while contributing to an acidic tumor microenvironment.[1][8] By inhibiting V-ATPase, esomeprazole disrupts this pH balance, leading to intracellular acidification, which in turn triggers several anti-tumor effects:[1]
-
Induction of Apoptosis: Cellular acidification can activate caspases, leading to programmed cell death.[1][9]
-
Cell Cycle Arrest: Esomeprazole has been shown to arrest cancer cells in the G1 or S and G2/M phases of the cell cycle.[5][10] This can be mediated by the upregulation of proteins like p21 and the inhibition of cyclin-dependent kinases (CDKs).[10][11]
-
Inhibition of Proliferation and Metastasis: By altering cellular pH, esomeprazole can inhibit cancer cell proliferation, migration, and invasion.[5][6]
-
Sensitization to Chemotherapy and Radiotherapy: Esomeprazole can enhance the cytotoxicity of conventional chemotherapeutic drugs like cisplatin and paclitaxel, and also sensitize cancer cells to ionizing radiation.[8][10][11][12][13]
Data Presentation
Table 1: Solubility and Stability of Esomeprazole Magnesium
Proper preparation and storage of esomeprazole stock solutions are critical for reproducible experimental results.
| Parameter | Solvent/Condition | Value/Recommendation | Citation(s) |
| Form | Crystalline Solid | Esomeprazole Magnesium | [4] |
| Solubility in Organic Solvents | Dimethyl Sulfoxide (DMSO) | Approx. 20 mg/mL to 143 mg/mL | [4] |
| Ethanol | Approx. 1 mg/mL to 143 mg/mL | [4] | |
| Dimethylformamide (DMF) | Approx. 25 mg/mL | [4] | |
| Solubility in Aqueous Buffers | Sparingly soluble | For aqueous solutions, first dissolve in an organic solvent like DMF and then dilute with the aqueous buffer. | [4] |
| Stock Solution Storage | -20°C | Store in aliquots to avoid repeated freeze-thaw cycles. | [4] |
| Working Solution Preparation | Freshly prepared | Dilute the stock solution in pre-warmed, serum-free cell culture medium for immediate use. | [1] |
Table 2: Effective Concentrations of Esomeprazole in Various Cancer Cell Lines
The effective concentration of esomeprazole can vary significantly depending on the cell line and the experimental endpoint.
| Cell Line | Cancer Type | Incubation Time | Effective Concentration | Observed Effect | Citation(s) |
| AGS | Gastric Cancer | 12, 24, 48 h | Dose-dependent | Inhibition of proliferation, induction of apoptosis, and cell cycle arrest at S and G2/M phases. | [5] |
| SNU-1 | Gastric Carcinoma | Not specified | IC50 = 3.024 µg/mL (for Cisplatin) | Esomeprazole potentiated cisplatin-induced cytotoxicity, apoptosis, and DNA damage. | [12][13] |
| SH-SY5Y | Neuroblastoma | Not specified | Not specified | Enhanced the antiproliferative effect of cisplatin. | [8] |
| SKOV3 & TOV112D | Ovarian Cancer | 24 h | 120 mg/L | Downregulated PI3K/Akt/mTOR pathway proteins. | [14] |
| A549 | Non-small-cell Lung Cancer | Not specified | Not specified | Synergistic cytotoxic effect with cisplatin and carboplatin. | [9] |
| HN30 & HN31 | Head and Neck Squamous Cell Carcinoma | 24 h | Not specified | Inhibited colony formation and sensitized cells to radiation. | [10] |
| HeLa | Cervical Cancer | 24, 72 h | Concentration-dependent | Reduced cell growth. | [15] |
Table 3: Impact of Esomeprazole on Key Signaling Pathways
Esomeprazole has been shown to modulate several signaling pathways that are crucial for cancer cell survival and proliferation.
| Signaling Pathway | Effect of Esomeprazole | Downstream Consequences | Cell Type(s) | Citation(s) |
| V-ATPase | Inhibition | Intracellular acidification, disruption of pH homeostasis. | Various cancer cells | [1][7][16] |
| PI3K/Akt/mTOR | Downregulation/Inhibition | Reduced cell proliferation, survival, and potential reversal of drug resistance. | Ovarian and Gastric cancer cells | [17] |
| Wnt/β-catenin | Inhibition (as shown with other PPIs) | Decreased cell viability, angiogenesis, and metastasis. | Gastric cancer stem-like cells | [18] |
| p38 MAPK/NF-κB | Inactivation/Inhibition | Reduced inflammatory response and oxidative stress. | Rat stress ulcer model | [19] |
| Autophagy | Induction or Inhibition (context-dependent) | Can be a pro-survival or pro-death mechanism depending on the cellular context. | Melanoma cells, Preeclampsia model | [20][21][22][23] |
Experimental Protocols
Protocol 1: Preparation of Esomeprazole Stock and Working Solutions
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Complete cell culture medium
Procedure:
-
Stock Solution Preparation: a. Carefully weigh the desired amount of esomeprazole magnesium powder. b. Dissolve the powder in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 20 mg/mL).[4] c. Vortex thoroughly until the powder is completely dissolved.[4] d. Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C.
-
Working Solution Preparation: a. Thaw an aliquot of the stock solution at room temperature. b. Perform serial dilutions of the stock solution in pre-warmed, serum-free cell culture medium to achieve the desired final concentrations.[1][4] c. It is recommended to prepare working solutions fresh for each experiment. d. Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of esomeprazole used in the experiment (typically ≤ 0.1%).[1][4]
Protocol 2: Cell Viability Assay (e.g., CCK-8 or MTT)
This protocol assesses the effect of esomeprazole on cell metabolic activity, which is an indicator of cell viability.[1]
Materials:
-
96-well cell culture plates
-
Cells of interest in complete culture medium
-
Esomeprazole working solutions
-
CCK-8 or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.[1]
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of esomeprazole. Include vehicle control and untreated control wells.[1][24]
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).[1][24]
-
Reagent Addition: Add 10 µL of CCK-8 reagent or 20 µL of MTT solution to each well.[1][24]
-
Final Incubation: Incubate for 1-4 hours at 37°C. If using MTT, a solubilizing agent (e.g., DMSO) must be added to dissolve the formazan crystals.[1]
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[1]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Protocol 3: Apoptosis Assay by Annexin V-FITC/PI Staining
This protocol uses flow cytometry to quantify apoptosis by detecting phosphatidylserine externalization (Annexin V) and plasma membrane integrity (Propidium Iodide - PI).
Materials:
-
6-well cell culture plates
-
Cells, medium, and esomeprazole working solutions
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seeding and Treatment: Seed cells in 6-well plates and treat with esomeprazole for the desired duration.[1]
-
Cell Harvesting: Collect both floating and adherent cells. Wash adherent cells with PBS and detach using trypsin-EDTA. Combine all cells to ensure apoptotic cells are collected.[1]
-
Cell Pelleting: Centrifuge the cell suspension at approximately 1000 rpm for 5 minutes and discard the supernatant.[1]
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Protocol 4: Colony Formation (Clonogenic) Assay
This assay assesses the long-term effect of esomeprazole on the ability of single cells to form colonies.
Materials:
-
6-well plates
-
Cells, medium, and esomeprazole working solutions
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.[24]
-
Treatment: Allow cells to attach overnight, then treat with various concentrations of esomeprazole for 24 hours.[24]
-
Recovery: Remove the treatment medium, wash with PBS, and add fresh complete culture medium.[24]
-
Incubation: Incubate the plates for 7-14 days, changing the medium every 2-3 days, until visible colonies are formed.[24]
-
Fixation and Staining: Wash the wells with PBS, fix the colonies with methanol for 10 minutes, and then stain with Crystal Violet solution for 15-30 minutes.[24]
-
Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.[24]
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
Mandatory Visualization
Caption: Esomeprazole's primary anticancer mechanism.
Caption: Key signaling pathways modulated by esomeprazole.
Caption: Experimental workflow for in vitro analysis of esomeprazole.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of (H+ + K+)-ATPase by omeprazole in isolated gastric vesicles requires proton transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. proteopedia.org [proteopedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Esomeprazole affects the proliferation, metastasis, apoptosis and chemosensitivity of gastric cancer cells by regulating lncRNA/circRNA-miRNA-mRNA ceRNA networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. msjonline.org [msjonline.org]
- 9. researchgate.net [researchgate.net]
- 10. Esomeprazole enhances the effect of ionizing radiation to improve tumor control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medindia.net [medindia.net]
- 12. Esomeprazole Potentiates the Cytotoxic Effects of Cisplatin in Gastric Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Esomeprazole Potentiates the Cytotoxic Effects of Cisplatin in Gastric Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Esomeprazole Alleviates Cisplatin Resistance by Inhibiting the AKT/mTOR Pathway in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of Esomeprazole, Ciprofloxacin and Their Combination on Cervical Cancer Cell Line Proliferation: A Focus on Heat Shock Protein 70 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journal.waocp.org [journal.waocp.org]
- 17. mdpi.com [mdpi.com]
- 18. Pantoprazole Inhibited Metastasis and Angiogenesis Through Wnt/β-Catenin Signaling Pathway in Gastric Cancer Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Esomeprazole alleviates the damage to stress ulcer in rats through not only its antisecretory effect but its antioxidant effect by inactivating the p38 MAPK and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Proton pump inhibition induces autophagy as a survival mechanism following oxidative stress in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Proton pump inhibition induces autophagy as a survival mechanism following oxidative stress in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Esomeprazole inhibits hypoxia/endothelial dysfunction-induced autophagy in preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
Application Notes and Protocols for the Preparation of Esomeprazole Magnesium Dihydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and crystallization of Esomeprazole magnesium dihydrate, a prominent proton pump inhibitor. The information is intended to guide researchers in the development and optimization of manufacturing processes for this active pharmaceutical ingredient (API).
Introduction
Esomeprazole is the (S)-enantiomer of omeprazole and functions as a proton pump inhibitor, effectively reducing gastric acid secretion. It is widely used in the treatment of dyspepsia, peptic ulcer disease, and gastroesophageal reflux disease (GERD). The magnesium dihydrate salt of esomeprazole is a common form used in pharmaceutical formulations due to its stability. This document outlines various methods for the preparation of different polymorphic forms of Esomeprazole magnesium dihydrate, specifically Form A and Form B.
The successful preparation of a specific polymorphic form is critical as different polymorphs can exhibit variations in physical properties such as solubility, stability, and bioavailability. These notes provide protocols for crystallization and conversion between different hydrated forms of Esomeprazole magnesium.
Synthesis and Crystallization Overview
The preparation of Esomeprazole magnesium dihydrate typically involves the conversion of an Esomeprazole salt, such as the potassium or sodium salt, or starting from other hydrated forms like the trihydrate or amorphous esomeprazole magnesium. The choice of solvent system, temperature, and drying conditions are critical parameters that influence the final crystalline form and purity of the product.
Chemical Synthesis Pathway
The synthesis of Esomeprazole magnesium dihydrate generally follows the oxidation of a pro-chiral sulfide intermediate to the sulfoxide (esomeprazole), followed by salt formation with a magnesium source and subsequent crystallization to obtain the desired dihydrate form.
Caption: General synthesis pathway for Esomeprazole Magnesium Dihydrate.
Experimental Protocols
The following protocols are derived from various established methods for the preparation of different forms of Esomeprazole magnesium dihydrate.
Protocol 1: Preparation of Esomeprazole Magnesium Dihydrate Form A from Esomeprazole Magnesium Trihydrate
This protocol describes the conversion of Esomeprazole magnesium trihydrate to Esomeprazole magnesium dihydrate (Form A) using a solvent/anti-solvent method.[1]
Materials:
-
Esomeprazole magnesium trihydrate
-
Methanol (analytical grade)
-
Acetone (analytical grade)
-
Purified water
-
Reaction vessel with temperature control and stirring
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Suspend Esomeprazole magnesium trihydrate (e.g., 11.5 g) in dry methanol (15 mL) in a suitable reaction vessel.[1]
-
Stir the suspension at 25°C for 30 minutes to obtain a clear solution.[1]
-
Heat the solution to 45°C and stir for 1 hour.[1]
-
Cool the solution to 10°C.
-
Prepare a mixed solvent of acetone and water (e.g., 60 mL in a 3:1 volume ratio).[1]
-
Slowly add the acetone-water mixture to the methanolic solution of esomeprazole at 10°C.
-
Stir the resulting mixture at 10°C overnight to allow for the precipitation of a solid.[1]
-
Isolate the precipitated solid by filtration.
-
Wash the solid twice with acetone.[1]
-
Dry the solid under vacuum at 40°C for 10 hours to yield Esomeprazole magnesium dihydrate Form A.[1]
Protocol 2: Preparation of Esomeprazole Magnesium Dihydrate Form B
This protocol details the preparation of Esomeprazole magnesium dihydrate Form B via recrystallization.[2]
Materials:
-
Esomeprazole magnesium salt solid (anhydrous or hydrate)
-
Methanol (analytical grade)
-
Acetone (analytical grade)
-
Purified water
-
Reaction vessel with refrigeration capabilities
-
Filtration apparatus
-
Vacuum drying equipment
Procedure:
-
Weigh the this compound solid (e.g., 20 g of trihydrate).[2]
-
Prepare a mixed solvent of methanol-acetone-water. For example, a mixture of methanol and acetone in a 1:3 ratio, with the water content being 4% of the total mixed solvent volume (e.g., 186 mL total volume).[2]
-
Dissolve the this compound solid in the prepared solvent mixture with stirring to obtain a clear solution.[2]
-
Cool the solution to between -5°C and 10°C (e.g., -5°C) and maintain this temperature for an extended period (e.g., 48 hours) to induce crystallization.[2]
-
Separate the precipitated crystals by filtration.
-
Dry the crystals under vacuum at a temperature between 15°C and 40°C (e.g., 25°C) for 2 to 10 hours (e.g., 4 hours).[2]
Protocol 3: Preparation of Amorphous Esomeprazole Magnesium
This protocol describes the preparation of amorphous Esomeprazole magnesium from Esomeprazole sodium.[3]
Materials:
-
Esomeprazole sodium
-
Magnesium sulfate heptahydrate (MgSO₄·7H₂O)
-
Purified water
-
Reaction vessel with cooling and stirring
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Dissolve Esomeprazole sodium (e.g., 15 g) in purified water (300 mL) in a round bottom flask at room temperature (e.g., 26°C) and stir for 20 minutes.[3]
-
Cool the resulting solution to 3°C over 30 minutes.[3]
-
Prepare a solution of magnesium sulfate heptahydrate (e.g., 4.43 g) in water (75 mL).[3]
-
Slowly add the magnesium sulfate solution to the esomeprazole sodium solution over 10 minutes at 3°C.[3]
-
Stir the mixture for several hours (e.g., 20.75 hours) at 3°C.[3]
-
Filter the formed solid and wash it with purified water (30 mL).[3]
-
Dry the solid under reduced pressure at 50°C for 4.25 hours to obtain amorphous Esomeprazole magnesium.[3]
Data Presentation
The following tables summarize key quantitative data from the described protocols.
Table 1: Summary of Preparation Methods and Yields
| Parameter | Protocol 1 (Form A)[1] | Protocol 2 (Form B)[2] | Protocol 3 (Amorphous)[3] |
| Starting Material | Esomeprazole Mg Trihydrate | Esomeprazole Mg Trihydrate | Esomeprazole Sodium |
| Solvent System | Methanol, Acetone/Water | Methanol/Acetone/Water | Water |
| Crystallization Temp. | 10°C | -5°C | 3°C |
| Drying Temperature | 40°C | 25°C | 50°C |
| Drying Time | 10 hours | 4 hours | 4.25 hours |
| Yield | 89-91% | 83.5% | Not explicitly stated, but 8.4g obtained from 15g starting material |
| HPLC Purity | 99.98% | 99.90% | Not specified |
| Enantiomeric Excess (ee) | 99.92-99.94% | 99.94% | Not specified |
Table 2: Analytical Characterization Parameters
| Analytical Method | Parameter | Specification/Observation | Reference |
| HPLC | Purity Assay | > 99.5% | [4][5] |
| Related Substances | Limits for specific and unspecified impurities | [4][6] | |
| Enantiomeric Purity | High ee value (>99.9%) | [1][2] | |
| Karl Fischer Titration | Water Content | Dihydrate: ~4.7-5.9% | [3] |
| Titration | Magnesium Content | 3.30% - 3.55% (anhydrous basis) | [3][4] |
| Powder X-ray Diffraction (PXRD) | Crystalline Form | Characteristic peaks for Form A or Form B | [7] |
Experimental Workflow and Characterization
The overall workflow for the preparation and quality control of Esomeprazole magnesium dihydrate is depicted below.
Caption: Workflow for preparation and quality control of Esomeprazole Magnesium Dihydrate.
References
- 1. CN103214458B - Esomeprazole magnesium dihydrate preparation method - Google Patents [patents.google.com]
- 2. CN104725357A - Preparation method of esomeprazole magnesium dihydrate crystal form B - Google Patents [patents.google.com]
- 3. WO2010120750A2 - Amorphous esomeprazole magnesium - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
- 5. asianpubs.org [asianpubs.org]
- 6. CN110988180A - Method for analyzing related substances of esomeprazole magnesium based on hybrid mass spectrometry - Google Patents [patents.google.com]
- 7. Crystallization of Esomeprazole Magnesium Water/Butanol Solvate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulation of Esomeprazole Magnesium Trihydrate Enteric-Coated Tablets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esomeprazole, the S-isomer of omeprazole, is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion.[1] It is widely used for the treatment of gastroesophageal reflux disease (GERD), peptic ulcers, and other acid-related disorders.[2][3] A significant challenge in the oral delivery of esomeprazole magnesium trihydrate is its inherent instability in acidic environments. Exposure to the low pH of the stomach leads to rapid degradation, which significantly reduces the drug's bioavailability.[4]
To overcome this, esomeprazole is formulated as a delayed-release dosage form, most commonly as an enteric-coated tablet. The enteric coating is a pH-sensitive polymer barrier that remains intact in the acidic milieu of the stomach but dissolves in the more neutral pH of the small intestine, ensuring the drug is released at its primary site of absorption.[5] This document provides a comprehensive overview of the formulation strategies, manufacturing protocols, and quality control tests for developing robust esomeprazole magnesium trihydrate enteric-coated tablets.
Mechanism of Action: Proton Pump Inhibition
Esomeprazole exerts its therapeutic effect by irreversibly inhibiting the H+/K+-ATPase enzyme system, also known as the proton pump, located on the secretory surface of gastric parietal cells.[1][6] This enzyme represents the final step in the pathway of gastric acid secretion.[7] After absorption in the small intestine, esomeprazole is transported to the parietal cells, where the acidic environment of the secretory canaliculi catalyzes its conversion into the active sulfenamide form.[3] This active form then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, inactivating the pump and thereby blocking the secretion of hydrogen ions into the gastric lumen.[3][7]
References
- 1. Esomeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. What is the mechanism of Esomeprazole Sodium? [synapse.patsnap.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Pharmacotherapy Update | Esomeprazole (Nexiumâ¢): A New Proton Pump Inhibitor [clevelandclinicmeded.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantitative Determination of Magnesium in Esomeprazole Magnesium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esomeprazole magnesium is the S-isomer of omeprazole, a proton pump inhibitor widely used to treat acid-related gastrointestinal conditions. The magnesium salt of esomeprazole enhances the stability of the active pharmaceutical ingredient. Accurate quantification of the magnesium content is a critical quality control parameter to ensure the drug's potency, stability, and compliance with pharmacopeial standards. The United States Pharmacopeia (USP) specifies that the magnesium content in esomeprazole magnesium, on an anhydrous basis, should be between 3.30% and 3.55%.[1][2] This document provides detailed application notes and protocols for three common analytical techniques for the quantitative determination of magnesium in esomeprazole magnesium: Complexometric Titration, Atomic Absorption Spectroscopy (AAS), and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
Analytical Methods
This section details the principles and protocols for three distinct methods for magnesium quantification.
Complexometric Titration
Complexometric titration is a simple, cost-effective, and widely used volumetric analysis method for determining the concentration of metal ions.[2][3] The method involves the formation of a stable complex between the magnesium ions and a complexing agent, typically ethylenediaminetetraacetic acid (EDTA). The endpoint of the titration is detected using a metallochromic indicator.
Experimental Protocol
Reagents and Solutions:
-
0.1 M EDTA Solution: Prepare and standardize according to standard laboratory procedures.
-
Ammonia-Ammonium Chloride Buffer (pH 10): Dissolve 5.4 g of ammonium chloride in 20 mL of ammonium hydroxide and dilute with water to 100 mL.[2]
-
Eriochrome Black T Indicator: Dissolve 200 mg of Eriochrome Black T and 2 g of hydroxylamine hydrochloride in methanol to make 50 mL.[2]
-
Ethanol
-
Ammonium Hydroxide [2]
-
0.1 M Zinc Sulfate Solution (for back-titration, if necessary)
Sample Preparation:
-
Accurately weigh approximately 500 mg of esomeprazole magnesium.[2]
-
Transfer the sample to a 250 mL Erlenmeyer flask.
-
Dissolve the sample in 50 mL of ethanol.[2]
Titration Procedure:
-
To the dissolved sample, add 5 mL of ammonium hydroxide and mix.[2]
-
Add 3 mL of the ammonia-ammonium chloride buffer (pH 10).[2]
-
Add a known excess volume of standardized 0.1 M EDTA solution (e.g., 30.0 mL).[2]
-
Add 1-2 drops of Eriochrome Black T indicator solution. The solution will turn violet.[3]
-
Titrate the excess EDTA with a standardized 0.1 M zinc sulfate solution until the color changes from violet to blue, indicating the endpoint.[2][3]
-
Perform a blank titration using the same procedure without the esomeprazole magnesium sample.
Calculation: The percentage of magnesium can be calculated using the following formula:
Where:
-
V_blank = Volume of titrant used for the blank (mL)
-
V_sample = Volume of titrant used for the sample (mL)
-
M_EDTA = Molarity of the EDTA solution
-
AW_Mg = Atomic weight of magnesium (24.305 g/mol )
-
W_sample = Weight of the esomeprazole magnesium sample (mg)
Atomic Absorption Spectroscopy (AAS)
Atomic Absorption Spectroscopy (AAS) is a sensitive and specific instrumental method for the quantitative determination of metals.[1] It measures the absorption of light by free atoms in the gaseous state. The concentration of the analyte is determined by comparing its absorbance to that of a series of standards of known concentrations. The USP official method for magnesium in esomeprazole magnesium is based on AAS.[2]
Experimental Protocol
Instrumentation:
-
Atomic Absorption Spectrometer equipped with a magnesium hollow cathode lamp and a deuterium arc background corrector.
Reagents and Solutions:
-
1 N Hydrochloric Acid (HCl) [1]
-
Lanthanum Chloride Solution (4%): Dissolve 4 g of lanthanum chloride in 100 mL of Milli-Q water.[1]
-
Magnesium Standard Stock Solution (1000 µg/mL): Use a NIST traceable standard.[1]
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with Milli-Q water to concentrations ranging from 0.1 µg/mL to 0.5 µg/mL. These should contain 1 N HCl and the lanthanum chloride solution in the same proportion as the sample solution.[2]
Sample Preparation:
-
Accurately weigh about 250 mg of esomeprazole magnesium.[2]
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in 20 mL of 1 N HCl and dilute to volume with water.[2]
-
Further dilute this solution to obtain a final concentration of approximately 12.5 µg/mL of esomeprazole magnesium.[2]
Instrumental Parameters:
-
Slit Width: 0.2 nm[1]
-
Lamp Current: As per manufacturer's recommendation
-
Flame: Air-acetylene
-
Read Time: 3.0 seconds[1]
Analysis Procedure:
-
Aspirate the blank (a solution containing all reagents except the analyte) to zero the instrument.
-
Aspirate the standard solutions in increasing order of concentration to generate a calibration curve.
-
Aspirate the sample solution and record the absorbance.
-
The concentration of magnesium in the sample is determined from the calibration curve.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
ICP-OES is a powerful technique for the determination of trace and major elements in a wide variety of samples. It offers high sensitivity, a wide linear dynamic range, and the ability to perform multi-element analysis simultaneously.
Experimental Protocol
Instrumentation:
-
Inductively Coupled Plasma - Optical Emission Spectrometer.
Reagents and Solutions:
-
Nitric Acid (69%, trace metal grade)
-
Magnesium Standard Stock Solution (1000 µg/mL): Use a NIST traceable standard.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with a suitable diluent (e.g., 2% nitric acid) to cover the expected concentration range of magnesium in the prepared samples.
Sample Preparation:
-
Accurately weigh a suitable amount of esomeprazole magnesium.
-
Digest the sample using a validated method, such as microwave-assisted acid digestion with nitric acid, to bring the magnesium into solution and remove the organic matrix.
-
Dilute the digested sample to a known volume with deionized water to bring the magnesium concentration within the linear range of the instrument.
Instrumental Parameters:
-
RF Power: Typically 1100-1500 W
-
Plasma Gas Flow: 10-15 L/min
-
Auxiliary Gas Flow: 0.5-1.5 L/min
-
Nebulizer Gas Flow: 0.5-1.0 L/min
-
Analytical Wavelength for Mg: 279.553 nm or 285.213 nm
Analysis Procedure:
-
Aspirate a blank solution to establish the baseline.
-
Aspirate the standard solutions to generate a calibration curve.
-
Aspirate the prepared sample solution.
-
The instrument software will calculate the concentration of magnesium in the sample based on the calibration curve.
Data Presentation
The following tables summarize typical quantitative data for the described analytical methods.
Table 1: Method Validation Parameters for Magnesium Determination in Esomeprazole Magnesium
| Parameter | Complexometric Titration | Atomic Absorption Spectroscopy (AAS) | Inductively Coupled Plasma-OES (ICP-OES) |
| Linearity Range | 250 - 750 mg sample weight[2] | 0.1 - 0.5 µg/mL[2] | Typically 0.01 - 50 µg/mL |
| Accuracy (% Recovery) | 98.8 - 100.9%[2] | 91.85 - 97.89%[1] | Typically >95% |
| Precision (% RSD) | ≤ 2.1%[2] | < 2.0% | Typically < 2% |
| Limit of Detection (LOD) | Not applicable for titration | 0.01 µg/mL[1] | Typically < 0.1 µg/L |
| Limit of Quantitation (LOQ) | Not applicable for titration | 0.03 µg/mL[1] | Typically < 1 µg/L |
Table 2: Comparison of Analytical Methods
| Feature | Complexometric Titration | Atomic Absorption Spectroscopy (AAS) | Inductively Coupled Plasma-OES (ICP-OES) |
| Principle | Volumetric analysis based on complex formation | Atomic absorption of light | Atomic emission of light |
| Instrumentation | Basic laboratory glassware | AAS instrument | ICP-OES instrument |
| Cost | Low | Moderate | High |
| Throughput | Low | Moderate | High |
| Sensitivity | Low | High | Very High |
| Specificity | Moderate | High | Very High |
| Interferences | Other metal ions | Chemical and ionization interferences | Spectral and matrix interferences |
Visualizations
Caption: Experimental workflow for the quantitative determination of magnesium.
Caption: Logical relationship and comparison of analytical methods.
References
- 1. Method, Development and Validation for the Estimation of Magnesium Content in Esomeprazole-magnesium by Atomic Absorption Spectrophotometer – Oriental Journal of Chemistry [orientjchem.org]
- 2. Development and Validation of Simple Titrimetric Method for the Determination of Magnesium Content in Esomeprazole Magnesium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Development and Validation of Complexometric Titrimetric Method for Estimation of Esomeprazole Magnesium in Bulk and Tablet Dosage Form | Semantic Scholar [semanticscholar.org]
Application Notes: Solubility of Esomeprazole Magnesium in Organic Solvents
Introduction
Esomeprazole magnesium is the S-isomer of omeprazole, a proton pump inhibitor widely used to reduce gastric acid secretion. Its therapeutic efficacy is intrinsically linked to its physicochemical properties, particularly its solubility. Understanding the solubility of Esomeprazole Magnesium in various organic solvents is critical for drug development, enabling researchers to design appropriate formulation strategies, develop purification methods, and ensure consistent bioavailability. These application notes provide a consolidated overview of the solubility of esomeprazole magnesium in common organic solvents and detailed protocols for its determination.
Solubility Profile
Esomeprazole magnesium exhibits a varied solubility profile across different organic solvents. It is generally more soluble in polar aprotic solvents and alcohols. For instance, its solubility is notably high in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1] In alcohols, the solubility of its trihydrate form follows the general order of methanol > ethanol. The solubility in ethanol is reported to be low.[2] It is important to note that the specific form of the salt (e.g., dihydrate, trihydrate, amorphous) can influence solubility values.[3][4]
For aqueous buffers, where esomeprazole magnesium is sparingly soluble, a common laboratory procedure involves first dissolving the compound in a minimal amount of DMF before diluting it with the aqueous buffer of choice.[1]
Quantitative Solubility Data
The following table summarizes the quantitative solubility data for esomeprazole magnesium and its trihydrate form in various organic solvents.
| Organic Solvent | Solubility (mg/mL) | Salt Form | Temperature (°C) | Reference |
| Dimethylformamide (DMF) | ~ 25 | Esomeprazole Magnesium | Not Specified | [1] |
| Dimethyl Sulfoxide (DMSO) | ~ 20 | Esomeprazole Magnesium | Not Specified | [1] |
| Dichloromethane | 4.96 | Esomeprazole Magnesium Trihydrate | 37 | [5] |
| Ethanol | 3.29 | Esomeprazole Magnesium Trihydrate | 37 | [5] |
| Methanol | 1.214 | Esomeprazole Magnesium | 25 | |
| Ethanol | ~ 1 | Esomeprazole Magnesium | Not Specified | [1] |
| Iso Propyl Alcohol | 0.808 | Esomeprazole Magnesium Trihydrate | 37 | [5] |
| Acetone | 0.39 | Esomeprazole Magnesium Trihydrate | 37 | [5] |
Experimental Workflow Visualization
The following diagram illustrates the standardized shake-flask method for determining the thermodynamic solubility of esomeprazole magnesium.
Caption: A flowchart of the shake-flask method for solubility.
Protocols
Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method
This protocol details the most reliable method for determining the equilibrium (thermodynamic) solubility of esomeprazole magnesium.[6][7]
Objective: To determine the saturation concentration of esomeprazole magnesium in a specific organic solvent at a controlled temperature.
Materials:
-
Esomeprazole Magnesium (crystalline solid)
-
Solvent of interest (e.g., Methanol, Ethanol, DMF, HPLC grade)
-
Glass vials with screw caps
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Equipment:
-
Analytical balance
-
Orbital shaker with temperature control (incubator shaker)
-
Centrifuge
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Preparation: Add an excess amount of esomeprazole magnesium solid to a glass vial. The excess solid is necessary to ensure a saturated solution is formed in equilibrium with the solid phase.[6]
-
Solvent Addition: Add a precisely known volume of the desired organic solvent to the vial.
-
Equilibration: Tightly seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 rpm).[8] Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure equilibrium is reached.[5][6]
-
Phase Separation: After equilibration, remove the vial and let it stand to allow the excess solid to sediment. To ensure complete separation of the solid from the liquid phase, centrifuge the sample at a high speed (e.g., 10,000 rpm).[5]
-
Sample Collection: Carefully pipette a specific volume of the clear supernatant. For further purification, the collected supernatant can be passed through a syringe filter.
-
Dilution: Accurately dilute the supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (UV-Vis or HPLC).
-
Quantification: Analyze the concentration of esomeprazole in the diluted sample using a validated UV-Vis Spectrophotometric or HPLC method. A pre-established calibration curve is required.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the final result in mg/mL.
Protocol 2: Preparation of a Stock Solution
This protocol is for preparing a concentrated stock solution of esomeprazole magnesium, which can be used for creating calibration standards or for further dilutions in experimental assays.[1]
Objective: To prepare a standard stock solution of known concentration.
Materials:
-
Esomeprazole Magnesium
-
Methanol (HPLC grade)
-
Volumetric flask (e.g., 100 mL)
Equipment:
-
Analytical balance
-
Ultrasonic bath (sonicator)
Procedure:
-
Weighing: Accurately weigh a specific amount of esomeprazole magnesium (e.g., 100 mg) using an analytical balance.
-
Dissolving: Transfer the weighed powder into a 100 mL volumetric flask. Add a portion of the solvent (e.g., 10 mL of methanol) and sonicate for 5-10 minutes to aid dissolution.[5]
-
Dilution to Volume: Once the solid is completely dissolved, add the solvent to the flask up to the calibration mark.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous. This results in a 1 mg/mL stock solution.
-
Storage: Store the stock solution appropriately. For solvents like DMF and ethanol, it is recommended to purge with an inert gas.[1] Aqueous solutions are not recommended for storage for more than one day.[1]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. uspnf.com [uspnf.com]
- 4. US8362259B2 - Process for the preparation of esomeprazole magnesium in a stable form - Google Patents [patents.google.com]
- 5. ijprs.com [ijprs.com]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. scielo.br [scielo.br]
Application Notes and Protocols: Crystal Structure Analysis of Esomeprazole Magnesium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques used to characterize the crystal structure of esomeprazole magnesium. Detailed protocols for key experiments are included to aid in the replication and validation of these analytical methods.
Introduction to Esomeprazole Magnesium and its Polymorphism
Esomeprazole, the (S)-enantiomer of omeprazole, is a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders.[1][2] It functions by irreversibly binding to the H+/K+ ATPase in gastric parietal cells, thereby inhibiting acid secretion.[2][3] The stability of esomeprazole is pH-dependent; it degrades rapidly in acidic conditions but is more stable in alkaline environments.[4] To enhance its stability, esomeprazole is often prepared as a magnesium salt.[5]
Esomeprazole magnesium can exist in various crystalline forms, known as polymorphs, as well as hydrated and solvated states. These different solid-state forms can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability, making their characterization crucial for drug development and quality control. Known forms include tetrahydrate, trihydrate, dihydrate (Forms A and B), monohydrate, and hemihydrate forms.[5][6] A novel esomeprazole magnesium water/butanol solvate has also been reported.[1][5]
Analytical Techniques for Crystal Structure Characterization
A combination of analytical techniques is employed to fully characterize the crystal structure of esomeprazole magnesium.
-
Single-Crystal X-ray Diffraction (SC-XRD): Provides the definitive three-dimensional molecular structure, including bond lengths, bond angles, and crystallographic parameters.[5][7]
-
Powder X-ray Diffraction (PXRD): Used to identify the crystalline form (polymorph) and to assess the crystallinity of a sample.[1][8] It is a primary tool for distinguishing between different polymorphic and hydrated forms.[9]
-
Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions like melting and decomposition, while Thermogravimetric Analysis (TGA) measures changes in mass upon heating, often indicating desolvation or decomposition.[1][5]
-
Spectroscopy (FTIR, NMR): Fourier Transform Infrared Spectroscopy (FTIR) provides information about the functional groups and molecular bonding within the crystal.[5] Nuclear Magnetic Resonance (NMR) spectroscopy helps to confirm the molecular structure and can be used to quantify the solvent content in solvates.[1][5]
Quantitative Data Summary
The following tables summarize the crystallographic and thermal analysis data for a reported esomeprazole magnesium water/butanol solvate.
Table 1: Summary of Crystal Data for Esomeprazole Magnesium Water/Butanol Solvate [1][5]
| Parameter | Value |
| Chemical Formula | C₁₂₆H₁₉₈Mg₃N₁₈O₃₆S₆ |
| Formula Weight ( g/mol ) | 2806.30 |
| Crystal System | Hexagonal |
| Space Group | P6₃ |
| a (Å) | 19.5 |
| b (Å) | 19.5 |
| c (Å) | 22.1 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 120 |
| Volume (ų) | 7275 |
| Z | 2 |
Table 2: Thermal Analysis Data for Esomeprazole Magnesium Water/Butanol Solvate [1]
| Analysis | Observation | Temperature (°C) |
| TGA | First mass loss (desolvation) of 7.6% | Onset not specified, complete before 200 |
| TGA | Second mass loss (decomposition) | Begins at 200 |
| DSC | Endotherm | 175 |
| DSC | Exotherm (decomposition) | 200 |
Experimental Protocols
Single-Crystal X-ray Diffraction (SC-XRD)
Objective: To determine the precise three-dimensional atomic and molecular structure of a single crystal of esomeprazole magnesium.
Methodology:
-
Crystal Selection: A suitable single crystal of esomeprazole magnesium is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal.
-
Diffraction Pattern: The crystal is rotated, and the diffraction pattern of the X-rays is collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are determined (structure solution) and then refined to obtain the final crystal structure.
Powder X-ray Diffraction (PXRD)
Objective: To identify the crystalline form and assess the purity of a powdered sample of esomeprazole magnesium.
Methodology:
-
Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder to ensure a flat and uniform surface.[10]
-
Instrument Setup:
-
Data Collection: The sample is irradiated with X-rays, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is compared with reference patterns of known polymorphs to identify the crystalline form present in the sample.
Differential Scanning Calorimetry (DSC)
Objective: To investigate the thermal transitions of esomeprazole magnesium.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.
-
Instrument Setup:
-
Temperature Program: The sample is heated at a constant rate, for example, 5 °C/min, over a specified temperature range (e.g., 25 to 350 °C).[1]
-
Atmosphere: An inert atmosphere, such as nitrogen, is maintained.
-
-
Data Collection: The difference in heat flow between the sample and a reference pan is measured as a function of temperature.
-
Data Analysis: The resulting thermogram shows endothermic and exothermic peaks corresponding to events such as melting, crystallization, and decomposition.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and solvent/water content of esomeprazole magnesium.
Methodology:
-
Sample Preparation: A small amount of the sample is placed in a tared TGA pan.
-
Instrument Setup:
-
Temperature Program: The sample is heated at a constant rate over a specified temperature range.
-
Atmosphere: An inert atmosphere is maintained.
-
-
Data Collection: The mass of the sample is continuously monitored as a function of temperature.
-
Data Analysis: The resulting TGA curve plots mass loss versus temperature, allowing for the quantification of solvent or water loss and the determination of decomposition temperatures.
Visualizations
Caption: Experimental workflow for the analysis of esomeprazole magnesium crystal structure.
References
- 1. Crystallization of Esomeprazole Magnesium Water/Butanol Solvate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacotherapy Update | Esomeprazole (Nexiumâ¢): A New Proton Pump Inhibitor [clevelandclinicmeded.com]
- 3. Esomeprazole | C17H19N3O3S | CID 9568614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: Esomeprazole Magnesium Trihydrate [orgspectroscopyint.blogspot.com]
- 5. Crystallization of Esomeprazole Magnesium Water/Butanol Solvate [mdpi.com]
- 6. WO2009047775A2 - Polymorphs of esomeprazole salts - Google Patents [patents.google.com]
- 7. Crystallization of Esomeprazole Magnesium Water/Butanol Solvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative determination of esomeprazole magnesium polymorphs by X-ray powder diffractometry [ywfx.nifdc.org.cn]
- 9. Quantitative determination of esomeprazole magnesium polymorphs b...: Ingenta Connect [ingentaconnect.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Esomeprazole magnesium salt stability issues in acidic pH
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with esomeprazole magnesium salt, particularly in acidic environments.
Frequently Asked Questions (FAQs)
Q1: Why is esomeprazole magnesium unstable in acidic pH?
Esomeprazole is a proton pump inhibitor that is highly susceptible to degradation in acidic conditions.[1][2][3][4] The stability of esomeprazole magnesium is pH-dependent; it rapidly degrades in acidic media but exhibits acceptable stability under alkaline conditions.[2][5] This instability is due to the compound's chemical structure, which undergoes acid-catalyzed rearrangement to form inactive degradation products.[6] Therefore, to ensure its therapeutic efficacy, esomeprazole is often formulated in enteric-coated dosage forms to protect it from the acidic environment of the stomach.[1][4][7]
Q2: What are the primary degradation products of esomeprazole in acidic conditions?
Under acidic conditions, esomeprazole degrades into several impurities. The primary degradation pathway involves the formation of a sulphenamide intermediate, which is the active form that inhibits the proton pump. However, further degradation can lead to the formation of various other products. Common degradation products identified in forced degradation studies include omeprazole sulphone and other related benzimidazole derivatives.[8]
Q3: What analytical methods are recommended for studying esomeprazole stability?
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and recommended analytical technique for assessing the stability of esomeprazole and quantifying its degradation products.[9] Liquid Chromatography-Mass Spectrometry (LC-MS) is also used for the characterization of degradation products.[10] The choice of a suitable column, mobile phase, and pH is critical for achieving good separation of esomeprazole from its impurities.
Troubleshooting Guides
This section provides solutions to common issues encountered during the experimental analysis of esomeprazole magnesium stability.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or inconsistent degradation observed under acidic stress conditions. | - Inadequate concentration or duration of the acid stressor. - Neutralization of the acid by the esomeprazole salt or buffer. | - Increase the concentration of the acid, the temperature, or the duration of exposure.[9] - Ensure the amount of acid is sufficient to cause degradation and is not fully consumed in a neutralization reaction.[9] |
| Poor peak shape (tailing or fronting) in HPLC analysis. | - Inappropriate mobile phase pH. - Analyte interaction with active sites on the HPLC column. - Column overload. | - Adjust the mobile phase pH; a slightly basic pH (around 7-9) can improve the peak shape for esomeprazole, which is a weak base.[9] - Use a base-deactivated column or add a competing base to the mobile phase.[9] - Reduce the injection volume or the sample concentration.[9] |
| Co-elution of degradation products with the parent drug peak. | - The chromatographic method lacks sufficient resolving power. - Similar physicochemical properties of the degradants and the parent drug. | - Optimize the HPLC method by adjusting the mobile phase composition, gradient, column temperature, or flow rate. - Try a different stationary phase (e.g., C8 instead of C18) or a column with a different particle size.[9] |
| Mass balance is not within the acceptable range (typically 95-105%). | - Formation of volatile degradation products. - Incomplete dissolution of the stressed sample. | - Use a universal detector like a mass spectrometer (MS) in addition to a UV detector.[9] - Ensure complete dissolution of the sample before analysis. |
| Precipitation of esomeprazole in cell culture media. | - Low aqueous solubility and pH-dependent stability.[11] - Interaction with components in the medium.[11] | - Prepare a concentrated stock solution in an organic solvent like DMSO or DMF.[11] - Ensure the final concentration of the organic solvent is low enough to not affect the cells (typically <0.5% v/v).[11] - Prepare fresh dilutions immediately before each experiment.[11] |
Experimental Protocols
Forced Degradation Study: Acid Hydrolysis
This protocol outlines a typical procedure for investigating the stability of esomeprazole magnesium under acidic conditions.
Objective: To induce and analyze the degradation of esomeprazole magnesium in an acidic environment.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1N
-
Sodium hydroxide (NaOH), 0.1N
-
Methanol or other suitable solvent
-
Volumetric flasks
-
Pipettes
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Accurately weigh a known amount of esomeprazole magnesium and dissolve it in a suitable solvent to prepare a stock solution of known concentration.
-
Acid Treatment: Transfer a specific volume of the stock solution into a volumetric flask and add a defined volume of 0.1N HCl.
-
Incubation: Keep the flask at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 120 minutes).[12]
-
Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with an equivalent volume and concentration of 0.1N NaOH.[13]
-
Dilution: Dilute the neutralized solution to the final volume with the mobile phase or a suitable diluent.
-
Analysis: Inject the prepared sample into the HPLC system and analyze the chromatogram for the presence of the parent drug and any degradation products.
Data Summary of Forced Degradation Studies:
| Stress Condition | Reagent/Parameter | Duration | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1N HCl | 120 min | 60°C | ~2% | [12] |
| Acid Hydrolysis | 0.05M HCl | 2 hrs | Not specified | ~4.8% | [14] |
| Acid Hydrolysis | 0.03N HCl | 2 min | Room Temp. | 9.78% | [15] |
| Alkaline Hydrolysis | 0.1N NaOH | 120 min | 60°C | Not specified | [12] |
| Alkaline Hydrolysis | 0.1M NaOH | 2 hrs | 80°C | 6.8% | [14] |
| Oxidative | 3% H₂O₂ | 120 min | Room Temp. | ~4% | [12] |
| Thermal | Dry Heat | 2 hrs | 105°C | Not specified | [12] |
| Photolytic | Sunlight | Not specified | Not specified | 0.55% | [12] |
| Photolytic | UV light | Not specified | Not specified | 1.32% | [12] |
Visualizations
Degradation Pathway of Esomeprazole in Acidic Conditions
Caption: Simplified degradation pathway of esomeprazole in an acidic environment.
Troubleshooting Workflow for Esomeprazole Stability Analysis
Caption: A logical workflow for troubleshooting common esomeprazole stability issues.
References
- 1. omicsonline.org [omicsonline.org]
- 2. researchgate.net [researchgate.net]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpdr.com [ijpdr.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Complexity in Estimation of Esomeprazole and its Related Impurities’ Stability in Various Stress Conditions in Low-Dose Aspirin and Esomeprazole Magnesium Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. ajpaonline.com [ajpaonline.com]
- 15. iajps.com [iajps.com]
Technical Support Center: Optimizing Esomeprazole Magnesium Salt Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Esomeprazole magnesium salt formulations for enhanced bioavailability.
Frequently Asked Questions (FAQs)
Q1: Why is formulation critical for the bioavailability of Esomeprazole magnesium?
A1: Esomeprazole is a proton pump inhibitor (PPI) that is highly unstable in acidic environments.[1][2] To ensure its therapeutic efficacy, the formulation must protect the drug from degradation in the stomach and allow for its dissolution and absorption primarily in the small intestine.[1][3] Delayed-release formulations, such as enteric-coated tablets or pellets, are therefore essential to bypass the acidic gastric environment and target drug release in the more alkaline conditions of the intestine, thereby improving bioavailability.[2][4]
Q2: What are the common formulation strategies to improve the bioavailability of Esomeprazole magnesium?
A2: Common strategies focus on protecting the acid-labile drug and controlling its release. These include:
-
Enteric Coating: This is the most prevalent approach, utilizing pH-sensitive polymers that remain intact in the stomach's acidic pH but dissolve in the higher pH of the small intestine.[5]
-
Modified-Release Pellets: These formulations can offer sustained-release characteristics, potentially reducing plasma concentration fluctuations.[6][7]
-
Dual-Release Systems: These innovative formulations, such as dual-release mini-tablets, aim to provide both an initial and a sustained release of the drug to prolong its therapeutic effect and prevent issues like nocturnal acid breakthrough.[3][8]
-
Floating Tablets: This approach aims to prolong the gastric residence time of the drug, allowing for a more controlled release.[9]
Q3: What impact do excipients have on the stability and bioavailability of Esomeprazole magnesium?
A3: Excipients play a crucial role in the stability and release profile of Esomeprazole magnesium formulations. The selection of enteric polymers is critical for protecting the drug from gastric acid.[5] Plasticizers are used to lower the minimum film-forming temperature of aqueous dispersions during coating.[6] Anti-sticking agents like talc or glyceryl monostearate are employed to prevent tackiness and agglomeration of pellets during processing and storage.[6][10] The interaction between the drug and excipients must be carefully evaluated to prevent degradation and ensure optimal drug release.
Q4: How does food intake affect the bioavailability of Esomeprazole magnesium?
A4: Food intake can influence the pharmacokinetics of Esomeprazole magnesium. Studies have shown that a high-fat meal can delay the time to peak plasma concentration (Tmax) and may reduce the peak plasma concentration (Cmax) and the area under the curve (AUC).[11][12] However, some research suggests that while food can extend drug absorption, it may not have a significant impact on the overall bioavailability (Cmax and AUC) of certain enteric-coated formulations.[13][14][15]
Troubleshooting Guides
Issue 1: Premature Drug Release in Acidic Medium during In Vitro Dissolution Testing
| Possible Cause | Recommended Solution |
| Inadequate Enteric Coating | - Increase the thickness of the enteric coating layer. - Evaluate the integrity of the coating using techniques like scanning electron microscopy (SEM). - Ensure uniform coating distribution during the manufacturing process. |
| Improper Polymer Selection | - Select an enteric polymer with a higher pH threshold for dissolution (e.g., Eudragit® L30D-55).[7][16] - Verify the physicochemical properties of the polymer to ensure it meets specifications. |
| Interaction with other Excipients | - Investigate potential interactions between the enteric polymer and other formulation components that might compromise the coating's integrity.[5] |
Issue 2: Incomplete Drug Release in Buffer Stage (pH 6.8)
| Possible Cause | Recommended Solution |
| Cross-linking of Enteric Polymer | - Investigate the potential for polymer cross-linking during storage or processing, which can hinder dissolution. - Optimize storage conditions (temperature and humidity) to minimize this effect. |
| Inadequate Disintegration of the Core | - If using tablets, ensure the core formulation contains an appropriate disintegrant to facilitate drug release after the enteric coat dissolves.[3] |
| Drug-Excipient Interaction | - Evaluate potential interactions that may be hindering the dissolution of the active pharmaceutical ingredient (API). |
Issue 3: High Variability in Bioavailability Studies
| Possible Cause | Recommended Solution |
| Variable Gastric Emptying Time | - Consider formulation strategies that are less dependent on gastric emptying, such as multi-unit particulate systems (MUPS), which offer more predictable gastric transit.[8] |
| Food Effect | - Conduct bioavailability studies under both fasting and fed conditions to fully characterize the impact of food on drug absorption.[11][13] |
| Inconsistent In Vitro-In Vivo Correlation (IVIVC) | - Develop a robust IVIVC to better predict in vivo performance based on in vitro dissolution data. A good correlation can help in optimizing the formulation to reduce in vivo variability.[6][16] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Different Esomeprazole Magnesium Formulations
| Formulation Type | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Modified-Release Pellets (EMZ-MRPs) | Decreased vs. NEXIUM® | Prolonged vs. NEXIUM® | Similar to NEXIUM® | 103.50 | [6][7][16] |
| Dual-Release Polycap | ~50% lower than NEXIUM® | ~1.7-fold extended vs. NEXIUM® | Similar to NEXIUM® | Not explicitly stated | [3][8] |
| Enteric-Coated Capsules (Test vs. Reference - Fasting) | GMR: 104.15% (90% CI: 98.20%-110.46%) | Not explicitly stated | GMR (AUC0-t): 105.26% (90% CI: 99.80%-111.01%) | Bioequivalent | [13] |
| Enteric-Coated Capsules (Test vs. Reference - Fed) | Not explicitly stated | Not explicitly stated | GMR (AUC0-t): 90.03% (90% CI: not specified) | Bioequivalent | [14] |
| Enteric-Coated Tablets (20 mg - Fasting) | GMR: 87.92%–104.36% | Not explicitly stated | GMR (AUC0-t): 87.82%–101.45% | Bioequivalent | [17] |
| Enteric-Coated Tablets (20 mg - Fed) | GMR: 80.53%–94.95% | Not explicitly stated | GMR (AUC0-t): 87.46%–97.26% | Bioequivalent | [17] |
GMR: Geometric Mean Ratio; CI: Confidence Interval
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for Delayed-Release Esomeprazole Magnesium Tablets (USP Apparatus 2 - Paddle Method)
This protocol is based on the United States Pharmacopeia (USP) guidelines for delayed-release dosage forms.[1]
1. Acid Stage (Gastric Fluid Resistance):
-
Objective: To evaluate the integrity of the enteric coating in a simulated gastric environment.
-
Dissolution Medium: 300 mL of 0.1 N Hydrochloric Acid (HCl).[1]
-
Apparatus: USP Apparatus 2 (Paddles).[1]
-
Temperature: 37 ± 0.5 °C.[1]
-
Paddle Speed: 100 rpm.[1]
-
Duration: 2 hours.[1]
-
Procedure:
-
Place one tablet in each dissolution vessel.
-
Operate the apparatus for 2 hours.
-
At the end of the 2-hour period, withdraw a sample to analyze for any drug release. The amount of drug dissolved should be minimal, indicating an intact enteric coat.
-
2. Buffer Stage (Intestinal Fluid Simulation):
-
Objective: To determine the drug release profile in a simulated intestinal environment.
-
Dissolution Medium: 900 mL of pH 6.8 phosphate buffer.[1]
-
Apparatus: USP Apparatus 2 (Paddles).
-
Temperature: 37 ± 0.5 °C.[1]
-
Paddle Speed: 100 rpm.[1]
-
Procedure:
-
After the acid stage, carefully decant the acid medium and add 900 mL of the pre-warmed pH 6.8 phosphate buffer to each vessel.
-
Continue the dissolution test.
-
Withdraw samples at predetermined time points.
-
Filter the samples immediately through a 0.45 µm filter.[1]
-
To prevent degradation of Esomeprazole in the collected samples, immediately mix 5 mL of the filtrate with 1 mL of 0.25 N sodium hydroxide solution.[1]
-
Analyze the samples using a validated analytical method (e.g., HPLC).
-
Visualizations
Caption: Workflow for Esomeprazole Magnesium Formulation Development.
Caption: Troubleshooting Logic for Low Bioavailability Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. irjmets.com [irjmets.com]
- 3. Novel Esomeprazole Magnesium-Loaded Dual-Release Mini-Tablet Polycap: Formulation, Optimization, Characterization, and In Vivo Evaluation in Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Formulation of Dosage Forms with Proton Pump Inhibitors: State of the Art, Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Preparation and in vitro/in vivo evaluation of esomeprazole magnesium-modified release pellets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. seejph.com [seejph.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics of Esomeprazole Magnesium After Single Oral Doses in Healthy Subjects: Bioequivalence Study and Food Effects: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. Frontiers | Pharmacokinetics and bioequivalence study of esomeprazole magnesium enteric-coated tablets 20 mg in healthy Chinese subjects under fasting and fed conditions [frontiersin.org]
- 13. wjgnet.com [wjgnet.com]
- 14. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 15. Bioequivalence of two esomeprazole magnesium enteric-coated formulations in healthy Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Pharmacokinetics and bioequivalence study of esomeprazole magnesium enteric-coated tablets 20 mg in healthy Chinese subjects under fasting and fed conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Esomeprazole Magnesium Salt Degradation Pathway Analysis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the degradation pathways of esomeprazole magnesium salt.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: this compound is a sensitive compound, and its degradation is primarily influenced by pH, temperature, light, and oxidizing agents.[1][2][3] It is particularly unstable in acidic environments, which leads to rapid degradation.[1][4][5][6]
Q2: Why is esomeprazole so susceptible to acidic conditions?
A2: Esomeprazole is a proton pump inhibitor that is inherently unstable in acidic environments.[1][4][5][6] Its molecular structure readily undergoes rearrangement and degradation in the presence of acid, a critical consideration for formulation and stability testing.[1][4][5]
Q3: What are the common degradation products of esomeprazole?
A3: Under various stress conditions, esomeprazole can degrade into several related substances. Some of the commonly identified degradation products include omeprazole N-oxide, a sulphone impurity (omeprazole impurity D), and various hydrolysis and oxidation products.[2]
Q4: Which analytical techniques are most suitable for analyzing esomeprazole and its degradation products?
A4: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the separation and quantification of esomeprazole and its degradation products.[5][7][8][9] The use of a photodiode array (PDA) detector is often recommended to assess peak purity.[7] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structure of unknown degradation products.[10]
Q5: What constitutes a stability-indicating method for esomeprazole analysis?
A5: A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. For esomeprazole, this means the HPLC method must be able to separate the esomeprazole peak from all potential degradation product peaks.[7][9] Forced degradation studies are performed to demonstrate the method's specificity.[4][7][8][9]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) in HPLC analysis | - Inappropriate mobile phase pH.- Analyte interaction with active sites on the HPLC column.- Column overload. | - Adjust the mobile phase pH. Since esomeprazole is a weak base, a slightly basic pH (around 7-9) can enhance peak shape.[11]- Employ a base-deactivated column or add a competing base like triethylamine to the mobile phase.[11]- Decrease the injection volume or the sample concentration.[11] |
| Inconsistent or no degradation under stress conditions | - Inadequate concentration or duration of the stressor.- High stability of the drug substance under the applied conditions.- Neutralization of the stressor by the drug or buffer. | - Increase the stressor concentration (e.g., acid, base, oxidizing agent), temperature, or exposure duration.[7][11]- Verify that the stress conditions are suitable for esomeprazole, which is known to be acid-labile.[11] |
| Co-elution of degradation products with the parent drug peak | - Insufficient resolving power of the chromatographic method.- Similar physicochemical properties of the degradants and the parent drug. | - Optimize the HPLC method by adjusting the mobile phase composition, gradient slope, column temperature, or flow rate.- Experiment with a different stationary phase (e.g., C8 instead of C18) or a column with a different particle size.[11]- Utilize a different detection wavelength to minimize interference. |
| Mass balance is not within the acceptable range (typically 95-105%) | - Some degradation products are not being detected by the analytical method (e.g., lack of a UV chromophore).- Degradants are precipitating out of solution.- Formation of volatile degradation products. | - Employ a universal detector like a mass spectrometer (MS) or a Corona Charged Aerosol Detector (CAD) in addition to UV detection.- Ensure the complete dissolution of the stressed sample before analysis.- If volatile degradants are suspected, consider using techniques like headspace GC-MS. |
| Irreproducible retention times | - Fluctuation in column temperature.- Inconsistent mobile phase preparation.- Column degradation. | - Use a column oven to maintain a constant temperature.- Ensure accurate and consistent preparation of the mobile phase, including pH adjustment.- Use a guard column and ensure the mobile phase is filtered and degassed. Replace the analytical column if it is old or has been exposed to harsh conditions. |
Quantitative Data Summary
The following tables summarize the degradation of esomeprazole under various forced degradation conditions as reported in different studies.
Table 1: Summary of Forced Degradation Studies of Esomeprazole.
| Stress Condition | Reagent/Details | Temperature | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1N HCl | 60°C | 120 min | ~2% | [7] |
| Acid Hydrolysis | 0.05M HCl | Not Specified | 2 hrs | ~4.8% | [8] |
| Alkaline Hydrolysis | 0.1N NaOH | 60°C | 120 min | ~2.5% | [7] |
| Alkaline Hydrolysis | 0.1M NaOH | 80°C | 2 hrs | ~6.8% | [8] |
| Oxidative | 3% H₂O₂ | Room Temp | 120 min | Not Specified | [7] |
| Thermal | Dry Heat | 105°C | 2 hrs | Not Specified | [7] |
| Thermal | Water Bath | 80°C | 24 hrs | ~5.1% | [8] |
| Photolytic (Sunlight) | 1.2 million Lux hours | Not Specified | Not Specified | 0.55% | [7] |
| Photolytic (UV Light) | 200 wt hours/sq meter | Not Specified | Not Specified | 1.32% | [7] |
Experimental Protocols
1. Acidic Degradation
-
Objective: To assess the degradation of esomeprazole in an acidic environment.
-
Procedure:
-
Accurately weigh approximately 14 mg of esomeprazole magnesium trihydrate and transfer it to a 100 mL volumetric flask.[11]
-
Add 10 mL of 0.03 N hydrochloric acid.[11]
-
Keep the flask at room temperature for a specified duration (e.g., 1 minute).[4]
-
Neutralize the solution with an equivalent amount and concentration of sodium hydroxide.
-
Dilute to volume with a suitable diluent (e.g., mobile phase).
-
Analyze the sample using a validated HPLC method.
-
2. Alkaline Degradation
-
Objective: To evaluate the stability of esomeprazole under basic conditions.
-
Procedure:
-
Weigh approximately 14 mg of esomeprazole magnesium trihydrate into a 100 mL volumetric flask.[11]
-
Add 5 N sodium hydroxide solution.[11]
-
Place the flask in a water bath maintained at 80°C for 1 hour.[11]
-
Cool the solution to room temperature and neutralize it with an appropriate concentration of hydrochloric acid.
-
Dilute to volume with a suitable diluent.
-
Analyze the sample using a validated HPLC method.
-
3. Oxidative Degradation
-
Objective: To investigate the effect of an oxidizing agent on esomeprazole stability.
-
Procedure:
-
Transfer about 14 mg of esomeprazole magnesium trihydrate into a 100 mL volumetric flask.[11]
-
Add a specified volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a defined period.
-
Dilute to volume with a suitable diluent.
-
Analyze the sample using a validated HPLC method.
-
4. Thermal Degradation
-
Objective: To determine the stability of esomeprazole when exposed to dry heat.
-
Procedure:
-
Weigh approximately 500 mg of esomeprazole magnesium trihydrate into a suitable container.[11]
-
Place the sample in a hot air oven maintained at 105°C for 24 hours.[11]
-
After the specified time, remove the sample, allow it to cool, and prepare a solution of known concentration in a suitable diluent.
-
Analyze the sample using a validated HPLC method.
-
Visualizations
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. mdpi.com [mdpi.com]
- 3. omicsonline.org [omicsonline.org]
- 4. iajps.com [iajps.com]
- 5. researchgate.net [researchgate.net]
- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: Esomeprazole Magnesium Trihydrate [orgspectroscopyint.blogspot.com]
- 7. Complexity in Estimation of Esomeprazole and its Related Impurities’ Stability in Various Stress Conditions in Low-Dose Aspirin and Esomeprazole Magnesium Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajpaonline.com [ajpaonline.com]
- 9. jmpas.com [jmpas.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Preventing Esomeprazole Magnesium Trihydrate Precipitation in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation issues with esomeprazole magnesium trihydrate in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My esomeprazole magnesium trihydrate precipitated immediately after I added it to my cell culture medium. What happened?
A1: This is a common issue known as "salting out." Esomeprazole magnesium trihydrate has low aqueous solubility and is typically dissolved in an organic solvent like DMSO to create a concentrated stock solution. When this concentrated stock is added to the aqueous environment of your cell culture medium, the sudden change in solvent polarity can cause the drug to crash out of solution.
Q2: What is the best solvent to dissolve esomeprazole magnesium trihydrate for cell culture experiments?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions of esomeprazole magnesium trihydrate for in vitro studies. It is crucial to use a high-purity, sterile grade of DMSO.
Q3: How can I avoid the initial precipitation when adding the DMSO stock solution to the medium?
A3: To prevent immediate precipitation, it is essential to follow a proper dilution technique. Add the DMSO stock solution dropwise to your pre-warmed (37°C) cell culture medium while gently swirling or vortexing. This ensures rapid and even dispersion of the compound, preventing localized high concentrations that lead to precipitation.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically at or below 0.1% (v/v). It is essential to include a vehicle control (medium with the same final concentration of DMSO without the drug) in your experiments to account for any solvent effects.
Q5: I observed precipitation in my culture plates after a few hours of incubation. What could be the cause?
A5: Delayed precipitation can be due to several factors:
-
pH Shift: Cellular metabolism can cause a decrease in the pH of the culture medium. Esomeprazole is acid-labile and its solubility is pH-dependent, decreasing in more acidic conditions.[1]
-
Interaction with Media Components: Esomeprazole may interact with components in the cell culture medium, such as salts or proteins from fetal bovine serum (FBS), leading to the formation of insoluble complexes over time. Esomeprazole is known to bind to serum albumin.[2]
-
Temperature Fluctuations: Moving plates between the incubator and the microscope can cause temperature changes that may affect the solubility of the compound.
Q6: Can I do anything to redissolve the precipitate in my culture?
A6: It is generally not recommended to try and redissolve a precipitate in a cell culture experiment that is already underway, as the methods to do so (e.g., heating, sonication) would be detrimental to the cells. It is best to optimize the preparation and handling of the drug solution to prevent precipitation from occurring in the first place.
Troubleshooting Guide
If you are experiencing precipitation of esomeprazole magnesium trihydrate in your cell culture experiments, follow this step-by-step guide to identify and resolve the issue.
| Problem | Potential Cause | Recommended Solution |
| Immediate cloudiness or precipitate upon adding stock solution to media | Poor Aqueous Solubility & "Salting Out" | Prepare a high-concentration stock solution in 100% DMSO. Add the stock solution dropwise to pre-warmed (37°C) media while gently vortexing. Keep the final DMSO concentration at or below 0.1%. |
| Stock solution is too concentrated or has precipitated | Visually inspect your DMSO stock for any crystals. If present, gently warm the vial to 37°C and vortex to redissolve. Consider preparing a fresh, slightly less concentrated stock solution. | |
| Precipitate forms over time in the incubator | pH of the media is decreasing due to cell metabolism | Ensure your cell culture medium is adequately buffered. For long-term experiments, consider changing the medium more frequently to maintain a stable pH. The typical optimal pH range for most cell lines is 7.2-7.4. |
| Interaction with serum proteins | If your experiment allows, try reducing the serum concentration or using a serum-free medium. You can also test the solubility of esomeprazole in your basal medium without serum. | |
| Interaction with other media components (e.g., salts) | The complex composition of cell culture media can contribute to precipitation.[3][4] If possible, test the solubility in a simpler buffered saline solution like PBS to see if media components are the issue. | |
| Inconsistent precipitation between experiments | Variability in stock solution preparation or addition technique | Standardize your protocol for preparing and adding the esomeprazole solution. Ensure consistent vortexing speed and duration, and the rate of addition of the stock solution to the media. |
| Repeated freeze-thaw cycles of the stock solution | Aliquot your stock solution into single-use vials to avoid repeated freezing and thawing, which can affect the stability and solubility of the compound. |
Physicochemical Properties of Esomeprazole Magnesium Trihydrate
A clear understanding of the compound's properties is crucial for troubleshooting.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₄H₄₂MgN₆O₉S₂ | |
| Molecular Weight | 767.17 g/mol | |
| Appearance | White to slightly colored powder | |
| Solubility in Water | Slightly soluble / Sparingly soluble | [1] |
| Solubility in Organic Solvents | Soluble in Methanol, Ethanol, and DMSO | [1][5] |
| pKa | ~4.0 (pyridinium ion), ~8.8 (benzimidazole) | |
| Stability | Unstable in acidic conditions, more stable in alkaline conditions | |
| Melting Point | 184-189°C (with decomposition) | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Esomeprazole Magnesium Trihydrate Stock Solution in DMSO
Materials:
-
Esomeprazole magnesium trihydrate (MW: 767.17 g/mol )
-
Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Aseptic Technique: Perform all steps in a sterile biological safety cabinet.
-
Weighing: Accurately weigh out 7.67 mg of esomeprazole magnesium trihydrate powder.
-
Dissolving: Add 1 mL of sterile DMSO to the powder.
-
Mixing: Vortex thoroughly until all the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid overheating.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Protocol 2: Recommended Method for Adding Esomeprazole to Cell Culture Media
Materials:
-
Prepared esomeprazole stock solution (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes or culture plates/flasks
Procedure:
-
Pre-warm Media: Ensure the required volume of cell culture medium is pre-warmed to 37°C.
-
Calculate Volume: Determine the volume of the esomeprazole stock solution needed to achieve the desired final concentration in your experiment. Ensure the final DMSO concentration will be ≤ 0.1%.
-
Example Calculation: To prepare 10 mL of medium with a final esomeprazole concentration of 10 µM from a 10 mM stock solution:
-
Volume of stock = (Final Concentration x Final Volume) / Stock Concentration
-
Volume of stock = (10 µM x 10 mL) / 10 mM = 0.01 mL = 10 µL
-
Final DMSO % = (10 µL / 10 mL) x 100 = 0.1%
-
-
-
Dilution: While gently vortexing or swirling the pre-warmed medium, add the calculated volume of the esomeprazole stock solution dropwise.
-
Mixing: Continue to mix for a few seconds to ensure homogeneity.
-
Application to Cells: Immediately add the prepared medium containing esomeprazole to your cells.
Protocol 3: Determining the Kinetic Solubility of Esomeprazole in Your Specific Cell Culture Medium
This protocol will help you determine the apparent solubility of esomeprazole magnesium trihydrate in your specific experimental conditions.[6]
Materials:
-
10 mM Esomeprazole stock solution in DMSO
-
Your specific cell culture medium (with or without serum, as per your experimental design), pre-warmed to 37°C
-
Sterile 1.5 mL microcentrifuge tubes
-
Microscope
Procedure:
-
Prepare Dilutions: Prepare a series of dilutions of the esomeprazole stock solution in your pre-warmed cell culture medium in the microcentrifuge tubes. Aim for a range of final concentrations relevant to your experiment (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).
-
Mix Thoroughly: Immediately after adding the stock solution to each tube, vortex thoroughly to ensure rapid mixing.
-
Incubate: Incubate the tubes at 37°C for 1-2 hours to mimic your experimental conditions.
-
Visual Inspection: After incubation, visually inspect each tube against a light source for any signs of cloudiness, haze, or visible particles, which would indicate precipitation.
-
Microscopic Examination: For a more sensitive assessment, place a small drop from each tube onto a microscope slide and examine for the presence of crystalline structures or amorphous precipitates.
-
Determine Solubility Limit: The highest concentration that remains clear and free of precipitate is the approximate kinetic solubility of esomeprazole magnesium trihydrate in your specific cell culture medium under these conditions.
Visualizations
Caption: Workflow for preparing and using esomeprazole in cell culture.
Caption: Simplified mechanism of action for esomeprazole.
References
- 1. Esomeprazole magnesium trihydrate | 217087-09-7 [chemicalbook.com]
- 2. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 3. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
improving peak resolution in Esomeprazole HPLC analysis
Welcome to the technical support center for the HPLC analysis of Esomeprazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve peak resolution in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving good peak resolution for Esomeprazole in HPLC analysis?
A1: The main challenges include achieving baseline separation of Esomeprazole (S-isomer) from its R-enantiomer, Omeprazole, and simultaneously separating it from various process-related and degradation impurities.[1] Key difficulties often encountered are peak tailing, which can negatively impact resolution and quantification, and developing a single method that can effectively resolve all specified and unspecified impurities along with the chiral separation.[1]
Q2: Which type of HPLC column is most effective for Esomeprazole analysis?
A2: For chiral separations of Esomeprazole and Omeprazole, polysaccharide-based chiral stationary phases (CSPs) are highly effective.[1] Columns with coated or immobilized cellulose and amylose derivatives, such as amylose tris(3,5-dimethylphenylcarbamate), have shown particular success in providing the necessary selectivity.[1] For general-purpose reversed-phase HPLC (RP-HPLC) analysis of Esomeprazole and its impurities, C18 and C8 columns are commonly used and have been proven to be effective.[2][3]
Q3: What are the critical mobile phase considerations for optimizing the separation of Esomeprazole?
A3: The choice of mobile phase is critical and is dependent on the chromatography mode. For reversed-phase methods, aqueous buffers combined with organic modifiers like acetonitrile or methanol are typically used.[1] The pH of the buffer is a crucial parameter, with values around 7.0 to 7.6 often being optimal for good separation and peak shape.[3][4][5][6] The use of buffers such as phosphate or ammonium acetate can significantly improve resolution.[2][7][8] For instance, one study found that switching from a phosphate buffer to an ammonium acetate buffer with acetonitrile resulted in a great improvement in resolution.[7] The ratio of the organic modifier to the aqueous buffer also needs to be carefully optimized.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your Esomeprazole HPLC analysis.
Issue 1: Poor Peak Resolution
Symptoms:
-
Overlapping peaks of Esomeprazole and its impurities or enantiomer.
-
Inability to achieve baseline separation.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Mobile Phase Composition | Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer. Experiment with different buffer systems, such as switching from a phosphate buffer to an ammonium acetate buffer, which has been shown to improve the elution order and resolution.[7] |
| Suboptimal Mobile Phase pH | The pH of the mobile phase significantly impacts the retention and selectivity of ionizable compounds like Esomeprazole. Optimize the pH of the aqueous buffer, typically in the range of 6.0 to 8.0.[2][8] A higher pH can lead to increased resolution.[4] |
| Incorrect Flow Rate | A lower flow rate can sometimes improve resolution, but it will also increase the run time. A flow rate of around 0.8 to 1.0 mL/min is often a good starting point.[2][8] Increasing the flow rate to 1.0 mL/min from 0.8 mL/min has been observed to result in poor resolution.[8] |
| Inadequate Column Temperature | Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Optimizing the column temperature, often between 30°C and 40°C, can improve peak shape and resolution.[2] |
| Unsuitable Stationary Phase | If you are not achieving the desired separation with a standard C18 column, consider trying a different stationary phase, such as a C8 column or a column with a different packing material. For enantiomeric separation, a chiral stationary phase is necessary.[1] |
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a drawn-out tail.
-
Tailing factor (Tf) or Asymmetry factor (As) values are significantly greater than 1.[9][10]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Residual Silanols | Residual silanol groups on the silica-based column packing can interact with basic analytes like Esomeprazole, causing peak tailing.[10][11] Operating at a lower mobile phase pH can protonate the silanols and reduce these interactions.[10] Using a highly deactivated (end-capped) column can also minimize this effect. |
| Mobile Phase pH Close to Analyte's pKa | When the mobile phase pH is close to the pKa of Esomeprazole, the compound can exist in both ionized and non-ionized forms, leading to peak tailing.[11] Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. |
| Low Buffer Concentration | Insufficient buffer capacity can lead to pH shifts within the column, causing peak tailing.[9] Ensure your buffer concentration is adequate, typically in the range of 10-50 mM.[9] |
| Column Overload | Injecting too much sample can saturate the stationary phase and lead to peak distortion.[1] Reduce the sample concentration or the injection volume. |
| Column Contamination or Degradation | An old or contaminated column can exhibit poor peak shapes.[9] Flush the column with a strong solvent, or if the problem persists, replace the column. Using a guard column can help extend the life of your analytical column.[1] |
Experimental Protocols
Below are examples of HPLC methodologies that have been successfully used for the analysis of Esomeprazole.
Method 1: Reversed-Phase HPLC for Esomeprazole and Impurities
-
Column: Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)[8]
-
Mobile Phase: 0.025 M Ammonium dihydrogen phosphate buffer and Methanol (35:65, v/v)[8]
-
Flow Rate: 0.8 mL/min[8]
-
Detection: UV at 302 nm[8]
-
Column Temperature: 25°C[8]
Method 2: Stability-Indicating HPLC Method
-
Column: C18 (250 x 4.6 mm, 5 µm)[2]
-
Mobile Phase: Acetonitrile and Phosphate buffer pH 7.6 (40:60, v/v)[2]
-
Flow Rate: 1.0 mL/min[2]
-
Detection: UV at 300 nm[2]
-
Column Temperature: 40°C[2]
Quantitative Data Summary
| Parameter | Method 1 | Method 2 | Method 3 |
| Column Type | C18[8] | C18[2] | C8 |
| Mobile Phase | Ammonium dihydrogen phosphate buffer : Methanol (35:65)[8] | Acetonitrile : Phosphate buffer pH 7.6 (40:60)[2] | Solution A : Acetonitrile (58:42) |
| Flow Rate | 0.8 mL/min[8] | 1.0 mL/min[2] | Not Specified |
| Detection Wavelength | 302 nm[8] | 300 nm[2] | 280 nm |
| Column Temperature | 25°C[8] | 40°C[2] | Not Specified |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak resolution in Esomeprazole HPLC analysis.
Caption: Troubleshooting workflow for poor peak resolution.
The following diagram outlines the key factors contributing to peak tailing and their corresponding solutions.
Caption: Causes and solutions for peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. jyoungpharm.org [jyoungpharm.org]
- 3. jfda-online.com [jfda-online.com]
- 4. scienceopen.com [scienceopen.com]
- 5. bio-integration.org [bio-integration.org]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of mobile phase for the determination of Esomeprazole and related compounds and investigation of stress degradation by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. uhplcs.com [uhplcs.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. chromtech.com [chromtech.com]
Technical Support Center: Large-Scale Synthesis of Esomeprazole Magnesium Dihydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Esomeprazole magnesium dihydrate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, purification, and crystallization of Esomeprazole magnesium dihydrate.
Issue 1: Low Yield and Purity
-
Question: Our large-scale synthesis of Esomeprazole magnesium dihydrate is resulting in a lower than expected yield and high levels of impurities. What are the potential causes and how can we troubleshoot this?
-
Answer: Low yield and purity in the synthesis of Esomeprazole magnesium dihydrate on a large scale can stem from several factors. A primary challenge is controlling the formation of process-related impurities.[1][2][3] Common impurities include omeprazole, sulfone derivatives, and other related substances.[1][2][4]
Troubleshooting Steps:
-
Reaction Conditions Optimization:
-
Temperature Control: The oxidation of the prochiral sulfide is a critical step.[5][6][7] Inconsistent temperature control can lead to the formation of the sulfone impurity and reduce the enantioselectivity of the reaction.[8] Ensure robust temperature control, especially during the addition of the oxidizing agent. A temperature range of 0-5 °C has been found to be effective in large-scale preparations.[9]
-
Base Selection and Stoichiometry: The choice and amount of base used during the asymmetric oxidation can significantly impact the enantiomeric excess and overall yield.[5] While some processes are performed in the absence of a base, this can lead to lower enantiomeric purity.[5] Careful optimization of the base is crucial.
-
Solvent Selection: The use of hazardous chlorinated solvents should be avoided in large-scale production due to environmental concerns and potential for residual solvents in the final product.[9] Toluene is a commonly used alternative for the initial reaction.
-
-
Impurity Profiling and Control:
-
Analytical Monitoring: Implement in-process controls using High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and impurity formation.[4][10][11] This allows for timely adjustments to reaction parameters.
-
Purification of Intermediates: The purity of the key intermediate, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole, is critical.[5] Crystallization of this intermediate can help remove impurities before the oxidation step.
-
-
Work-up and Isolation:
-
Extraction Efficiency: Inefficient extraction during the work-up can lead to loss of product. Ensure proper pH adjustment and solvent selection for optimal phase separation and product recovery.
-
Isolation of Esomeprazole Salt: The conversion of the crude Esomeprazole to its magnesium salt is a key step. The process of forming the potassium salt of Esomeprazole and then converting it to the magnesium salt is a common route. Some processes aim to prepare the magnesium salt directly to reduce the number of steps.
-
-
Issue 2: Polymorphic Form Inconsistency
-
Question: We are struggling to consistently obtain the desired polymorphic form of Esomeprazole magnesium dihydrate (Form A or Form B). What factors influence the polymorphic outcome and how can we control it?
-
Answer: Controlling the polymorphic form of Esomeprazole magnesium dihydrate is a significant challenge in large-scale synthesis, as different polymorphs can exhibit different physical properties, affecting stability and bioavailability.[12] The dihydrate and trihydrate are common forms, and their formation is highly dependent on the crystallization conditions.[13][14][15][16]
Troubleshooting Steps:
-
Crystallization Solvent System:
-
Solvent/Anti-solvent Ratio: The choice and ratio of solvents and anti-solvents are critical. A mixture of methanol and acetone is often used for crystallization.[9][17] The addition of acetone to a methanolic solution of Esomeprazole magnesium at low temperatures (0-5 °C) can yield the pure dihydrate form, free from the trihydrate.[18]
-
Water Content: The amount of water in the crystallization medium is a crucial parameter. Controlling the water content can help in selectively crystallizing the dihydrate form over the trihydrate.[17]
-
-
Temperature Profile:
-
Crystallization Temperature: The temperature at which crystallization is induced and carried out plays a vital role. Lower temperatures, typically in the range of 0-10 °C, are often preferred to obtain the dihydrate form.[18][17]
-
Drying Temperature: The drying temperature of the isolated solid should be carefully controlled to prevent the conversion of the dihydrate to other forms or an amorphous state. Drying at temperatures below 75°C under vacuum is recommended.[8][19]
-
-
Seeding:
-
Use of Seed Crystals: To ensure the crystallization of the desired polymorph, seeding the solution with crystals of the target form (e.g., Form A or Form B) can be highly effective. This provides a template for crystal growth and can prevent the formation of undesired polymorphs.
-
-
Stirring and Agitation:
-
Mixing Dynamics: The rate and type of agitation during crystallization can influence nucleation and crystal growth, thereby affecting the polymorphic outcome. Consistent and controlled stirring is essential for reproducible results on a large scale.
-
-
Issue 3: High Residual Solvents
-
Question: Our final product of Esomeprazole magnesium dihydrate has high levels of residual solvents, particularly acetone. How can we reduce the residual solvent content to acceptable pharmaceutical levels?
-
Answer: High levels of residual solvents are a common issue in large-scale pharmaceutical manufacturing and must be controlled to meet regulatory requirements. Acetone is a frequently used anti-solvent in the crystallization of Esomeprazole magnesium dihydrate and can be challenging to remove completely.[9][18]
Troubleshooting Steps:
-
Slurrying in Water:
-
A simple and effective method to reduce residual acetone is to slurry the wet Esomeprazole magnesium dihydrate in water at a low temperature (e.g., 0-10 °C).[9] This process has been shown to significantly lower the acetone content without causing a change in the polymorphic form.
-
-
Drying Process Optimization:
-
Vacuum and Temperature: Drying the product under vacuum at a controlled temperature is crucial. The temperature should be high enough to facilitate solvent removal but not so high as to cause degradation or polymorphic transformation.
-
Nitrogen Purging: During drying, a gentle stream of nitrogen can help to carry away the solvent vapors, improving the drying efficiency.
-
-
Alternative Anti-solvents:
-
While acetone is common, exploring other anti-solvents or solvent systems that have a lower boiling point or are more easily removed during drying could be a long-term solution. However, any change in the solvent system would require re-validation of the crystallization process to ensure the desired polymorphic form is consistently obtained.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the critical process parameters to monitor during the asymmetric oxidation step?
-
A1: The critical parameters include reaction temperature, the ratio of the chiral catalyst to the substrate, the type and amount of base used, the concentration of the reactants, and the reaction time.[5][6][7] Precise control over these parameters is essential for achieving high enantioselectivity and minimizing the formation of the sulfone impurity.[8]
-
-
Q2: How can the formation of the Esomeprazole magnesium trihydrate be minimized?
-
A2: The formation of the trihydrate can be minimized by carefully controlling the water content in the crystallization solvent system and maintaining a low crystallization temperature (0-5 °C).[13] Using a methanol-acetone solvent system and adding the methanolic solution of Esomeprazole magnesium to chilled acetone is an effective method for isolating the dihydrate form.
-
-
Q3: What analytical techniques are recommended for impurity profiling of Esomeprazole magnesium dihydrate?
-
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended technique for the analysis of related substances and impurities in Esomeprazole.[4][10][20] Chiral HPLC is used to determine the enantiomeric purity.[6] Mass spectrometry (MS) can be coupled with HPLC for the identification of unknown impurities.[11]
-
-
Q4: Is it possible to prepare Esomeprazole magnesium dihydrate without isolating the potassium salt intermediate?
-
A4: Yes, some improved processes describe the preparation of Esomeprazole magnesium without the isolation of the Esomeprazole potassium salt.[18] This can simplify the overall process and reduce the number of unit operations, which is advantageous for large-scale manufacturing.
-
-
Q5: What are the safety precautions to consider during the large-scale synthesis?
-
A5: The synthesis involves the use of potentially hazardous reagents such as cumene hydroperoxide (an oxidizing agent) and flammable organic solvents.[18] Appropriate personal protective equipment (PPE) should be worn, and the reactions should be carried out in well-ventilated areas or in a contained system. The use of chlorinated solvents should be avoided due to their toxicity and environmental impact.[9]
-
Data Presentation
Table 1: Typical Impurity Profile of Esomeprazole Magnesium Dihydrate
| Impurity Name | Typical Limit (as per USP/Ph. Eur.) | Potential Root Cause | Recommended Analytical Method |
| Omeprazole | ≤ 0.5% | Incomplete enantioselective oxidation | Chiral HPLC |
| Esomeprazole Sulfone | ≤ 0.3% | Over-oxidation | HPLC |
| Omeprazole N-oxide | ≤ 0.2% | Side reaction during oxidation | HPLC |
| Other related substances | Individual ≤ 0.1%, Total ≤ 1.0% | Various side reactions | HPLC |
Note: Limits are for illustrative purposes and should be confirmed with the relevant pharmacopeia.
Table 2: Comparison of Crystallization Conditions for Different Polymorphic Forms
| Parameter | Esomeprazole Magnesium Dihydrate (Form A) | Esomeprazole Magnesium Trihydrate |
| Solvent System | Methanol/Acetone, Ethyl Acetate | Methanol/Water |
| Temperature | 0-10 °C | Room Temperature |
| Water Content | Low/Controlled | Higher |
| Drying Temperature | < 75 °C | Ambient |
Experimental Protocols
Protocol 1: Slurry Method for Residual Solvent Removal
-
Objective: To reduce the content of residual acetone in wet Esomeprazole magnesium dihydrate.
-
Procedure: a. Charge the wet cake of Esomeprazole magnesium dihydrate containing high residual acetone into a suitable reactor. b. Add purified water (approximately 5-10 volumes with respect to the weight of the wet cake). c. Cool the slurry to 0-5 °C with continuous stirring. d. Stir the slurry at this temperature for 1-2 hours. e. Filter the solid and wash with chilled purified water. f. Dry the product under vacuum at a temperature not exceeding 50 °C until the residual solvent content is within the acceptable limit.[9][18]
Protocol 2: Crystallization of Esomeprazole Magnesium Dihydrate (Form A)
-
Objective: To consistently crystallize Esomeprazole magnesium dihydrate as Form A.
-
Procedure: a. Dissolve crude Esomeprazole magnesium in methanol at room temperature. b. In a separate reactor, charge acetone and cool it to 0-5 °C. c. Slowly add the methanolic solution of Esomeprazole magnesium to the chilled acetone with stirring, maintaining the temperature at 0-5 °C. d. Stir the resulting slurry at 0-5 °C for 2-4 hours to allow for complete crystallization. e. Filter the crystalline solid and wash with chilled acetone. f. Dry the product under vacuum at a temperature below 50 °C.[9][18]
Visualizations
Caption: High-level workflow for the large-scale synthesis of Esomeprazole magnesium dihydrate.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Complexity in Estimation of Esomeprazole and its Related Impurities’ Stability in Various Stress Conditions in Low-Dose Aspirin and Esomeprazole Magnesium Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP2186807A1 - Process for the Preparation of Esomeprazole Magnesium Dihydrate - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Going Green in Process Chemistry: Optimizing an Asymmetric Oxidation Reaction To Synthesize the Antiulcer Drug Esomeprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US8394963B2 - Process for the preparation of esomeprazole magnesium dihydrate - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach – ScienceOpen [scienceopen.com]
- 11. CN110988180A - Method for analyzing related substances of esomeprazole magnesium based on hybrid mass spectrometry - Google Patents [patents.google.com]
- 12. Preparation, Characterization and Transformation of Esomeprazole Magnesium Polymorphs [cjph.com.cn]
- 13. WO2009047775A2 - Polymorphs of esomeprazole salts - Google Patents [patents.google.com]
- 14. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 15. patents.justia.com [patents.justia.com]
- 16. Esomeprazole magnesium dihydrate preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 17. CN104725357A - Preparation method of esomeprazole magnesium dihydrate crystal form B - Google Patents [patents.google.com]
- 18. WO2011012957A1 - An improved process for the preparation of esomeprazole magnesium dihydrate - Google Patents [patents.google.com]
- 19. data.epo.org [data.epo.org]
- 20. scribd.com [scribd.com]
Technical Support Center: Esomeprazole Magnesium Salt Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of Esomeprazole magnesium salt.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High levels of sulfone impurity | Over-oxidation of the sulfide intermediate.[1][2] This can be caused by an excess of the oxidizing agent, prolonged reaction time, or elevated temperature during the oxidation step. | - Carefully control the stoichiometry of the oxidizing agent (e.g., m-chloroperbenzoic acid, hydrogen peroxide).- Optimize the reaction temperature and time to ensure complete conversion of the sulfide without significant over-oxidation.[1]- Monitor the reaction progress closely using techniques like HPLC to stop the reaction once the desired conversion is achieved. |
| Presence of the R-enantiomer (chiral impurity) | Incomplete enantioselectivity of the asymmetric oxidation step.[3][4] This can result from a suboptimal chiral catalyst, improper catalyst loading, or unfavorable reaction conditions. | - Utilize a highly enantioselective catalyst system, such as a titanium-tartrate complex.[5][6]- Optimize the catalyst loading and ensure its proper activation and handling.- Control the reaction temperature, as enantioselectivity is often temperature-dependent.- Recrystallization of the final product can also help in enriching the desired S-enantiomer. |
| Formation of N-oxide impurity | Oxidation of the pyridine nitrogen atom. This can occur as a side reaction during the sulfoxidation step, particularly with strong oxidizing agents. | - Use a milder, more selective oxidizing agent.- Optimize reaction conditions (temperature, pH) to favor sulfoxidation over N-oxidation. |
| Degradation of Esomeprazole during workup and isolation | Esomeprazole is known to be unstable in acidic conditions.[7][8] Exposure to acidic pH during extraction or purification can lead to the formation of various degradation products. | - Maintain a basic pH throughout the workup and isolation process.[9]- Use of appropriate buffers can help in controlling the pH.[9]- Minimize the exposure time to aqueous solutions. |
| Residual solvents in the final product | Inefficient drying or inappropriate solvent selection for crystallization. | - Select a suitable solvent for crystallization that can be easily removed. Butanol and water have been used in crystallization processes.[7][10]- Employ efficient drying techniques, such as drying under vacuum at an elevated temperature (e.g., below 75°C).[2]- Monitor residual solvent levels using techniques like Gas Chromatography (GC). |
| Formation of unknown impurities | Uncharacterized side reactions or impurities in starting materials. | - Ensure the purity of all starting materials and reagents.- Perform a thorough characterization of any unknown impurities using techniques like LC-MS, and NMR to identify their structure and potential origin.[11] |
Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities in this compound synthesis?
A1: The most common process-related impurities include the sulfone impurity (from over-oxidation), the R-enantiomer of Esomeprazole (from incomplete stereoselectivity), and the N-oxide impurity (a side-product of oxidation).[1][2][12] Degradation products can also form if the pH is not carefully controlled during workup.[7][8]
Q2: How can I control the formation of the sulfone impurity during the oxidation step?
A2: To control the formation of the sulfone impurity, it is crucial to carefully manage the oxidation reaction. This includes using the correct stoichiometric amount of the oxidizing agent, maintaining a controlled temperature, and monitoring the reaction progress to avoid prolonged reaction times that can lead to over-oxidation.[1]
Q3: What is the best way to minimize the R-enantiomer impurity?
A3: Minimizing the R-enantiomer is achieved through a highly enantioselective asymmetric synthesis. The use of a chiral titanium-diethyl tartrate complex as a catalyst for the oxidation of the prochiral sulfide is a common and effective method.[5][6] Optimizing the reaction conditions, such as temperature and the presence of an amine base, can significantly enhance the enantiomeric excess.[6]
Q4: How does pH affect the stability of Esomeprazole during synthesis?
A4: Esomeprazole is highly susceptible to degradation in acidic environments.[7][8] It is crucial to maintain a basic pH during the workup, extraction, and purification steps to prevent the formation of degradation products.
Q5: What analytical techniques are recommended for monitoring impurity levels?
A5: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for monitoring the purity of Esomeprazole and quantifying its related substances.[13][14][15] Chiral HPLC methods are specifically required to determine the enantiomeric purity and quantify the R-enantiomer.[13][16]
Experimental Protocols
Asymmetric Oxidation of Prochiral Sulfide to Esomeprazole
This protocol is based on a titanium-mediated asymmetric oxidation.
Materials:
-
5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (prochiral sulfide)
-
Titanium(IV) isopropoxide
-
(S,S)-Diethyl tartrate ((S,S)-DET)
-
Cumene hydroperoxide (CHP)
-
Anhydrous toluene
-
Amine base (e.g., N,N-Diisopropylethylamine)
Procedure:
-
In a clean, dry, and inert atmosphere (e.g., nitrogen or argon), dissolve the prochiral sulfide in anhydrous toluene.
-
In a separate flask, prepare the chiral catalyst by adding titanium(IV) isopropoxide to a solution of (S,S)-DET in anhydrous toluene. The mixture is typically aged at a specific temperature for a set period to allow for complex formation.
-
Add the amine base to the reaction mixture containing the prochiral sulfide.
-
Slowly add the prepared chiral catalyst to the sulfide solution.
-
Cool the reaction mixture to the desired temperature (e.g., 0-5 °C).
-
Add cumene hydroperoxide dropwise to the reaction mixture while maintaining the temperature.
-
Monitor the reaction progress by HPLC until the desired conversion is achieved.
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., aqueous sodium thiosulfate solution).
-
Proceed with the aqueous workup, ensuring the pH is maintained in the basic range.
HPLC Method for Impurity Profiling
This is a general reverse-phase HPLC method for the determination of Esomeprazole and its related impurities.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Ammonium acetate buffer (e.g., 50 mM, pH 5.0) : Acetonitrile : Water (10:10:80 v/v/v)[17] |
| Mobile Phase B | Acetonitrile : Water (80:20 v/v)[17] |
| Gradient | 0 min: 100% A10 min: 80% A15 min: 80% A30 min: 20% A35 min: 100% A45 min: 100% A[17] |
| Flow Rate | 1.0 mL/min[17] |
| Detection | UV at 302 nm[17] |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 10-20 µL |
Visualizations
Caption: Workflow for this compound Synthesis and Impurity Formation.
Caption: Troubleshooting Logic for Impurity Identification and Resolution.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. US8394963B2 - Process for the preparation of esomeprazole magnesium dihydrate - Google Patents [patents.google.com]
- 3. An efficient asymmetric approach to the R-enantiomer impu... [degruyterbrill.com]
- 4. An efficient asymmetric approach to the R-enantiomer impu... [degruyterbrill.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. Crystallization of Esomeprazole Magnesium Water/Butanol Solvate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. Complexity in Estimation of Esomeprazole and its Related Impurities’ Stability in Various Stress Conditions in Low-Dose Aspirin and Esomeprazole Magnesium Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Crystallization of Esomeprazole Magnesium Water/Butanol Solvate | Semantic Scholar [semanticscholar.org]
- 11. Synthesis and characterization of one impurity in esomeprazole, an antiulcerative drug | Semantic Scholar [semanticscholar.org]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. Direct HPLC enantioseparation of omeprazole and its chiral impurities: application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scienceopen.com [scienceopen.com]
- 15. iajps.com [iajps.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Esomeprazole magnesium salt storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the effective storage and handling of esomeprazole magnesium salt in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For long-term stability, this compound should be stored in a tightly-closed container at 2-8°C.[1][2][3] It should be kept in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[1]
Q2: How should I handle this compound safely in the lab?
A2: It is crucial to avoid contact with skin, eyes, and clothing.[1] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] Minimize dust generation and ensure adequate ventilation when handling the powder.[1][4] Do not eat, drink, or smoke in the handling area.[1][5] After handling, wash your hands thoroughly.[1][2]
Q3: What are the primary stability concerns for esomeprazole magnesium?
A3: Esomeprazole magnesium's stability is highly pH-dependent. It rapidly degrades in acidic environments but demonstrates acceptable stability under alkaline conditions.[6][7] It is also sensitive to heat, humidity, and light.[6] Forced degradation studies show significant degradation in acidic and oxidative conditions.[8][9]
Q4: What happens if the compound is exposed to incompatible materials?
A4: Esomeprazole magnesium is incompatible with strong oxidizing agents, strong acids, and strong bases.[1][10][11] Contact with these substances can lead to degradation and hazardous decomposition, potentially emitting toxic fumes of carbon, nitrogen, and sulfur oxides upon heating.[1][5]
Troubleshooting Guides
Issue 1: Precipitation of Esomeprazole Magnesium in Aqueous Solutions or Cell Culture Media
Symptoms:
-
A visible precipitate forms immediately after adding the esomeprazole stock solution to your aqueous buffer or cell culture medium.
-
The solution becomes cloudy over a short period.
Possible Causes & Solutions:
-
Poor Aqueous Solubility: Esomeprazole magnesium has low solubility in water and neutral or slightly alkaline aqueous solutions like standard cell culture media (pH 7.2-7.4).[12]
-
Solution: First, prepare a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are recommended.[12] Ensure the compound is fully dissolved in the organic solvent before further dilution.
-
-
Temperature Shock: Adding a cold stock solution to warm media can induce precipitation.[12]
-
Solution: Allow the stock solution to equilibrate to room temperature before adding it to pre-warmed media.[12]
-
-
Concentration Exceeds Solubility Limit: The final concentration in your experiment may be too high for the aqueous environment.
-
Solution: If experimentally feasible, try using a lower final concentration.[12]
-
-
Solvent Concentration: High concentrations of organic solvents can be toxic to cells.
-
Solution: Most cell lines can tolerate DMSO or DMF concentrations below 0.5% (v/v). Always include a vehicle control (media with the same final solvent concentration) in your experiments.[12]
-
Issue 2: Inconsistent Experimental Results or Loss of Compound Activity
Symptoms:
-
Variable results across replicate experiments.
-
Reduced or no biological effect is observed.
Possible Causes & Solutions:
-
Compound Degradation in Solution: Esomeprazole is unstable in acidic conditions and has limited stability in aqueous solutions over time, even at physiological pH.[7][12] The half-life at pH 6.8 is approximately 19 hours at 25°C and 8 hours at 37°C.[6][7]
-
Improper Storage: Exposure to light, moisture, or elevated temperatures can degrade the solid compound.
-
Solution: Ensure the compound is stored as recommended (see FAQ A1) and containers are securely sealed after use.[1]
-
-
pH of the Medium: The inherent buffering capacity of your experimental medium may not be sufficient to prevent localized pH drops, leading to degradation.
-
Solution: While altering the pH of cell culture media is generally not advisable, for non-cell-based assays, ensure the buffer has a sufficiently alkaline pH (above 7) to maintain stability.[12]
-
Data Summaries
Table 1: Storage and Stability Profile of this compound
| Parameter | Recommended Condition | Notes |
| Long-Term Storage (Solid) | 2-8°C[1][2][3] | Store in a tightly sealed container, protected from light and moisture.[1][14] |
| Chemical Stability | Stable under recommended storage conditions.[1] | Unstable in acidic media; more stable in alkaline conditions.[6][7] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[1][10][11] | Avoid contact to prevent degradation. |
| Hazardous Decomposition | Carbon oxides, Nitrogen oxides, Sulfur oxides, Magnesium oxides.[1] | Generated during thermal decomposition or fire.[1][4] |
| Half-Life (at pH 6.8) | ~19 hours at 25°C, ~8 hours at 37°C.[6][7] | Demonstrates limited stability in aqueous solutions. |
Table 2: Solubility Data for this compound
| Solvent | Solubility | Reference |
| Methanol | 1.214 mg/mL | |
| DMSO | ~20 mg/mL | [12] |
| DMF | ~25 mg/mL | [12] |
| Phosphate Buffer (pH 7.4) | 0.521 mg/mL | |
| Simulated Intestinal Fluid (pH 6.8) | 0.475 mg/mL | |
| Distilled Water | 0.017 mg/mL (Slightly Soluble) | [7] |
| 0.1 N HCl | 0.131 mg/mL |
Experimental Protocols & Visual Guides
Protocol: Preparation of Esomeprazole Magnesium Stock Solution for In Vitro Experiments
-
Solvent Selection: Choose a high-purity, anhydrous grade organic solvent such as DMSO or DMF.[12]
-
Weighing: Accurately weigh the required amount of esomeprazole magnesium trihydrate powder in a fume hood, using appropriate PPE.
-
Dissolution: Add the powder to the chosen solvent to achieve a desired stock concentration (e.g., 10-20 mg/mL in DMSO).[12]
-
Ensure Complete Dissolution: Vortex or gently warm the solution to ensure the powder is completely dissolved, resulting in a clear stock solution.[12]
-
Storage of Stock Solution: If not for immediate use, aliquot the stock solution into small, tightly sealed vials and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Solution Preparation: Immediately before the experiment, thaw a stock solution aliquot. Dilute it into the pre-warmed (37°C) aqueous buffer or cell culture medium to the final desired concentration. Ensure the final solvent concentration remains non-toxic to cells (typically <0.5%).[12]
Diagrams
References
- 1. aksci.com [aksci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. camberpharma.com [camberpharma.com]
- 5. sds.edqm.eu [sds.edqm.eu]
- 6. omicsonline.org [omicsonline.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. A validated stability indicating ultra performance liquid chromatographic method for determination of impurities in Esomeprazole magnesium gastro resistant tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jmpas.com [jmpas.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. uspnf.com [uspnf.com]
troubleshooting inconsistent results in Esomeprazole magnesium experiments
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve inconsistencies encountered during experiments with esomeprazole magnesium.
Frequently Asked Questions (FAQs)
Q1: Why is esomeprazole magnesium so susceptible to degradation?
A1: Esomeprazole magnesium is a proton pump inhibitor that is highly unstable in acidic conditions.[1] Its stability is pH-dependent; it degrades rapidly in the acidic environment of the stomach but is more stable under alkaline conditions. This instability is why it is typically formulated as enteric-coated pellets or tablets to protect it from gastric acid.[2]
Q2: What are the most common causes of inconsistent dissolution results?
A2: Inconsistent dissolution results often stem from the enteric coating. Common causes include:
-
Inadequate Coating Thickness: A thin coat may lead to premature drug release in the acid stage.[2]
-
Cracked or Imperfect Coating: Imperfections in the film can compromise its protective function.[2]
-
Excessive Coating Thickness: A thick coat can overly delay dissolution in the buffer stage.[2]
-
Inappropriate Polymer Selection: The enteric polymer may not dissolve at the intended intestinal pH.[2]
-
Cross-linking of Polymers: Storage under high heat and humidity can cause polymer cross-linking, reducing solubility.[2]
Q3: My HPLC results show poor peak shape for esomeprazole. What should I check?
A3: Poor peak shape (tailing or fronting) in HPLC analysis can often be attributed to several factors:
-
Inappropriate Mobile Phase pH: Since esomeprazole is a weak base, a mobile phase pH between 7 and 9 can improve peak symmetry.[3][4]
-
Analyte Interaction with the Column: The analyte may be interacting with active sites on the HPLC column. Using a base-deactivated column or adding a competing base like triethylamine to the mobile phase can mitigate this.[3]
-
Column Overload: Injecting a sample that is too concentrated can lead to peak distortion. Try reducing the injection volume or sample concentration.[3]
Q4: What is polymorphism and how can it affect my esomeprazole magnesium experiments?
A4: Polymorphism is the ability of a compound to exist in more than one crystalline form.[5] Different polymorphic forms of esomeprazole magnesium, such as the dihydrate and trihydrate, can have different physical properties, including stability and dissolution rates.[6][7] Using different polymorphic forms or having a mixture of forms can lead to significant variability and inconsistent results in your experiments.[6] It is crucial to characterize the polymorphic form you are working with.
Troubleshooting Guides
Guide 1: Inconsistent HPLC Results
This guide addresses common issues encountered during the HPLC analysis of esomeprazole magnesium.
| Issue | Possible Causes | Recommended Solutions |
| Irreproducible Retention Times | Fluctuations in column temperature. | Use a column oven to maintain a consistent temperature (e.g., 30°C).[8] |
| Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase, including pH adjustment. Filter and degas the mobile phase before use.[3] | |
| Column degradation. | Use a guard column to protect the analytical column. Replace the column if it has been subjected to harsh conditions or is old.[3] | |
| Poor Peak Shape (Tailing/Fronting) | Inappropriate mobile phase pH. | Adjust the mobile phase pH to a slightly basic range (pH 7-9) to improve the peak shape of the basic esomeprazole molecule.[3][4] |
| Column overload. | Reduce the injection volume or the concentration of the sample.[3] | |
| Co-eluting Peaks | Insufficient chromatographic resolution. | Optimize the HPLC method by adjusting mobile phase composition, gradient, or flow rate. Consider trying a different column stationary phase (e.g., C8 instead of C18).[3] |
| Mass Balance Not in 95-105% Range | Incomplete extraction of the drug. | Optimize the extraction procedure to ensure complete recovery from the sample matrix. |
| Co-elution of degradation products. | Improve the specificity of the method to separate all degradants from the parent peak.[3] | |
| Response factor differences. | Use a photodiode array (PDA) detector to check for peak purity and ensure that the response factor for degradants is considered.[8] |
Guide 2: Failed Dissolution Tests
This guide provides steps for troubleshooting dissolution failures for enteric-coated esomeprazole magnesium formulations.
| Issue | Possible Causes | Recommended Solutions |
| Drug release exceeds limits in 0.1 N HCl | Enteric coat is too thin. | Increase the weight gain of the enteric coating during the manufacturing process.[2] |
| Coating is cracked or imperfect. | Optimize the coating formulation by including a suitable plasticizer (e.g., triethyl citrate) to improve film flexibility. Ensure coating process parameters are optimal.[2] | |
| Use of the wrong enteric polymer. | Select a polymer that is insoluble at low pH but dissolves at the target intestinal pH. |
| Issue | Possible Causes | Recommended Solutions |
| Drug release is below specification in pH 6.8 buffer | Enteric coat is too thick. | Optimize and reduce the enteric coating level to the minimum required for adequate acid protection.[2] |
| Poor disintegration of the core. | Reformulate the core tablet or pellet to include effective disintegrants.[2] | |
| Polymer cross-linking during storage. | Investigate the effect of storage conditions (temperature and humidity) on the product. Consider using alternative polymers or packaging.[2][9] |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to establish the stability-indicating properties of analytical methods.[8]
-
Acid Hydrolysis : Reflux the drug with 0.1N HCl at 60°C for 120 minutes.[8] Esomeprazole shows significant degradation under these conditions.[8]
-
Base Hydrolysis : Reflux the drug with 0.1N NaOH at 60°C for 120 minutes.[8] Mild degradation is typically observed.[8]
-
Oxidative Degradation : Treat the drug with 3% hydrogen peroxide (H2O2) at room temperature for 120 minutes.[8] Esomeprazole generally shows mild sensitivity to oxidation.[8]
-
Thermal Degradation : Expose the solid drug to dry heat at 105°C for 24 hours in a hot air oven.[3][8]
-
Photolytic Degradation : Expose the drug to UV light (200 watt-hours/square meter) and sunlight (1.2 million lux-hours).[8]
Table 1: Example Forced Degradation Results
| Stress Condition | Temperature | Duration | Observed Degradation |
| 0.1N HCl | 60°C | 120 min | ~2.0%[8] |
| 0.1N NaOH | 60°C | 120 min | ~2.5%[8] |
| 3% H2O2 | Room Temp | 120 min | ~4.0%[8] |
| Dry Heat | 105°C | 2 hours | Mild Degradation[8] |
| UV Light | - | 200 wh/m² | ~1.32%[8] |
| Sunlight | - | 1.2 million lux-hrs | ~0.55%[8] |
Protocol 2: In Vitro Dissolution Testing for Delayed-Release Formulations
This two-stage test simulates the physiological transit from the stomach to the intestine.[2]
-
Apparatus : USP Apparatus I (Basket) or II (Paddle).[2]
-
Stage 1: Acid Stage
-
Stage 2: Buffer Stage
-
Medium : Add a buffer concentrate to the acid medium to raise the pH to 6.8 (simulated intestinal fluid). A common buffer is phosphate buffer.[10]
-
Duration : Typically 30-60 minutes.
-
Procedure : Continue the test and withdraw samples at specified time points to determine the drug release profile.
-
Protocol 3: Representative RP-HPLC Method
This is an example of a validated HPLC method for the analysis of esomeprazole.
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 or C8, e.g., Waters Xterra RP18 (150 x 4.6 mm, 5µm).[10][11] |
| Mobile Phase | Acetonitrile and a buffer (e.g., pH 7.1 phosphate buffer or pH 9.0 glycine buffer).[10][11] |
| Flow Rate | 1.0 mL/min.[10] |
| Detection | UV at 302 nm or 305 nm.[10][11] |
| Column Temperature | 30°C.[8] |
| Injection Volume | 20 µL.[10] |
Visualizations
Caption: Workflow for troubleshooting inconsistent experimental results.
References
- 1. Enhanced gastric stability of esomeprazole by molecular interaction and modulation of microenvironmental pH with alkalizers in solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jfda-online.com [jfda-online.com]
- 5. WO2007031845A2 - Polymorphic forms of (s)-omeprazole magnesium salts and processes for their preparation - Google Patents [patents.google.com]
- 6. US8362259B2 - Process for the preparation of esomeprazole magnesium in a stable form - Google Patents [patents.google.com]
- 7. WO2009047775A2 - Polymorphs of esomeprazole salts - Google Patents [patents.google.com]
- 8. Complexity in Estimation of Esomeprazole and its Related Impurities’ Stability in Various Stress Conditions in Low-Dose Aspirin and Esomeprazole Magnesium Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hpu.edu.sy [hpu.edu.sy]
- 10. ijrpr.com [ijrpr.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Esomeprazole Enantiomeric Purity Testing
Welcome to the technical support center for Esomeprazole enantiomeric purity testing. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to analytical method refinement.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of Esomeprazole enantiomeric purity testing?
A1: Esomeprazole is the S-enantiomer of Omeprazole, a proton pump inhibitor.[1] Enantiomeric purity testing is crucial to quantify the amount of the inactive or less active R-enantiomer (impurity) in the Esomeprazole drug substance or product. This ensures the drug's safety, efficacy, and compliance with regulatory standards. The European Pharmacopoeia, for instance, sets a limit for the R-omeprazole content.[2]
Q2: Which analytical technique is most commonly used for this analysis?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most prevalent and robust technique for separating and quantifying the enantiomers of Esomeprazole.[2][3][4] Capillary electrophoresis is another, less common, alternative.[5]
Q3: What are the critical parameters for a successful chiral HPLC separation of Esomeprazole?
A3: The key parameters for a successful chiral separation include:
-
Chiral Stationary Phase (CSP): The choice of the chiral column is the most critical factor. Polysaccharide-based CSPs are widely used.[6][7]
-
Mobile Phase Composition: The type of solvent (normal-phase, reversed-phase, or polar organic), its composition, and any additives significantly impact the separation.
-
Column Temperature: Temperature can influence retention times and resolution.[8]
-
Flow Rate: Optimizing the flow rate can improve peak shape and resolution.
-
Detection Wavelength: A UV detector is typically used, with wavelengths around 302 nm or 280 nm commonly employed.[2][3]
Troubleshooting Guide
This guide addresses common issues encountered during Esomeprazole enantiomeric purity testing by chiral HPLC.
Issue 1: Poor or no separation of enantiomers.
| Possible Cause | Suggested Solution |
| Incorrect Chiral Column | Verify that the selected chiral stationary phase is suitable for separating proton pump inhibitors. Polysaccharide-based columns like Chiralcel OD-H, Chiralpak IA, or similar are often effective.[7] |
| Inappropriate Mobile Phase | The mobile phase composition is critical. For normal-phase chromatography, a mixture of hexane and an alcohol (e.g., ethanol or isopropanol) with a small amount of an acidic or basic modifier is common.[3][4] For reversed-phase, a mixture of acetonitrile and a buffer is often used.[2] Systematically vary the solvent ratios and try different modifiers. |
| Column Contamination | Flush the column with a strong, compatible solvent as recommended by the manufacturer. Adsorbed materials can interfere with the chiral recognition mechanism.[9] |
| Low Column Efficiency | This could be due to a partially blocked inlet frit or degradation of the stationary phase.[9] Try reversing the column flow direction to dislodge particulates from the frit. If the problem persists, the column may need replacement. |
Issue 2: Peak tailing or broad peaks.
| Possible Cause | Suggested Solution |
| Secondary Interactions | Add a small amount of an acidic or basic modifier to the mobile phase to suppress unwanted interactions between the analyte and the stationary phase. For example, trifluoroacetic acid (TFA) or diethylamine (DEA) are commonly used.[4] |
| Sample Overload | Reduce the concentration of the sample being injected. Overloading the column can lead to poor peak shape. |
| Inappropriate Sample Solvent | The sample should be dissolved in the mobile phase or a weaker solvent. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.[9] |
| Column Degradation | Over time, the stationary phase can degrade, leading to poor peak shapes. If other troubleshooting steps fail, consider replacing the column. |
Issue 3: Inconsistent retention times.
| Possible Cause | Suggested Solution |
| Fluctuations in Temperature | Use a column oven to maintain a constant and controlled temperature. Even small temperature changes can affect retention times in chiral separations.[8] |
| Mobile Phase Instability | Ensure the mobile phase is well-mixed and degassed. For buffered mobile phases, check the pH and ensure its stability over time. |
| Pump Issues | Inconsistent flow from the HPLC pump can cause retention time drift. Check for leaks and ensure the pump is properly maintained. |
| Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before starting the analysis. This can sometimes take longer for chiral columns. |
Quantitative Data Summary
The following tables summarize typical experimental parameters for Esomeprazole enantiomeric purity testing using chiral HPLC, as cited in various studies.
Table 1: Chiral HPLC Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Chiral Column | Nucleocel Alpha S | Chiralpak ID-3 | Kromasil Cellucoat | Chiralcel OD-H |
| Mobile Phase | Ethanol:Hexane (70:30, v/v)[3] | Acetonitrile:Water (50:50, v/v)[2] | Hexane:Isopropanol:TFA (90:9.9:0.1, v/v/v)[4] | n-Hexane:2-Propanol:Acetic Acid:Triethylamine (100:20:0.2:0.1, v/v) |
| Flow Rate | 0.65 mL/min[3] | 1.0 mL/min[2] | Not Specified | 1.2 mL/min |
| Column Temp. | 25 °C[3] | 40 °C[2] | Not Specified | Not Specified |
| Detection (UV) | 302 nm[3] | 280 nm or 300 nm[2] | Not Specified | 300 nm |
| Injection Vol. | 20 µL[3] | 20 µL[2] | Not Specified | Not Specified |
Experimental Protocols
Below are detailed methodologies for two common chiral HPLC methods for Esomeprazole enantiomeric purity testing.
Protocol 1: Normal-Phase Chiral HPLC
This protocol is based on a method using a Nucleocel Alpha S column.[3]
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: Nucleocel Alpha S (250mm x 4.6mm, 5 µm).
-
Mobile Phase: A mixture of ethanol and hexane in a 70:30 (v/v) ratio.
-
Flow Rate: 0.65 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 302 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Esomeprazole sample in the mobile phase to achieve a suitable concentration.
-
Filter the sample solution through a 0.45 µm filter before injection.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Identify the peaks for the S-enantiomer (Esomeprazole) and the R-enantiomer.
-
Calculate the percentage of the R-enantiomer using the peak areas.
-
Protocol 2: Reversed-Phase Chiral HPLC
This protocol is based on a method using a Chiralpak ID-3 column.[2]
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: Chiralpak ID-3 (100mm x 4.6mm, 3 µm).
-
Mobile Phase: A mixture of acetonitrile and water in a 50:50 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 280 nm or 300 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Prepare the sample by dissolving it in a suitable solvent. The linearity for (S)- and (R)-omeprazole has been evaluated in a concentration range suitable for purity testing.[2]
-
Filter the sample solution through a 0.45 µm filter before injection.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample.
-
Identify the peaks corresponding to the S- and R-enantiomers.
-
Determine the enantiomeric purity by calculating the peak area percentage of the R-enantiomer.
-
Visualizations
Caption: Experimental workflow for Esomeprazole enantiomeric purity testing by chiral HPLC.
Caption: Troubleshooting logic for common chiral HPLC issues.
References
- 1. Esomeprazole | C17H19N3O3S | CID 9568614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High performance liquid chromatography with photo diode array for separation and analysis of naproxen and esomeprazole in presence of their chiral impurities: Enantiomeric purity determination in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. phenomenex.com [phenomenex.com]
- 7. mdpi.com [mdpi.com]
- 8. Enantiomeric separation of proton pump inhibitors on new generation chiral columns using LC and supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chiraltech.com [chiraltech.com]
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for the Analysis of Esomeprazole Magnesium Salt
For researchers, scientists, and drug development professionals, the accurate and precise quantification of Esomeprazole magnesium salt is crucial for quality control and formulation development. High-Performance Liquid Chromatography (HPLC) remains the gold standard for this purpose. This guide provides a comparative overview of various validated HPLC methods, supported by experimental data from published literature, to aid in method selection and implementation.
Comparative Summary of Validated HPLC Methods
Several reverse-phase HPLC (RP-HPLC) methods have been successfully developed and validated for the determination of Esomeprazole. The key chromatographic parameters and validation data from a selection of published methods are summarized below for easy comparison. These methods demonstrate robust performance in terms of linearity, accuracy, and precision.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Phenomenex Luna C18 | C18 column | Zorbax SB C18 (250 × 4.6 mm, 5 µm) | C8 column (250 x 4.6mm 5µm) |
| Mobile Phase | Ammonium dihydrogen phosphate buffer and methanol | Acetonitrile:Phosphate buffer (60:40, v/v, pH 7) | Acetonitrile:Potassium dihydrogen orthophosphate buffer (pH 6.8) (60:40 v/v) | Acetonitrile:Phosphate buffer (58:42 v/v, pH 7.6) |
| Flow Rate | 0.8 mL/min[1] | 1.0 mL/min[2] | 1.0 ml/min | 1.5ml/min |
| Detection Wavelength | 302 nm[1] | 205 nm[2] | 280 nm | 280nm |
| Linearity Range | 10-400 µg/mL[1] | 100-1000 ng/mL[2] | 50-150 μg/ml | Not Specified |
| Correlation Coefficient (r²) | > 0.999[1] | 0.9992[2] | 0.9990 | 0.999 |
| Accuracy (% Recovery) | 99.56-99.90 %[1] | 97.82-98.22% | Not Specified | 99.08-101.52% |
| Precision (RSD) | < 1.1 %[1] | Intra-day: 0.66-0.86%, Inter-day: 0.84-1.11%[2] | < 2% | Not Specified |
| Internal Standard | Not used | Lansoprazole[2] | Not used | Not used |
Detailed Experimental Protocol: A Representative RP-HPLC Method
This section outlines a detailed protocol for a validated RP-HPLC method for the quantification of Esomeprazole magnesium in pharmaceutical formulations, based on established methodologies.[1]
Materials and Reagents
-
Esomeprazole magnesium reference standard
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
Ammonium dihydrogen phosphate or Potassium dihydrogen orthophosphate
-
Sodium hydroxide
-
Deionized water
-
0.22 µm membrane filter
Instrumentation
-
HPLC system with a UV detector
-
C18 analytical column (e.g., Phenomenex Luna C18 or Zorbax SB C18)
-
Data acquisition and processing software
Chromatographic Conditions
-
Mobile Phase: A filtered and degassed mixture of a phosphate buffer (pH adjusted to ~6.8-7.0 with sodium hydroxide) and acetonitrile in a ratio of approximately 40:60 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 302 nm or 280 nm.
-
Injection Volume: 5-20 µL.
Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Esomeprazole magnesium reference standard in methanol to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 10-400 µg/mL).
-
Sample Preparation:
-
Weigh and finely powder a representative number of tablets (e.g., 20 tablets).
-
Accurately weigh a portion of the powder equivalent to a specific amount of Esomeprazole (e.g., 40 mg).
-
Suspend the powder in a known volume of methanol (e.g., 50 mL) and sonicate to ensure complete dissolution.
-
Dilute to a final volume with methanol (e.g., 100 mL).
-
Centrifuge the mixture to separate any undissolved excipients.
-
Dilute an aliquot of the supernatant with the mobile phase to a final concentration within the calibration range.
-
Filter the final solution through a 0.22 µm membrane filter before injection.
-
Method Validation
The method should be validated according to the International Conference on Harmonisation (ICH) guidelines, assessing the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizing the HPLC Method Validation Workflow
The following diagram illustrates the logical flow of the HPLC method validation process, a critical component in ensuring the reliability of analytical data.
Caption: Workflow for HPLC Method Validation.
References
A Comparative Analysis of the Stability of Esomeprazole Magnesium and Omeprazole
A deep dive into the chemical stability of two leading proton pump inhibitors, this guide offers a comparative analysis of esomeprazole magnesium and omeprazole. Intended for researchers, scientists, and drug development professionals, this document synthesizes experimental data on the degradation of these drugs under various stress conditions, providing detailed protocols and visualizing key chemical pathways.
Esomeprazole, the S-isomeprazole, is reported to have improved pharmacokinetic and pharmacodynamic properties compared to the racemic mixture of omeprazole.[1] This guide focuses on a critical aspect of their pharmaceutical profile: chemical stability. The stability of a drug substance is a crucial factor in its formulation, shelf-life, and ultimately, its efficacy and safety.
Quantitative Stability Analysis
Forced degradation studies are essential to understanding the intrinsic stability of a drug substance. The following tables summarize the comparative degradation of esomeprazole and omeprazole under various stress conditions, as reported in the scientific literature.
Table 1: Degradation under Acidic and Thermal Stress
| Stress Condition | Esomeprazole Magnesium | Omeprazole | Key Observations |
| Acid Hydrolysis | Significant degradation | Significant degradation | Both compounds are highly susceptible to degradation in acidic environments.[2][3] One study reported that omeprazole degraded to a greater extent than esomeprazole in acidic medium.[2] |
| (0.1 N HCl at 60°C for 120 min) | ~2% degradation[1] | 61.64% degradation[4] | |
| Thermal Degradation | Susceptible to degradation | Susceptible to degradation | The effect of heat on esomeprazole has been noted to be more pronounced in some formulations.[2] |
| (Dry heat at 105°C for 2 hours) | - | 4.32% degradation[4] |
Table 2: Degradation under Basic, Oxidative, and Photolytic Stress
| Stress Condition | Esomeprazole Magnesium | Omeprazole | Key Observations |
| Base Hydrolysis | Mild sensitivity | Mild sensitivity | Both compounds show some degradation under basic conditions, though less pronounced than in acidic media. |
| (0.1 N NaOH at 60°C for 120 min) | ~2.5% degradation[1] | 4.29% degradation[4] | |
| Oxidative Degradation | Susceptible to degradation | Susceptible to degradation | Both molecules are prone to oxidation. |
| (3% H₂O₂ at room temperature) | - | 26.38% degradation (after 3 hours)[4] | |
| Photolytic Degradation | 0.55% (sunlight) to 1.32% (UV) degradation[1] | - | Esomeprazole shows some sensitivity to light. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of stability studies. The following are representative protocols for forced degradation studies of esomeprazole and omeprazole.
Protocol 1: Acid and Thermal Degradation Study
Objective: To compare the stability of esomeprazole and omeprazole under acidic and thermal stress.
Materials:
-
Esomeprazole magnesium powder
-
Omeprazole powder
-
0.1 N Hydrochloric acid (HCl)
-
0.1 N Sodium hydroxide (NaOH)
-
Water bath maintained at 80°C
-
UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation: Prepare stock solutions of esomeprazole and omeprazole in 0.1 N NaOH.
-
Acid Degradation:
-
Thermal Degradation:
Protocol 2: Forced Degradation Study for HPLC Analysis
Objective: To induce and analyze the degradation products of esomeprazole and omeprazole using a stability-indicating HPLC method.
Materials:
-
Esomeprazole magnesium/Omeprazole
-
0.1 N HCl
-
0.1 N NaOH
-
3% Hydrogen peroxide (H₂O₂)
-
Hot air oven
-
UV chamber
-
HPLC system with a C18 column and UV detector
Procedure:
-
Acid Hydrolysis: Reflux the drug substance with 0.1 N HCl at 60°C for 2 hours.[1]
-
Base Hydrolysis: Reflux the drug substance with 0.1 N NaOH at 60°C for 2 hours.[1]
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 2 hours.[1]
-
Thermal Degradation: Expose the solid drug substance to dry heat at 105°C for 2 hours.[1]
-
Photolytic Degradation: Expose the drug substance to UV light (200 Wh/m²) and visible light (1.2 million lux hours).[1]
-
Sample Analysis:
-
After each stress condition, prepare the sample solutions to a suitable concentration.
-
Inject the samples into the HPLC system.
-
Analyze the chromatograms to determine the percentage of degradation and to identify and quantify any degradation products.
-
Visualizing Degradation Pathways and Experimental Workflows
To better understand the processes involved in the stability testing of esomeprazole and omeprazole, the following diagrams, generated using the DOT language, illustrate the degradation pathways and a typical experimental workflow.
Caption: Simplified degradation pathways of proton pump inhibitors.
Caption: A typical workflow for forced degradation studies.
References
- 1. Complexity in Estimation of Esomeprazole and its Related Impurities’ Stability in Various Stress Conditions in Low-Dose Aspirin and Esomeprazole Magnesium Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
A Comparative In Vitro Efficacy Analysis of Esomeprazole Magnesium and Esomeprazole Sodium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of two common salt forms of esomeprazole: esomeprazole magnesium and esomeprazole sodium. While both salts deliver the same active pharmaceutical ingredient, their physicochemical properties can influence their performance in laboratory settings. This document summarizes available experimental data on their proton pump inhibition, chemical stability, and dissolution profiles, and provides detailed methodologies for key in vitro assays.
Mechanism of Action: Proton Pump Inhibition
Esomeprazole, the S-isomer of omeprazole, is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion.[1] Its mechanism of action involves the irreversible inhibition of the H+/K+-ATPase (proton pump) located on the secretory surface of gastric parietal cells.[1] This inhibition blocks the final step in gastric acid production, leading to a reduction in both basal and stimulated acid secretion.[1] As both esomeprazole magnesium and esomeprazole sodium dissociate to yield the same active esomeprazole molecule, their fundamental mechanism of proton pump inhibition is identical.
Signaling Pathway of Esomeprazole Action
The following diagram illustrates the signaling pathway leading to gastric acid secretion and the point of inhibition by esomeprazole.
Caption: Esomeprazole's mechanism of action pathway.
Comparative In Vitro Performance Data
Direct comparative in vitro efficacy studies between esomeprazole magnesium and esomeprazole sodium are limited in publicly available literature. However, based on data from studies on the individual salts, the following comparisons can be inferred. It is important to note that the stability and dissolution of the final drug product are also highly dependent on the formulation (e.g., enteric coatings).
| Parameter | Esomeprazole Magnesium | Esomeprazole Sodium | Key Observations |
| Proton Pump Inhibition (IC50) | Data from direct comparative studies are not readily available. | Data from direct comparative studies are not readily available. | As both salts provide the same active esomeprazole moiety, their intrinsic inhibitory activity on the H+/K+-ATPase is expected to be identical. |
| Chemical Stability | Unstable in acidic media, with rapid degradation at low pH.[2][3] Stability increases in alkaline conditions.[2] The half-life at 37°C is approximately 8 hours.[2] | The stability is also strongly pH-dependent, with increased degradation at lower pH.[4] | Both salts are inherently unstable in acidic environments, necessitating enteric-coated formulations for oral delivery.[5] |
| Dissolution Rate | In simulated gastric fluid (pH 1.2), an effective enteric coat prevents significant dissolution.[6][7] In simulated intestinal fluid (pH 6.8), dissolution is rapid, with studies showing over 85% release within 45 minutes for many formulations.[6] | Formulated for intravenous administration, it is highly soluble in aqueous solutions for reconstitution.[4] Dissolution of an oral formulation would be dependent on its specific design. | The primary difference in dissolution will be dictated by the formulation (e.g., enteric-coated pellets/tablets for magnesium salt vs. solution for IV sodium salt). |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
H+/K+-ATPase Inhibition Assay
This assay determines the inhibitory potential of a compound on the proton pump.
-
Enzyme Preparation:
-
H+/K+-ATPase enriched microsomes are isolated from fresh rabbit or sheep gastric mucosa.[8][9]
-
The mucosal scrapings are homogenized in a sucrose buffer and subjected to differential centrifugation to isolate the microsomal fraction.[8]
-
The final microsomal pellet is resuspended, and protein concentration is determined.[8]
-
-
Assay Procedure:
-
Serial dilutions of esomeprazole (magnesium or sodium salt) and a vehicle control are prepared.[8]
-
In a 96-well plate, the enzyme preparation is pre-incubated with the test compounds or vehicle at 37°C for 30-60 minutes.[8][10]
-
The reaction is initiated by adding a mixture of ATP, MgCl2, and KCl.[10][11]
-
The reaction is stopped by adding an acid solution (e.g., trichloroacetic acid or a malachite green reagent component).[8][10]
-
The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified colorimetrically by measuring absorbance (e.g., at 620-660 nm).[8][11]
-
The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value (the concentration required to inhibit 50% of enzyme activity) is determined.
-
In Vitro Dissolution Testing for Enteric-Coated Formulations
This two-stage test evaluates the acid resistance and subsequent drug release of enteric-coated formulations, typically of esomeprazole magnesium.[6]
-
Acid Stage (Simulated Gastric Fluid):
-
Medium: 0.1 N HCl (pH 1.2).[6]
-
Apparatus: USP Apparatus 2 (Paddle) or Apparatus 1 (Basket).
-
Procedure: The dosage form is placed in the acid medium for a specified period (e.g., 2 hours).[7] Samples are withdrawn to determine the amount of drug released, which should be minimal for an effective enteric coating.[7]
-
-
Buffer Stage (Simulated Intestinal Fluid):
-
Medium: Phosphate buffer (pH 6.8).[6]
-
Procedure: After the acid stage, the medium is changed to the phosphate buffer.[6] The apparatus is run for a specified time (e.g., 60 minutes), and samples are taken at various intervals.[7]
-
Quantification: The concentration of esomeprazole in the samples is determined using UV-Vis spectrophotometry (e.g., at 305 nm) or HPLC.[6]
-
Experimental Workflow Diagram
The following diagram outlines a typical workflow for a comparative in vitro study of esomeprazole salts.
Caption: Comparative in vitro experimental workflow.
Conclusion
References
- 1. Esomeprazole | C17H19N3O3S | CID 9568614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. omicsonline.org [omicsonline.org]
- 3. Complexity in Estimation of Esomeprazole and its Related Impurities’ Stability in Various Stress Conditions in Low-Dose Aspirin and Esomeprazole Magnesium Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. Enhanced gastric stability of esomeprazole by molecular interaction and modulation of microenvironmental pH with alkalizers in solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. banglajol.info [banglajol.info]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. ajpp.in [ajpp.in]
- 10. jnsbm.org [jnsbm.org]
- 11. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validated Analytical Methods for Esomeprazole
This guide provides a detailed comparison of various analytical methods for the quantification of Esomeprazole, a proton pump inhibitor widely used in the treatment of acid-related disorders. The following sections present a cross-validation of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry, based on published experimental data. This objective analysis is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate analytical technique for their specific needs.
Performance Comparison of Analytical Methods
The selection of an analytical method is often a trade-off between sensitivity, speed, cost, and the specific requirements of the analysis (e.g., quality control, pharmacokinetic studies). The following tables summarize the quantitative performance of different methods for Esomeprazole analysis based on key validation parameters.
Table 1: Comparison of Chromatographic Methods for Esomeprazole Analysis
| Parameter | HPLC Method | HPTLC Method |
| Linearity Range | 5-30 µg/mL | 100-600 ng/band |
| Correlation Coefficient (r²) | 0.999 | 0.998 |
| Accuracy (% Recovery) | 99.58% - 100.5% | 98.97% - 100.57% |
| Precision (% RSD) | < 2% | < 2% |
| Limit of Detection (LOD) | 0.1 µg/mL | 15 ng/band |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 45 ng/band |
| Mobile Phase/Solvent System | Acetonitrile:Phosphate Buffer (pH 7.0) (50:50 v/v) | Toluene:Ethyl Acetate:Methanol (7:2:1 v/v/v) |
| Wavelength (λmax) | 302 nm | 302 nm |
Table 2: Performance of UV-Visible Spectrophotometric Methods for Esomeprazole
| Parameter | Method A (Methanol) | Method B (0.1 N NaOH) |
| Linearity Range | 5-25 µg/mL | 10-50 µg/mL |
| Correlation Coefficient (r²) | 0.999 | 0.999 |
| Accuracy (% Recovery) | 98.6% - 101.2% | 99.2% - 100.8% |
| Precision (% RSD) | < 1.5% | < 1.0% |
| Limit of Detection (LOD) | 0.12 µg/mL | 0.15 µg/mL |
| Limit of Quantitation (LOQ) | 0.37 µg/mL | 0.45 µg/mL |
| Solvent | Methanol | 0.1 N Sodium Hydroxide |
| Wavelength (λmax) | 301 nm | 305 nm |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison tables.
High-Performance Liquid Chromatography (HPLC)
A precise and widely used method for the determination of Esomeprazole in bulk and pharmaceutical dosage forms.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm), and data processing software.
-
Mobile Phase: A filtered and degassed mixture of Acetonitrile and Phosphate Buffer (pH 7.0) in a 50:50 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 302 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: A stock solution of Esomeprazole is prepared in the mobile phase, from which working standards are made to establish a calibration curve (e.g., 5-30 µg/mL).
-
Sample Preparation: For formulations, a quantity of powdered tablets equivalent to a known amount of Esomeprazole is dissolved in the mobile phase, sonicated, filtered, and diluted to fall within the calibration range.
High-Performance Thin-Layer Chromatography (HPTLC)
An alternative chromatographic method that allows for high throughput analysis of multiple samples simultaneously.
-
Instrumentation: HPTLC system with a sample applicator, developing chamber, TLC scanner, and pre-coated silica gel 60 F254 plates.
-
Solvent System: A mixture of Toluene, Ethyl Acetate, and Methanol in a 7:2:1 v/v/v ratio was used as the mobile phase.
-
Application: Samples and standards (100-600 ng/band) are applied to the HPTLC plate as bands of a specific width.
-
Development: The plate is developed in a saturated twin-trough chamber up to a certain distance.
-
Densitometric Analysis: After drying, the plate is scanned at 302 nm to quantify the separated bands.
UV-Visible Spectrophotometry
A simple, cost-effective, and rapid method for the quantification of Esomeprazole.
-
Instrumentation: A double-beam UV-Visible spectrophotometer with 1 cm quartz cuvettes.
-
Solvent: Methanol or 0.1 N Sodium Hydroxide.
-
Wavelength Scan: A solution of Esomeprazole is scanned across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For Esomeprazole, this is typically around 301 nm in Methanol and 305 nm in 0.1 N NaOH.
-
Calibration Curve: A series of standard solutions of varying concentrations (e.g., 5-25 µg/mL) are prepared, and their absorbance is measured at the λmax to construct a calibration curve.
-
Sample Analysis: The absorbance of the sample solution, prepared in the same solvent, is measured, and the concentration is determined from the calibration curve.
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation and comparison of analytical methods for a drug substance like Esomeprazole.
Caption: Workflow for cross-validation of analytical methods.
A Comparative In Vitro Analysis of Proton Pump Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the biochemical and cellular activities of commonly prescribed proton pump inhibitors (PPIs), including omeprazole, esomeprazole, lansoprazole, pantoprazole, and rabeprazole. The data and experimental protocols summarized herein offer valuable insights for research and development in the field of acid-related disorders.
Executive Summary
Proton pump inhibitors are a class of drugs that irreversibly inhibit the gastric H+/K+-ATPase, the enzyme responsible for the final step of acid secretion in the stomach. While all PPIs share a common mechanism of action, they exhibit distinct in vitro properties, including their potency in inhibiting the proton pump and their potential for drug-drug interactions through the cytochrome P450 (CYP) enzyme system. This guide presents a comparative analysis of these key parameters based on published in vitro studies.
Data Presentation
H+/K+-ATPase Inhibition
The primary measure of a PPI's efficacy is its ability to inhibit the H+/K+-ATPase. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several PPIs in different in vitro systems. A lower IC50 value indicates greater potency.
| Proton Pump Inhibitor | IC50 (µM) - H+/K+-ATPase in Gastric Membrane Vesicles | IC50 (µM) - Aminopyrine Accumulation in Isolated Gastric Glands |
| Lansoprazole | - | 0.007[1][2] |
| Omeprazole | 2.4[3] | 0.012[1][2] |
| Rabeprazole | - | 0.018[1][2] |
| RO 18-5364 | - | 0.034[1] |
| Pantoprazole | 6.8[3] | 0.050[1] |
Note: The study by Bastaki et al. (2000) also reported that minimum inhibition of aminopyrine accumulation occurred at concentrations of 0.001 µM for lansoprazole and omeprazole, 0.01 µM for rabeprazole and RO 18-5364, and 0.02 µM for pantoprazole.[1]
Cytochrome P450 Inhibition
PPIs are primarily metabolized by the hepatic CYP450 system, and their potential to inhibit these enzymes can lead to drug-drug interactions. The following table presents the inhibition constants (Ki) of various PPIs for key CYP enzymes. A lower Ki value indicates a more potent inhibitor.
| Proton Pump Inhibitor | Ki (µM) - CYP2C19 | Ki (µM) - CYP2C9 | Ki (µM) - CYP3A4 | IC50 (µM) - CYP2D6 |
| Lansoprazole | 0.4 - 1.5[4][5] | - | >200[5] | >200[4][5] |
| Omeprazole | 2 - 6[4][5] | - | 42[5] | >200[4][5] |
| Esomeprazole | ~8[4][5] | 82[5] | 47[5] | >200[4][5] |
| Pantoprazole | 14 - 69[4][5] | 6[4][5] | 22[4][5] | >200[4][5] |
| Rabeprazole | 17 - 21[4][5] | - | 51[5] | >200[4][5] |
Note: A study by Li et al. (2004) found that all five PPIs were poor inhibitors of CYP2D6-mediated bufuralol 1'-hydroxylation with IC50 values greater than 200 µM.[4][5]
Experimental Protocols
H+/K+-ATPase Inhibition Assay in Gastric Membrane Vesicles
This assay directly measures the inhibitory effect of PPIs on the activity of the H+/K+-ATPase enzyme.
-
Preparation of Vesicles: Hog or rabbit gastric membrane vesicles rich in H+/K+-ATPase are prepared through a series of centrifugation and gradient separation steps.
-
Acidification: The vesicles are incubated in a potassium-rich buffer, and ATP is added to initiate proton pumping and acidification of the vesicle interior.
-
PPI Incubation: The PPIs, in their prodrug form, are added to the vesicle suspension. The acidic environment within the vesicles converts the PPIs into their active sulfonamide form.
-
Activity Measurement: The H+/K+-ATPase activity is determined by measuring the rate of ATP hydrolysis, typically through a colorimetric assay that quantifies the release of inorganic phosphate.
-
IC50 Determination: The concentration of each PPI that results in a 50% reduction in H+/K+-ATPase activity is calculated as the IC50 value.
Aminopyrine Accumulation Assay in Isolated Gastric Glands
This cell-based assay assesses the effect of PPIs on acid secretion in a more physiologically relevant system.
-
Isolation of Gastric Glands: Gastric glands are isolated from rabbit gastric mucosa by enzymatic digestion.
-
Stimulation of Acid Secretion: The isolated glands are stimulated with secretagogues like histamine or dibutyryl cyclic AMP to induce acid production.
-
[14C]-Aminopyrine Incubation: The stimulated glands are incubated with radiolabeled [14C]-aminopyrine, a weak base that accumulates in acidic compartments.[2]
-
PPI Treatment: The glands are treated with varying concentrations of the PPIs.
-
Measurement of Accumulation: The amount of [14C]-aminopyrine accumulated within the glands is quantified by liquid scintillation counting.
-
IC50 Calculation: The IC50 value is determined as the concentration of the PPI that causes a 50% reduction in the accumulation of [14C]-aminopyrine.[2]
Cytochrome P450 Inhibition Assay
This assay evaluates the potential of PPIs to inhibit the activity of specific CYP enzymes using human liver microsomes.
-
Microsome Preparation: Human liver microsomes, which contain a mixture of CYP enzymes, are used as the enzyme source.
-
Substrate Incubation: A specific substrate for the CYP enzyme of interest (e.g., S-mephenytoin for CYP2C19, diclofenac for CYP2C9) is incubated with the microsomes.
-
PPI Co-incubation: The PPIs are added to the incubation mixture at various concentrations.
-
Metabolite Quantification: The formation of the specific metabolite of the substrate is measured using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Ki Determination: The inhibition constant (Ki) is calculated by analyzing the effect of different PPI concentrations on the rate of metabolite formation, typically using non-linear regression analysis of competitive inhibition models.
Visualizations
Caption: Mechanism of action of proton pump inhibitors.
Caption: Experimental workflow for the aminopyrine accumulation assay.
References
- 1. Comparison of five antisecretory agents acting via gastric H+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of inhibitory effects of the proton pump-inhibiting drugs omeprazole, esomeprazole, lansoprazole, pantoprazole, and rabeprazole on human cytochrome P450 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Enantiomeric Purity in Esomeprazole from Various Pharmaceutical Sources
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
Esomeprazole, the S-enantiomer of omeprazole, is a leading proton pump inhibitor (PPI) utilized in the management of acid-related gastrointestinal disorders. Its stereospecific action underscores the critical importance of enantiomeric purity in ensuring therapeutic efficacy and safety. The presence of its R-enantiomer counterpart can influence the drug's metabolic profile and overall performance. This guide presents a comparative overview of the enantiomeric purity of esomeprazole sourced from different pharmaceutical preparations, supported by experimental data from published studies.
Quantitative Comparison of Enantiomeric Purity
The enantiomeric purity of esomeprazole is a key quality attribute, with stringent limits on the permissible level of the R-enantiomer impurity. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most prevalent and robust analytical technique for quantifying the enantiomeric excess. The table below summarizes findings from various studies that have analyzed the enantiomeric purity of different esomeprazole products.
| Source/Product Description | Analytical Method | Reported Percentage of R-enantiomer (Impurity) | Reference |
| Esomeprazole Capsules and Tablets (various national and neighboring country manufacturers) | Chiral HPLC on Nucleocel Alpha S column | 0.1% - 2.24% | [1] |
| Esomeprazole Samples (Codes F, G, H, J, K) | Chiral HPLC on Chiralcel OD-H column | 0.06% - 0.22% | [2] |
| Under-license Esomeprazole Product | Chiral HPLC on Nucleocel Alpha S column | Not specified, used as a reference | [1] |
| Esomeprazole Magnesium Trihydrate | Chiral HPLC on Chiralpak IA column | >99% enantiomeric excess (ee) for the S-enantiomer | [3] |
Note: The variability in the reported percentage of the R-enantiomer highlights the differences in manufacturing processes and quality control measures among different sources.
Experimental Protocols
Accurate determination of enantiomeric purity relies on validated and reproducible analytical methods. The following sections detail the experimental protocols for the most commonly employed technique, Chiral High-Performance Liquid Chromatography (HPLC).
Objective: To determine the enantiomeric purity of esomeprazole by separating and quantifying the S-enantiomer (esomeprazole) and the R-enantiomer (impurity).
1. Chiral HPLC Method using Nucleocel Alpha S Column [1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Column: Nucleocel Alpha S.
-
Mobile Phase: A mixture of ethanol and hexane in a 70:30 (v/v) ratio.
-
Flow Rate: 0.65 mL/min.
-
Detection Wavelength: 302 nm.
-
Column Temperature: 25°C.
-
Sample Preparation:
-
Prepare standard solutions of esomeprazole and the R-enantiomer in a suitable solvent.
-
For pharmaceutical preparations (capsules or tablets), accurately weigh and dissolve the powdered content in the solvent to achieve a known concentration.
-
Filter the sample solution through a 0.45 µm membrane filter before injection.
-
-
Data Analysis: The percentage of the R-enantiomer is calculated based on the peak area response of the R-enantiomer relative to the sum of the peak areas of both enantiomers.
2. Chiral HPLC Method using Chiralcel OD-H Column [2][4]
-
Instrumentation: An HPLC system with a UV detector.
-
Chiral Column: Chiralcel OD-H.
-
Mobile Phase: A mixture of n-hexane, 2-propanol, acetic acid, and triethylamine in a 100:20:0.2:0.1 (v/v/v/v) ratio.[4]
-
Flow Rate: 1.2 mL/min.[4]
-
Detection Wavelength: 300 nm.[4]
-
Sample Preparation:
-
Accurately weigh the capsule powder equivalent to 10 mg of the drug and transfer to a 100 mL volumetric flask.
-
Dissolve the content in a 1:1 mixture of n-hexane and 2-propanol with sonication for 15 minutes.
-
Dilute to the mark with the same solvent mixture to a concentration of 100 µg/mL.
-
Further dilute the solution to obtain a final concentration of 50 µg/mL.
-
Filter the solution through a 0.45 µm membrane filter prior to injection.[4]
-
-
Data Analysis: Calculate the enantiomeric purity by comparing the peak areas of the S- and R-enantiomers. The enantiomeric excess (% ee) can be calculated using the formula: % ee = [([S] - [R]) / ([S] + [R])] x 100.
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in esomeprazole analysis and its mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for determining the enantiomeric purity of esomeprazole.
Caption: Mechanism of action of esomeprazole as a proton pump inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Direct HPLC enantioseparation of omeprazole and its chiral impurities: application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
A Comparative Guide to the Dissolution of Esomeprazole Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro dissolution performance of various esomeprazole formulations, supported by experimental data from published studies. Esomeprazole, a proton pump inhibitor, is formulated in delayed-release dosage forms to protect the acid-labile drug from the gastric environment.[1] Dissolution testing is a critical quality control parameter that ensures batch-to-batch consistency and can be indicative of the in vivo performance of the drug product.[1]
Comparative Dissolution Data
The following table summarizes the percentage of drug release from different esomeprazole formulations in simulated gastric and intestinal fluids. The data is compiled from a study comparing the originator brand with several generic versions.
| Formulation | Dissolution Medium | Time (minutes) | Average Drug Release (%) |
| Originator Brand (E1) | Simulated Gastric Fluid (pH 1.2) | 15 | Complied with USP specification (<25% release) |
| Simulated Intestinal Fluid (pH 6.8) | 45 | Complied with USP specification (>85% release) | |
| Generic Brand E2 | Simulated Gastric Fluid (pH 1.2) | 15 | Did not comply |
| Simulated Intestinal Fluid (pH 6.8) | 45 | Complied | |
| Generic Brands E3, E6, E7 | Simulated Gastric Fluid (pH 1.2) | 15 | Complied |
| Simulated Intestinal Fluid (pH 6.8) | 45 | Complied and showed similar dissolution to E1 | |
| Generic Brands E4, E5, E8, E9 | Simulated Gastric Fluid (pH 1.2) | 15 | Complied |
| Simulated Intestinal Fluid (pH 6.8) | 45 | Complied | |
| Generic Brands E10, E11 | Simulated Gastric Fluid (pH 1.2) | 15 | Complied |
| Simulated Intestinal Fluid (pH 6.8) | 45 | Did not comply |
Data synthesized from a study by Rouf et al. (2015).[2][3]
In a study conducted in Bangladesh, ten commercially available generic brands of esomeprazole magnesium trihydrate tablets were compared with the originator brand.[2][3] While most generic brands complied with the USP in vitro dissolution specifications, some failed to meet the criteria, highlighting potential formulation differences.[2] Notably, three generic brands (E3, E6, and E7) exhibited dissolution patterns very close to the originator brand.[2][3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative dissolution studies of esomeprazole formulations.
1. Dissolution Testing Protocol (Based on USP General Chapter for Delayed-Release Dosage Forms) [1]
This two-stage dissolution test is designed to simulate the physiological conditions of the stomach and small intestine.
Acid Stage (Simulated Gastric Fluid):
-
Objective: To evaluate the integrity of the enteric coating in an acidic environment.[1]
-
Dissolution Medium: 300 mL of 0.1 N Hydrochloric Acid (HCl).[1]
-
Procedure:
-
Place one tablet in each dissolution vessel.
-
Operate the apparatus for 2 hours.[1]
-
At the end of the 2-hour period, withdraw a sample of the dissolution medium. Esomeprazole is acid-labile; therefore, the drug content is measured from the undispersed tablet or pellets, not the dissolution medium.[4]
-
Buffer Stage (Simulated Intestinal Fluid):
-
Objective: To assess the drug release after the enteric coating has passed through the acidic environment.
-
Dissolution Medium: pH 6.8 phosphate buffer.[1]
-
Procedure:
-
After the acid stage, carefully add 700 mL of a pre-equilibrated phosphate buffer to each vessel to achieve a final pH of 6.8.[5]
-
Continue the dissolution test for a specified period (e.g., 45 minutes).[2]
-
Withdraw samples at predetermined time intervals.
-
Filter the samples through a 0.45 µm nylon syringe filter before analysis.[1]
-
2. Sample Analysis
The concentration of esomeprazole in the collected samples can be determined using the following methods:
-
UV Spectrophotometry: The absorbance of the sample solutions is measured at a specific wavelength (e.g., 305 nm) using a UV spectrophotometer.[2]
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be used for more specific and sensitive quantification.[5]
To prevent the degradation of esomeprazole in the collected samples, it is recommended to mix the filtered dissolution sample with a sodium hydroxide solution (e.g., 0.25 N) immediately after collection.[1]
Experimental Workflow
The following diagram illustrates the logical workflow of a comparative dissolution study for esomeprazole formulations.
Caption: Workflow for comparative dissolution studies of esomeprazole.
References
A Comparative Guide to Inter-Laboratory Validation of Esomeprazole Magnesium Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common analytical methods for the quantification of Esomeprazole magnesium, with a focus on the validation parameters essential for inter-laboratory consistency and reliability. While the data presented is derived from individual validated methods, it serves as a crucial resource for selecting an appropriate assay for an inter-laboratory validation study, ensuring that the chosen method is robust, accurate, and reproducible across different testing environments.
The primary analytical techniques discussed include High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Vis Spectrophotometry. The selection of an optimal method is critical for ensuring the quality, efficacy, and safety of the final drug product.
Data Presentation: A Comparative Summary of Analytical Methods
The performance of each analytical method is evaluated based on key validation parameters established by the International Council for Harmonisation (ICH) guidelines. The following tables summarize the quantitative data from various studies, offering a clear comparison to aid in method selection.
Table 1: Comparison of Chromatographic Methods - HPLC and HPTLC
| Parameter | High-Performance Liquid Chromatography (HPLC) | High-Performance Thin-Layer Chromatography (HPTLC) |
| Linearity Range | 10-400 µg/mL[1] | 20-120 ng/spot[1] |
| Correlation Coefficient (r²) | > 0.999[1][2] | 0.998[1] |
| Accuracy (% Recovery) | 99.56-99.90%[1][2] | 99.42%[1] |
| Precision (% RSD) | < 1.1%[1][2] | < 2%[1] |
| Limit of Detection (LOD) | 0.0001 µg/mL[1] | 126.00 ng/spot[1] |
| Limit of Quantitation (LOQ) | 0.0004 µg/mL[1] | 388.68 ng/spot[1] |
Table 2: Comparison of Spectrophotometric and Other Methods
| Parameter | UV-Vis Spectrophotometry | Titrimetric Method (for Magnesium Content) | Atomic Absorption Spectrometry (for Magnesium Content) |
| Linearity Range | 5-35 µg/mL[1] | N/A | 0.1-0.5 µg/mL[3] |
| Correlation Coefficient (r²) | 0.9997[1] | N/A | N/A |
| Accuracy (% Recovery) | 100.05-101.03%[1] | 98.8-100.9%[3] | 91.85-97.89%[4] |
| Precision (% RSD) | < 2%[1] | < 2.1%[3] | N/A |
| Limit of Detection (LOD) | Not Specified | N/A | 0.01 µg/mL[4] |
| Limit of Quantitation (LOQ) | 1.00 µg/mL[1] | N/A | 0.03 µg/mL[4] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods.
High-Performance Liquid Chromatography (HPLC) Method
This method is highly specific, accurate, and precise for the determination of Esomeprazole magnesium in pharmaceutical dosage forms.[2]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Phenomenex Luna C18 (250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of 0.025 M ammonium dihydrogen phosphate buffer and methanol (35:65 v/v), with the pH adjusted to 6.1.[1]
-
Standard Preparation: A stock solution of Esomeprazole magnesium trihydrate (1 mg/mL) is prepared in methanol. Working standards are prepared by diluting the stock solution with the mobile phase to achieve concentrations within the linear range.[1]
-
Sample Preparation: Twenty tablets are weighed and finely powdered. A quantity of powder equivalent to 40 mg of esomeprazole is dissolved in methanol, sonicated, and diluted to a final concentration within the calibration range.[1]
UV-Vis Spectrophotometry Method
A simple and cost-effective method suitable for the estimation of Esomeprazole magnesium trihydrate.[1]
-
Instrumentation: A UV-Vis double beam spectrophotometer.[1]
-
Reagent: Indigo Carmine.[1]
-
Standard Preparation: A stock solution of Esomeprazole magnesium trihydrate is prepared in a suitable solvent. Serial dilutions are made to obtain concentrations within the linear range.[1]
-
Sample Preparation: Tablet powder equivalent to a known amount of Esomeprazole is dissolved in the solvent, filtered, and diluted to a concentration within the calibration range.[1]
-
Analysis: The absorbance of the standard and sample solutions is measured at the maximum wavelength (λmax) against a solvent blank.[1]
Titrimetric Method for Magnesium Content
This method provides a simple and inexpensive alternative to pharmacopeial methods for determining the magnesium content in Esomeprazole magnesium raw material.[3]
-
Procedure:
-
Accurately weigh about 500 mg of Esomeprazole magnesium and transfer to a 250 mL Erlenmeyer flask.
-
Dissolve in 50 mL of ethanol.
-
Add 5 mL of ammonium hydroxide and mix.
-
Add 3 mL of ammonium chloride pH 10 buffer.
-
Add 30.0 mL of 0.1M EDTA.
-
-
Endpoint Determination: The endpoint is determined by a color change with a suitable indicator.
Visualizations
Inter-Laboratory Validation Workflow
The following diagram illustrates a typical workflow for an inter-laboratory validation study, from initial planning to final data analysis.
Caption: Workflow for an Inter-Laboratory Validation Study.
Logical Relationship of Validation Parameters
This diagram shows the hierarchical relationship and interdependence of key validation parameters as per ICH guidelines.
Caption: Key Validation Parameters for Analytical Methods.
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Development and Validation of Simple Titrimetric Method for the Determination of Magnesium Content in Esomeprazole Magnesium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method, Development and Validation for the Estimation of Magnesium Content in Esomeprazole-magnesium by Atomic Absorption Spectrophotometer – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to the Characterization of Esomeprazole Magnesium Dihydrate and Trihydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the physicochemical properties of esomeprazole magnesium dihydrate and trihydrate, two common hydrated forms of the proton pump inhibitor esomeprazole. The selection of a specific hydrate form is a critical decision in drug development, impacting stability, solubility, and bioavailability. This document summarizes key experimental data to aid in this decision-making process.
Mechanism of Action: Inhibition of the Gastric H+/K+-ATPase
Esomeprazole is the S-enantiomer of omeprazole and functions as a proton pump inhibitor.[1] It irreversibly blocks the H+/K+-ATPase in gastric parietal cells, which is the final step in gastric acid secretion.[1] This inhibition effectively reduces gastric acid levels. The following diagram illustrates the pathway of gastric acid secretion and the inhibitory action of esomeprazole.
References
Safety Operating Guide
Proper Disposal of Esomeprazole Magnesium Salt in a Laboratory Setting
This document provides essential procedural guidance for the safe and compliant disposal of esomeprazole magnesium salt, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle esomeprazole magnesium with care. The compound is classified as harmful if swallowed, may cause an allergic skin reaction, and is harmful to aquatic life with long-lasting effects[1]. Always wear appropriate Personal Protective Equipment (PPE) when handling this substance for disposal or otherwise.
| PPE Item | Specification | Rationale |
| Gloves | Chemically resistant (e.g., nitrile) | To prevent skin contact and potential sensitization[1][2]. |
| Eye Protection | Safety goggles with side-shields | To protect eyes from airborne dust or splashes[1]. |
| Lab Coat | Standard laboratory coat | To protect personal clothing from contamination[1]. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust is generated. | To prevent the inhalation of airborne particles[1]. |
In case of a spill, prevent dust generation. Spills should be cleaned using methods that control dust, such as with a damp cloth or a HEPA-filtered vacuum, and the collected material must be treated as hazardous waste[1][3][4].
Waste Characterization and Segregation
Proper classification and segregation are the foundational steps for compliant disposal. Esomeprazole magnesium waste must be managed as hazardous chemical waste.
| Parameter | Classification & Handling Guideline |
| Physical State | Solid[1]. |
| Waste Classification | Hazardous Chemical Waste[1]. |
| Hazard Class | Harmful if swallowed, potential skin sensitizer, harmful to aquatic life[1]. |
| Segregation | Must be segregated from non-hazardous waste, sharps, and biological waste. Do not mix with incompatible chemicals such as strong oxidizing agents[1][2]. |
Step-by-Step Disposal Protocol
The disposal of esomeprazole magnesium must strictly adhere to local, state, and federal regulations[1][3]. The primary and recommended method is through a licensed hazardous waste disposal company[1][2][4].
-
Containerization:
-
Place all esomeprazole magnesium waste (including expired product and contaminated materials) into a designated, compatible, and properly sealed hazardous waste container[1][4]. The original container is often a suitable choice[1].
-
Ensure the container is in good condition, free from leaks, and made of a chemically compatible material[1].
-
Do not overfill the container, leaving adequate headspace to allow for expansion[1].
-
-
Labeling:
-
Storage:
-
Disposal Request and Final Treatment:
-
Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor[1].
-
Crucially, do not pour esomeprazole magnesium waste down the drain or dispose of it in the regular trash [1][5].
-
The recommended final disposal method is incineration by an accredited disposal contractor equipped with an afterburner and scrubber[1][2][4][6].
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the compliant disposal of esomeprazole magnesium waste.
References
Personal protective equipment for handling Esomeprazole magnesium salt
This guide provides immediate safety, handling, and disposal protocols for laboratory professionals working with Esomeprazole magnesium salt. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.
This compound is classified as harmful if swallowed and may cause an allergic skin reaction.[1] It is also recognized as being harmful to aquatic life with long-lasting effects.[1] Therefore, appropriate personal protective equipment (PPE) and handling procedures must be strictly followed.
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile).[1][2] | To prevent skin contact and potential allergic reactions.[1] |
| Eye Protection | Safety glasses with side-shields or goggles.[1][3] | To protect eyes from dust and splashes.[1] |
| Skin and Body Protection | Laboratory coat, impervious clothing.[1][3] | To protect personal clothing from contamination and prevent skin contact.[3] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated or engineering controls are insufficient.[1][4] | To prevent inhalation of airborne particles.[1] |
Note: No specific occupational exposure limits (OELs) have been established for this compound.[3] Therefore, it is crucial to handle this compound with care, assuming a low exposure limit and implementing robust containment strategies.
Handling and Storage Procedures
Handling:
-
Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[3][4]
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[1][3]
-
Use dry clean-up procedures and avoid generating dust.[4] If sweeping is necessary, dampen the material first to prevent it from becoming airborne.[4]
-
Do not eat, drink, or smoke in areas where this compound is handled.[5]
-
Wash hands thoroughly after handling.[6]
Storage:
-
Store in a tightly closed, properly labeled container.[7]
-
Keep in a cool, dry, and well-ventilated area away from incompatible substances.[3][7]
-
Protect from light and moisture.[5]
Spill Response Workflow
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination. The following diagram outlines the logical workflow for handling a spill of this compound.
Disposal Plan
Proper disposal of this compound is essential to prevent environmental contamination.
-
Waste Classification: This material should be treated as hazardous chemical waste.[1]
-
Containerization: Collect waste in a designated, compatible, and properly sealed hazardous waste container.[1] The container must be clearly labeled as "Hazardous Waste" with the full chemical name, "this compound".[1]
-
Disposal Method: Do not dispose of this chemical down the drain or in regular trash.[1] Arrange for collection by a licensed hazardous waste disposal contractor.[1] The recommended final disposal method is incineration.[1]
-
Institutional Guidelines: Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines for chemical waste disposal.[8]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
